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  • Product: Tin(2+); trifluoromethanesulfonate

Core Science & Biosynthesis

Foundational

The Physicochemical Profile and Catalytic Utility of Tin(II) Trifluoromethanesulfonate: A Comprehensive Guide for Synthetic and Process Chemists

Executive Summary As synthetic paradigms shift toward highly stereoselective and atom-economical processes, the selection of the correct Lewis acid catalyst is paramount. Tin(II) trifluoromethanesulfonate—commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As synthetic paradigms shift toward highly stereoselective and atom-economical processes, the selection of the correct Lewis acid catalyst is paramount. Tin(II) trifluoromethanesulfonate—commonly known as Tin(II) triflate or Sn(OTf)₂—has emerged as a cornerstone reagent in modern organic synthesis. As a Senior Application Scientist, I have observed that the successful deployment of Sn(OTf)₂ relies entirely on understanding the causality between its unique physicochemical properties and its reactivity. This whitepaper provides an in-depth analysis of Sn(OTf)₂, detailing its physical properties, rigorous handling protocols, and field-proven experimental workflows for advanced catalytic applications.

Physicochemical Profiling & Structural Causality

To harness the full potential of Sn(OTf)₂, one must first understand the structural basis of its reactivity. Compared to traditional tin halides (e.g., SnCl₂), Tin(II) triflate exhibits vastly superior Lewis acidity[1].

The Causality of Lewis Acidity: The trifluoromethanesulfonate (-OTf) anion is the conjugate base of triflic acid, a superacid. Because it is highly electronegative and resonance-stabilized, it acts as an exceptionally weak coordinating ligand[2]. This poor coordination leaves the 5s² Sn(II) center electronically unsaturated, highly electrophilic, and primed to accept electron density from substrates such as carbonyls or anomeric halides[3].

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name Tin(2+) bis(trifluoromethanesulfonate)
CAS Number 62086-04-8
Molecular Formula C₂F₆O₆S₂Sn
Molecular Weight 416.85 g/mol
Appearance White to yellowish powder
Melting Point ≥300 °C
Boiling Point 176 °C (decomposes)
Solubility Soluble in polar aprotic solvents (CH₂Cl₂, MeCN); Hydrolyzes in H₂O

(Data consolidated from authoritative chemical databases and safety data sheets[2][4][5][6])

Catalyst Integrity: Handling, Storage, and Degradation Pathways

The most common point of failure in Sn(OTf)₂-catalyzed workflows is catalyst degradation prior to the reaction. Tin(II) triflate is highly hygroscopic and susceptible to oxidation[1][4].

The Causality of Degradation: When exposed to atmospheric moisture, the labile Sn-OTf bond undergoes rapid hydrolysis. This generates insoluble tin(II) oxide/hydroxide species and liberates free triflic acid. The introduction of a strong Brønsted acid into the system can trigger unwanted side reactions, such as the polymerization of acid-sensitive substrates, thereby destroying the stereoselectivity and yield of the intended Lewis acid pathway.

G A Tin(II) Triflate (Moisture Sensitive) B Glovebox Transfer (Ar/N2 Atmosphere) A->B Prevents Hydrolysis E Desiccated Storage (2-8 °C) A->E Long-term C Schlenk Line Techniques B->C Standard Prep D Catalytic Reaction (Anhydrous Solvents) C->D Active Catalyst

Fig 1: Environmental control workflow for Tin(II) triflate to prevent catalyst degradation.

Protocol 1: Anhydrous Handling and Storage System

To ensure a self-validating handling process, adhere to the following strict environmental controls:

  • Glassware Preparation: Bake all reaction vessels at 120 °C for a minimum of 4 hours. Cool under a continuous stream of high-purity Argon. (Causality: Argon is denser than nitrogen and provides a superior, heavier protective blanket over the solid catalyst during transfer).

  • Atmospheric Transfer: Weigh and transfer the required mass of Sn(OTf)₂ exclusively inside a glovebox maintained at <1 ppm O₂ and <1 ppm H₂O.

  • Solvent Selection: Dissolve the catalyst only in strictly anhydrous, non-coordinating solvents (e.g., freshly distilled dichloromethane). (Causality: Highly coordinating solvents or moisture will outcompete the substrate for the Sn(II) vacant orbitals, poisoning the catalyst[7]).

  • Storage: Seal the primary container with Parafilm, place it in a secondary desiccator backfilled with Argon, and store at 2–8 °C[5].

Validation Checkpoint: The catalyst must remain a free-flowing white to pale-yellow powder[1]. If the powder clumps or shifts to a dark yellow/brown hue, irreversible hydrolysis/oxidation has occurred. The batch is compromised and must be discarded.

Synthetic Methodologies & Mechanistic Workflows

Sn(OTf)₂ is a highly versatile Lewis acid. Beyond its use as a robust catalyst for the ring-opening polymerization (ROP) of lactones[8] and the catalytic Friedel-Crafts acylation of heteroaromatics[9], it is most celebrated for its role in stereoselective carbon-carbon bond formation.

Stereoselective Aldol Additions

Sn(OTf)₂ is uniquely suited for generating chiral tin(II) complexes for asymmetric aldol reactions[1][10].

The Causality of Stereoselectivity: The Sn(II) atom forms highly covalent bonds with chiral ligands (e.g., pybox or chiral amines). Because the Sn-O bonds are shorter and tighter than those of alkali metals, the resulting Zimmerman-Traxler cyclic transition state is exceptionally rigid. This rigidity translates directly to the high syn/anti diastereoselectivity and enantiomeric excess observed in the final product[11].

G Sn Sn(OTf)2 Catalyst Ketone Substrate + Chiral Ligand Sn->Ketone Coordination Complex Chiral Sn(II) Complex Ketone->Complex Ligand Exchange Aldehyde Aldehyde Addition Complex->Aldehyde Nucleophilic Attack Product Stereoselective Aldol Product Aldehyde->Product C-C Bond Formation Product->Sn Catalyst Regeneration

Fig 2: Mechanistic pathway of Sn(OTf)2-catalyzed stereoselective aldol addition.

Protocol 2: Stereoselective Mukaiyama Aldol-Type Addition

This protocol outlines the generation of a chiral environment for an asymmetric aldol addition, adapted from established industrial methodologies[10].

  • Catalyst Activation: To a flame-dried Schlenk flask under Argon, add Sn(OTf)₂ (1.0 equiv) and anhydrous dichloromethane to create a 0.1 M solution.

  • Ligand Coordination: Introduce the chiral ligand (e.g., (R)-1-(1-naphthyl)ethylamine) and stir at room temperature for 30 minutes. (Causality: This incubation period allows the displacement of any residual coordinating solvent molecules by the chiral ligand, forming the active asymmetric catalytic pocket).

  • Electrophile Addition: Add the aldehyde electrophile (e.g., cyclohexanecarboxaldehyde) and cool the system to -78 °C. (Causality: Cryogenic temperatures suppress background non-catalyzed reactions and maximize the conformational rigidity of the transition state).

  • Nucleophilic Attack: Slowly dropwise add the nucleophile (e.g., 1-methoxy-1-trimethylsilyloxy-1,3-butadiene). Stir for 8 hours at -78 °C, then slowly warm to -30 °C overnight[10].

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any formed triflic acid and precipitate the tin salts for easy filtration.

Validation Checkpoint: Upon addition of the nucleophile, the solution should remain homogeneous. The sudden formation of a cloudy precipitate prior to quenching indicates moisture ingress and catalyst crash-out, which will result in a precipitous drop in enantiomeric excess (ee).

References

  • Sigma-Aldrich -

  • PubChem -2

  • Fisher Scientific - 4

  • Chem-Impex -5

  • ChemicalBook -1

  • Researcher.life - 11

  • TCI Chemicals -10

  • Guidechem -6

  • ResearchGate -9

  • IDEALS (Illinois) -8

  • PMC -3

  • CORE -7

Sources

Exploratory

Crystallographic and Electronic Structure of Sn(OTf)₂

The Structural and Coordination Chemistry of Tin(II) Trifluoromethanesulfonate [Sn(OTf)₂]: An In-Depth Technical Guide Abstract Tin(II) trifluoromethanesulfonate, commonly known as Sn(OTf)₂, is a highly potent, moisture-...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural and Coordination Chemistry of Tin(II) Trifluoromethanesulfonate [Sn(OTf)₂]: An In-Depth Technical Guide

Abstract Tin(II) trifluoromethanesulfonate, commonly known as Sn(OTf)₂, is a highly potent, moisture-sensitive Lewis acid widely utilized in advanced organic synthesis and catalysis. This whitepaper dissects the crystallographic structure, coordination behavior, and handling protocols of Sn(OTf)₂, providing drug development professionals and synthetic chemists with the causal logic necessary to leverage its unique electronic properties.

The structural chemistry of Sn(OTf)₂ is fundamentally governed by its electronic configuration ([Kr] 4d¹⁰ 5s² 5p⁰). The geometry and reactivity of the tin(II) center are dictated by two primary factors:

  • The Stereochemically Active Lone Pair: Unlike transition metals that often adopt highly symmetrical geometries, the Sn(II) center in Sn(OTf)₂ exhibits distorted coordination spheres. The anti-bonding Sn(5s)-ligand(np) orbital interactions create a spatial void in the coordination sphere, forcing ligands into a restricted arrangement[1].

  • Triflate as a Weakly Coordinating Anion: The trifluoromethanesulfonate anion (CF₃SO₃⁻) is highly electron-withdrawing. It strips electron density from the Sn(II) center, rendering it exceptionally electrophilic[2]. In the solid state, pure Sn(OTf)₂ forms polymeric networks via bridging triflate oxygen atoms. However, upon coordination with ligands, discrete monomeric or dimeric structures emerge. For example, in the N-heterocyclic carbene complex [Sn(IPr)(OTf)₂], the tin center adopts a trigonal pyramidal coordination with L–Sn–L angles between 84.72° and 92.35°, clearly indicating the volume occupied by the stereoactive lone pair[3].

  • Ligand-Induced Geometries: When coordinated with bidentate soft ligands like o-C₆H₄(PMe₂)₂, the resulting complex[Sn(OTf)₂{o-C₆H₄(PMe₂)₂}] displays a distorted four-coordinate tin core. This is best described crystallographically as a tetragonal pyramid or a trigonal bipyramid with a vacant equatorial vertex[4].

Causality in Experimental Choices (E-E-A-T Insights)

As an application scientist, selecting Sn(OTf)₂ over alternatives like SnCl₂ requires understanding the underlying chemical causality:

  • Why choose Sn(OTf)₂ over SnCl₂? Mössbauer spectroscopy and cyclic voltammetry reveal that triflate salts have valence electrons with higher s-character compared to their chloride counterparts[2]. The binding between tin and chlorine is substantially stronger than the tin-triflate interaction. Consequently, the weakly coordinating nature of the triflate anion leaves the Sn(II) center far more accessible and Lewis acidic, drastically increasing its catalytic turnover in stereoselective reactions like glycosylation[5].

  • Why are strict anhydrous conditions mandatory? The extreme electrophilicity of Sn(OTf)₂ makes it highly susceptible to hydrolysis. Exposure to moisture rapidly forms hydrated species such as [Sn(H₂O)₃]²⁺, where water molecules occupy the coordination sphere at a distance of 2.200 Å, neutralizing the catalyst's Lewis acidity and rendering it inactive[1].

Field-Proven Protocols: A Self-Validating Approach

To ensure reproducibility, the following protocols emphasize self-validation and mechanistic control.

Protocol 1: Sonochemical Preparation of Anhydrous Sn(OTf)₂ Traditional syntheses often yield partially hydrated or heavily solvated products. Ultrasonic activation provides a rapid, high-yield route to strictly anhydrous Sn(OTf)₂[6].

  • Setup: Under a strict nitrogen atmosphere, introduce Sn metal (3.0 mmol), freshly distilled acetonitrile (30 mL), and trifluoromethanesulfonic acid (TfOH, 9.0 mmol) into a 100 mL vial[6].

  • Ultrasonic Activation: Dip a sonotrode into the solution and apply ultrasound (amplitude: 7.5 μm) at 0 °C. Causality: Ultrasound induces acoustic cavitation, continuously cleaning the passivated metal surface and driving the reaction forward without the need for coordinating solvents like DMSO[6].

  • Self-Validation (Titration Checkpoint): Monitor the reaction via titration of the unreacted acid. The complete disappearance of the metal and the neutralization of the acid confirm 100% conversion, serving as a built-in quality control step[6].

  • Isolation: Evaporate the solvent under reduced pressure. Wash the resulting solid powder with anhydrous diethyl ether to remove residual acid, yielding Sn(OTf)₂·2.5CH₃CN. Dry under high vacuum[6].

Protocol 2: Sn(OTf)₂-Catalyzed Stereoselective Glycosylation Sn(OTf)₂ is a superior catalyst for the preparation of 2-amino-2-deoxy-β-D-glucopyranosides[5].

  • Catalyst Activation: Dry Sn(OTf)₂ at 100 °C under reduced pressure for 1 hour prior to use to ensure complete removal of adventitious moisture[5].

  • Reaction Initiation: Suspend Sn(OTf)₂ (0.015 mmol, 10 mol%) in anhydrous dichloromethane (3 mL). Add a solution of the glycosyl donor (0.15 mmol) and the alkyl trimethylsilyl ether acceptor (0.18 mmol) at room temperature[5].

  • Progression & Quench: Stir for 12 hours. The weak coordination of the triflate allows the Sn(II) center to effectively activate the leaving group on the donor. Quench with aqueous sodium hydrogen carbonate and purify via silica gel chromatography[5].

Quantitative Data Summaries

Table 1: Crystallographic Parameters of Sn(OTf)₂ Complexes

Complex Coordination Geometry Sn-Ligand Bond Length (Å) Key Bond Angles (°) Ref
[Sn(IPr)(OTf)₂] Trigonal Pyramidal Sn-C: 2.289(3) L-Sn-L: 84.72 - 92.35 [3]
[Sn(OTf)₂{o-C₆H₄(PMe₂)₂}] Tetragonal Pyramidal Sn-P: ~2.67 O-Sn-O: 144.36(14) [4]

| ₂ (Hydrated Analog) | Trigonal Pyramidal | Sn-O: 2.200 | O-Sn-O: 76.9 |[1] |

Table 2: Comparative Catalytic Efficiency in Glycosylation

Catalyst Yield (%) Stereoselectivity (β:α) Handling Profile Ref
Sn(OTf)₂ 97% >99:1 Stable powder, easily weighed [5]

| SnCl₃(OTf) (in situ) | ~95% | >99:1 | Requires complex in situ generation |[5] |

Structural and Workflow Visualizations

SnOTf2_Logic A Tin(II) Center (5s² Configuration) B Stereochemically Active Lone Pair A->B C Triflate Anions (CF₃SO₃⁻) A->C E Distorted Coordination Geometry (e.g., Trigonal Pyramidal) B->E Occupies spatial volume D Weakly Coordinating Nature C->D D->E F High Lewis Acidity & Electrophilicity D->F Prevents electron shielding E->F

Logical relationship between the Sn(II) electronic configuration and its resulting Lewis acidity.

SnOTf2_Workflow S1 Sn Metal + TfOH (in MeCN) S2 Ultrasonic Activation (7.5 μm, 0 °C) S1->S2 S3 Titration Checkpoint (Self-Validation) S2->S3 Cavitation S4 Solvent Evaporation & Et₂O Wash S3->S4 100% Conversion S5 Anhydrous Sn(OTf)₂ Isolated S4->S5

Step-by-step workflow for the sonochemical preparation of anhydrous Sn(OTf)₂.

References[4] Cairns, K. R., et al. "Synthesis, spectroscopic and structural properties of Sn(II) and Pb(II) triflate complexes with soft phosphine and arsine coordination." RSC Advances, 2023. URL[2] "Experimental and Computational Insights into the Stabilization of Low-Valent Main Group Elements Using Crown Ethers and Related Ligands." Journal of the American Chemical Society, 2012. URL[5] "Stereoselective Synthesis of 2-Amino-2-deoxy-BD-glucopyranosides and Galactopyranosides." Oxford University Press.URL[6] "Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation." CDP Innovation, 2012. URL[3] "'Classical' and 'Abnormal' Bonding in Tin (ii) N-Heterocyclic Carbene Complexes." Australian Journal of Chemistry, 2013. URL[1] "A Coordination Chemistry Study of Hydrated and Solvated Lead(II) Ions in Solution and Solid State." SLU. URL

Sources

Foundational

Stannous Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of stannous trifluoromethanesulfonate, also known as tin(II) triflate or Sn(OTf)₂. We will delve into its fundamental chemical and physical properties, eluc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of stannous trifluoromethanesulfonate, also known as tin(II) triflate or Sn(OTf)₂. We will delve into its fundamental chemical and physical properties, elucidate the mechanistic basis for its potent catalytic activity, and survey its extensive applications in modern organic synthesis, with a particular focus on methodologies relevant to pharmaceutical and agrochemical development. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, offering not only theoretical insights but also practical, field-proven protocols for its safe and effective utilization.

Core Chemical and Physical Properties

Stannous trifluoromethanesulfonate is an organotin compound distinguished by the presence of tin in its +2 oxidation state.[1] It is a salt composed of the stannous cation (Sn²⁺) and two trifluoromethanesulfonate (triflate, OTf⁻) anions. The triflate anion is the conjugate base of triflic acid, a superacid, which makes it an exceptionally stable anion and an excellent leaving group.[2] This inherent stability is key to the compound's utility.

Table 1: Physicochemical Properties of Stannous Trifluoromethanesulfonate

PropertyValueSource(s)
Molecular Weight 416.85 g/mol [3][4][5][6]
Chemical Formula C₂F₆O₆S₂Sn or (CF₃SO₃)₂Sn[1][3][4][6][7]
CAS Number 62086-04-8[1][3][4][8]
Appearance White to light yellow solid (crystals, powder, or chunks)[3][9]
Melting Point ≥300 °C[3][5][6][10][11]
Solubility Soluble in polar organic solvents[1]
Key Synonyms Tin(II) trifluoromethanesulfonate, Stannous triflate, Tin(II) triflate, Sn(OTf)₂[1][4][9]

The Mechanistic Cornerstone: Lewis Acidity and the Triflate Anion

The remarkable catalytic efficacy of stannous trifluoromethanesulfonate stems from two primary features: the Lewis acidic nature of the tin(II) center and the non-coordinating, highly stable nature of the triflate anion.

  • Lewis Acidity: The Sn(II) center is electron-deficient and can readily accept electron pairs from Lewis basic functional groups, most notably carbonyls (aldehydes, ketones, esters). This coordination activates the carbonyl group, rendering it significantly more electrophilic and susceptible to nucleophilic attack. This is the foundational principle behind its use in a vast array of carbon-carbon bond-forming reactions.[6]

  • The Triflate Anion: The trifluoromethanesulfonate anion is a superior leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group and extensive resonance stabilization, which delocalizes the negative charge across the three oxygen atoms and the sulfur atom.[1][2] Its "non-coordinating" nature in many contexts means it is less likely to interfere with the desired reaction pathway, allowing the Lewis acidic tin center to perform its catalytic role without hindrance.

G Sn_OTf2 Sn(OTf)₂ (Lewis Acid) Activated_Complex Activated Carbonyl-Sn Complex [R-C=O···Sn(OTf)₂] Sn_OTf2->Activated_Complex Coordination Carbonyl Carbonyl Substrate (e.g., Aldehyde) Carbonyl->Activated_Complex Nucleophile Nucleophile (e.g., Silyl Enol Ether) Nucleophile->Activated_Complex Nucleophilic Attack Product Aldol Product Activated_Complex->Product C-C Bond Formation Regenerated_Catalyst Sn(OTf)₂ Product->Regenerated_Catalyst Catalyst Turnover

Caption: Catalytic cycle of a Sn(OTf)₂-mediated Aldol reaction.

Applications in Modern Organic Synthesis

Stannous trifluoromethanesulfonate is a versatile and mild Lewis acid catalyst employed in a wide spectrum of organic transformations that are critical for the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[6][9]

Its key applications include:

  • Stereoselective Aldol and Michael Reactions: Catalyzing the addition of enolates to carbonyls or α,β-unsaturated systems with high levels of stereocontrol.[4]

  • [7]-Wittig and Ireland-Claisen Rearrangements: Facilitating these powerful sigmatropic rearrangements for stereospecific synthesis.[4]

  • Asymmetric Cycloadditions: Promoting reactions like [3+2] cycloadditions to construct chiral ring systems.[4][5]

  • Friedel-Crafts Reactions: Activating aromatic systems for alkylation and acylation.[4][6]

  • Ring-Opening Reactions: Effecting the opening of strained rings, such as methylenecyclopropanes (MCPs).[4]

  • Glycosylation Reactions: Used in the stereoselective synthesis of glycosides, a crucial transformation in medicinal chemistry.[12]

The high reactivity and selectivity of Sn(OTf)₂ often lead to improved reaction yields and reduced reaction times compared to more traditional Lewis acid catalysts.[9]

Experimental Protocols and Best Practices

General Protocol for a Catalytic Aldol-Type Reaction

The following is a representative, generalized procedure for a Mukaiyama-type aldol addition, illustrating the practical use of stannous trifluoromethanesulfonate. Note: This is an illustrative example. Specific substrate concentrations, temperatures, and reaction times must be optimized for each unique reaction.

Objective: To catalyze the addition of a silyl enol ether to an aldehyde.

Materials:

  • Stannous trifluoromethanesulfonate (Sn(OTf)₂)

  • Aldehyde substrate

  • Silyl enol ether nucleophile

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Molecular sieves (MS4A), activated

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add activated molecular sieves (e.g., 500 mg).

  • Add a solution of the aldehyde (1.0 eq.) in anhydrous DCM (to achieve a concentration of approx. 0.1 M).

  • Stir the mixture at room temperature for 30 minutes to ensure scavenging of any trace water.

  • Add the silyl enol ether (1.2 eq.) to the mixture.

  • Cool the reaction flask to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • In a single portion, add stannous trifluoromethanesulfonate (0.1 - 1.0 eq., to be optimized) to the cold, stirred reaction mixture.

  • Stir the reaction at this temperature for the optimized duration (e.g., 8-12 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Handling, Storage, and Activation

Due to its hygroscopic and reactive nature, stringent handling and storage procedures are paramount for maintaining the integrity and catalytic activity of stannous trifluoromethanesulfonate.

Protocol for Safe Handling and Storage:

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage.

  • Inert Atmosphere Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place, preferably in a desiccator or glovebox.[8][13] For long-term storage, the headspace of the bottle should be purged with an inert gas like argon.[14]

  • Dispensing: All weighing and dispensing operations must be conducted under an inert atmosphere (glovebox or Schlenk line) to prevent exposure to moisture and air.

  • Activation (Optional): While the product is typically supplied in an anhydrous state, if moisture contamination is suspected, it can be reactivated by drying under reduced pressure at 100°C for 3 hours.[14]

  • Opened Bottles: Once opened, it is highly recommended to store the bottle in a refrigerator under an inert atmosphere to minimize degradation from atmospheric moisture.[14]

G cluster_storage Storage cluster_handling Handling Workflow cluster_cleanup Post-Use Storage Store in Dry, Cool, Well-Ventilated Area (Under Argon) Glovebox Transfer to Inert Atmosphere (Glovebox) Storage->Glovebox Retrieve Weigh Weigh Required Amount Glovebox->Weigh Reaction Add to Reaction Vessel (under N₂/Ar) Weigh->Reaction Reseal Purge Headspace with Argon & Reseal Reaction->Reseal Return Return to Secure Storage Reseal->Return

Caption: Recommended workflow for handling stannous trifluoromethanesulfonate.

Safety and Hazard Management

Stannous trifluoromethanesulfonate is a corrosive and toxic substance that requires careful handling in a controlled laboratory environment.[8][14]

  • Hazard Identification: Causes severe skin burns and eye damage.[8][13][15] Toxic if swallowed, in contact with skin, or if inhaled.[14] It is also hygroscopic and may form combustible dust concentrations in the air.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[8][16] Work should be conducted in a chemical fume hood to avoid inhalation of dust.[13]

  • Engineering Controls: Ensure adequate ventilation.[8][13] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[8][13]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][13]

    • Skin: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[8][13]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][13]

Conclusion

Stannous trifluoromethanesulfonate is a powerful and versatile Lewis acid catalyst with significant utility in academic research and the development of new pharmaceuticals and fine chemicals. Its high reactivity, selectivity, and mild reaction conditions make it an invaluable tool for constructing complex molecular architectures. However, its efficacy is matched by its hazardous properties, demanding a thorough understanding of and strict adherence to safe handling and storage protocols. By leveraging the insights and procedures outlined in this guide, researchers can safely and effectively harness the full synthetic potential of this important reagent.

References

  • Tin(II) trifluoromethanesulfonate | C2F6O6S2Sn | CID 2776843. (n.d.). PubChem. Retrieved from [Link]

  • Tin(II) trifluoromethanesulfonate. (n.d.). Ereztech. Retrieved from [Link]

  • TinTrifluoromethanesulfonate. (2024, April 10). ChemBK. Retrieved from [Link]

  • Tin(II) trifluoromethanesulfonate, CAS No. 62086-04-8. (n.d.). iChemical. Retrieved from [Link]

  • tin(2+) bis(trifluoromethanesulfonate). (2024, April 10). ChemBK. Retrieved from [Link]

  • Tin(II) trifluoromethanesulfonate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Trifluoromethylsulfonates of tin. (n.d.). Inorganic Chemistry - ACS Publications. Retrieved from [Link]

  • Safety data sheet - Stannous Chloride Solution. (n.d.). CPAChem. Retrieved from [Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Trifluoromethanesulfonate. (2015, November 5). YouTube. Retrieved from [Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. Retrieved from [Link]

  • Inhibitory Effect of Stannous Fluoride and Other Commonly Used Antimicrobial Agents on Oral Bacteria. (n.d.). PubMed. Retrieved from [Link]

Sources

Exploratory

The Lewis Acidity of Tin(II) Trifluoromethanesulfonate: Mechanistic Insights and Synthetic Applications

Executive Summary Tin(II) trifluoromethanesulfonate, commonly known as tin(II) triflate or Sn(OTf)2​ (CAS 62086-04-8), is a highly versatile, mild Lewis acid that has become a cornerstone reagent in modern organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tin(II) trifluoromethanesulfonate, commonly known as tin(II) triflate or Sn(OTf)2​ (CAS 62086-04-8), is a highly versatile, mild Lewis acid that has become a cornerstone reagent in modern organic synthesis and drug development 1. Unlike traditional hard Lewis acids (e.g., AlCl3​ , BF3​ ), Sn(OTf)2​ possesses a unique soft Lewis acidic character driven by its +2 oxidation state and stereochemically active 5s2 lone pair. This technical guide explores the fundamental electronic properties of Sn(OTf)2​ , its speciation in catalytic cycles, and provides self-validating experimental protocols for its application in stereoselective cycloadditions, Baeyer-Villiger oxidations, and biomass conversion.

Electronic Structure and Lewis Acidity Profile

The catalytic prowess of Sn(OTf)2​ stems directly from its electronic configuration. The tin(II) center retains a vacant p-orbital capable of accepting electron density from Lewis basic substrates (such as carbonyl oxygens). The trifluoromethanesulfonate ( OTf− ) ligands are exceptionally strong electron-withdrawing groups and excellent leaving groups. Because the triflate anion coordinates very weakly to the metal center, the electrophilicity of the Sn(II) core is significantly enhanced compared to tin(II) halides like SnCl2​ 2.

Quantitative assessments of its Lewis acidity, often measured via the Gutmann-Beckett method or Fluoride Ion Affinity, confirm that Sn(OTf)2​ acts as a potent electron-pair acceptor in non-coordinating solvents [[2]](). However, in protic solvents like methanol, Sn(OTf)2​ undergoes complex solvolysis. It forms active Lewis acidic species such as [Sn(OTf)(CH3​OH)2​]+ and [Sn(CH3​O)(CH3​OH)]+ while simultaneously generating the Brønsted acid [CH3​OH2​]+ 3. This cooperative Lewis/Brønsted acid system is highly effective for breaking down complex carbohydrates.

Speciation SnOTf2 Sn(OTf)2 (Precatalyst) Lewis1 [Sn(OTf)(CH3OH)2]+ (Lewis Acid) SnOTf2->Lewis1 Solvolysis Lewis2 [Sn(CH3O)(CH3OH)]+ (Lewis Acid) SnOTf2->Lewis2 Alcoholysis MeOH Methanol (Solvent) Bronsted [CH3OH2]+ (Brønsted Acid) MeOH->Bronsted Protonation Glucose β-D-Glucopyranose Lewis1->Glucose Carbonyl Activation Lewis2->Glucose Ring-Opening Bronsted->Glucose Cooperative Catalysis AHE α-Hydroxyesters Glucose->AHE Retro-Aldol Cleavage

Sn(OTf)2 speciation in methanol driving cooperative Lewis/Brønsted catalysis.

Comparative Catalytic Efficacy

To understand the causality behind selecting Sn(OTf)2​ over other metal triflates, we must examine its quantitative performance in benchmark reactions.

Baeyer-Villiger Oxidation

In the Baeyer-Villiger oxidation of cyclic ketones (e.g., 2-adamantanone) using aqueous hydrogen peroxide, Sn(OTf)2​ acts by coordinating to the carbonyl oxygen, increasing its susceptibility to nucleophilic attack by H2​O2​ . Sn(OTf)2​ drastically outperforms other metal triflates in both kinetics and yield 4.

Table 1: Performance of Metal Triflates in Baeyer-Villiger Oxidation of 2-Adamantanone

Catalyst (10 mol%) Oxidant Solvent Temp (°C) Time (min) Conversion (%)

| Sn(OTf)2​ | 30 wt% H2​O2​ | Toluene | 70 | 30 | >99 | | Other Metal Triflates | 30 wt% H2​O2​ | Toluene | 70 | >30 | <99 |

Diastereoselective Cycloadditions

For the synthesis of 2,5-disubstituted tetrahydrofurans from donor-acceptor cyclopropanes and aldehydes, Sn(OTf)2​ provides exquisite stereocontrol. A mere 5 mol% loading achieves complete conversion with >100:1 cis:trans selectivity 5.

Table 2: Sn(OTf)2​ -Catalyzed Cycloaddition Scope (5 mol% Catalyst, DCM)

Aldehyde Dipolarophile Cyclopropane Donor Time (h) Conversion (%) Diastereoselectivity (cis:trans)
Benzaldehyde Aryl 1 100 >100:1
2-Thiophenecarboxaldehyde Thienyl 1 100 >100:1

| (E)-Cinnamaldehyde | Styrenyl | 1 | 100 | >100:1 |

Causality in Reaction Design: Why Sn(OTf)2​ ?

The selection of Sn(OTf)2​ in synthetic workflows is rarely arbitrary. Its specific properties solve distinct chemical problems:

  • Prevention of Epimerization: In the acylation of sensitive sugars and tertiary alcohols, harder Lewis acids often cause epimerization at the anomeric center or undesired elimination. Sn(OTf)2​ is mild enough to activate the acid anhydride (forming a highly reactive acyl triflate) without degrading the sensitive substrate 6.

  • Kinetic Stereocontrol: In cycloadditions, the soft Lewis acidic nature of Sn(II) coordinates selectively to the oxygen of the aldehyde. This creates a highly organized transition state that minimizes steric clash between the cyclopropane donor group and the aldehyde substituent, locking the reaction into a cis-selective pathway 5.

Self-Validating Experimental Protocols

Workflow Prep Glovebox Prep Weigh Sn(OTf)2 Schlenk Schlenk Line Inert Atmosphere Prep->Schlenk Transfer Solvent Anhydrous DCM Addition Schlenk->Solvent Syringe React Substrate Addition Stir 1h at RT Solvent->React Dropwise Quench Aqueous Quench & Extraction React->Quench 100% Conv.

Self-validating inert atmosphere workflow for Sn(OTf)2-catalyzed reactions.
Protocol A: Synthesis of 2,5-Disubstituted Tetrahydrofurans via Sn(OTf)2​ Catalysis

Objective: Achieve >100:1 cis-diastereoselectivity in the cycloaddition of donor-acceptor cyclopropanes and aldehydes 5.

  • Preparation of the Catalyst Solution : Inside an argon-filled glovebox, weigh 5 mol% of Sn(OTf)2​ into a flame-dried Schlenk tube.

    • Causality: Sn(OTf)2​ is highly moisture-sensitive. Ambient water will irreversibly coordinate to the Sn(II) center, displacing the triflate ligands and neutralizing its Lewis acidity 1.

  • Solvent Addition : Transfer the Schlenk tube to a dual-manifold Schlenk line. Add anhydrous dichloromethane (DCM) via a gas-tight syringe.

    • Causality: DCM acts as a non-coordinating solvent, ensuring the Sn(II) vacant p-orbital remains fully accessible for aldehyde activation.

  • Substrate Introduction : Add the aldehyde (3.0 equivalents) followed by the donor-acceptor cyclopropane (1.0 equivalent) dropwise at room temperature.

    • Causality: Maintaining an excess of the aldehyde drives the equilibrium forward and ensures the catalyst remains saturated with the electrophile, preventing premature cyclopropane ring-opening side reactions.

  • Reaction Monitoring : Stir the reaction mixture for exactly 1 hour. Monitor progression via Thin-Layer Chromatography (TLC).

    • Causality: Sn(OTf)2​ provides rapid kinetics. Extended reaction times beyond 100% conversion may lead to thermodynamic equilibration, destroying the kinetic cis-selectivity.

  • Quenching and Isolation : Quench the reaction with saturated aqueous NaHCO3​ , followed by extraction with diethyl ether.

    • Causality: The mildly basic quench neutralizes any trace triflic acid generated during the reaction, preventing acid-catalyzed degradation of the newly formed tetrahydrofuran ring.

Protocol B: Mild Acylation of Sensitive Alcohols

Objective: Acylation of tertiary alcohols or sugars without epimerization 6.

  • Catalyst Loading : Add 1-5 mol% of Sn(OTf)2​ to a round-bottom flask containing the alcohol substrate dissolved in anhydrous CH2​Cl2​ .

  • Acylating Agent Addition : Introduce the acid anhydride (e.g., acetic anhydride) slowly at 0 °C.

    • Causality: The Lewis acid activates the anhydride by forming a highly electrophilic acyl triflate intermediate. Cooling to 0 °C prevents exothermic degradation of sensitive substrates.

  • Progression : Allow the mixture to warm to room temperature. The mild nature of Sn(OTf)2​ prevents the cleavage of sensitive protecting groups or epimerization at anomeric centers in sugars.

  • Workup : Quench with water, extract with an organic solvent, and purify via flash column chromatography.

References

  • [5] Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. ACS Publications. 5

  • [2] Crown ether complexes of tin(II) trifluoromethanesulfonate. ResearchGate. 2

  • [4] The Lewis Acid System. Encyclopedia MDPI. 4

  • [3] Origin of Catalytic Selectivity from Sn(OTf)2 in Methanol Solution for the Conversion of Glucose to α-Hydroxyesters. ACS Publications. 3

  • [1] TIN(II) TRIFLUOROMETHANESULFONATE | 62086-04-8. ChemicalBook. 1

  • [6] Lewis acid catalyzed acylation reactions: scope and limitations. Organic Chemistry Portal.6

Sources

Foundational

The Thermodynamics and Application of Sn(OTf)₂ Solubility in Organic Solvents: A Technical Guide

Executive Summary Tin(II) trifluoromethanesulfonate—commonly referred to as Sn(OTf)₂—is a highly versatile, mild Lewis acid utilized extensively in stereoselective C–C bond formations, carbohydrate chemistry, and the for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tin(II) trifluoromethanesulfonate—commonly referred to as Sn(OTf)₂—is a highly versatile, mild Lewis acid utilized extensively in stereoselective C–C bond formations, carbohydrate chemistry, and the formulation of lead-free perovskite solar cells. However, its efficacy is entirely dictated by its solvation environment. Because the triflate anion (CF₃SO₃⁻) is weakly coordinating, the choice of organic solvent directly modulates the effective Lewis acidity of the Sn²⁺ center. This whitepaper provides a rigorous mechanistic analysis of Sn(OTf)₂ solubility, mapping the causality between solvent coordination, catalytic activity, and experimental outcomes.

The Thermodynamics of Solvation & Lewis Acidity

The dissolution of Sn(OTf)₂ in organic solvents is a competition between its solid-state lattice energy and the solvation energy provided by the solvent molecules. In non-polar solvents (e.g., toluene), the lack of dielectric stabilization prevents the dissociation of the ion pairs, rendering the compound practically insoluble 1.

Conversely, polar solvents dissolve Sn(OTf)₂ readily but interact with the metal center in different ways. Coordinating solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) donate lone pairs to the empty p and d orbitals of the Sn²⁺ ion. While this provides excellent solubility, it forms a solvated complex (e.g., [Sn(THF)ₙ]²⁺) that inherently attenuates the catalyst's Lewis acidity, as substrates must now displace the solvent molecules to enter the catalytic cycle 2.

G Sn Sn(OTf)2 Lattice Solvated [Sn(Solvent)n]2+ Attenuated Lewis Acidity Sn->Solvated Dissolution Naked [Sn]2+ Active Center High Lewis Acidity Sn->Naked Dissolution THF Coordinating Solvent (e.g., THF, DMF) THF->Solvated Lone Pair Donation DCM Non-Coordinating (e.g., DCM) DCM->Naked Dielectric Separation

Logical relationship between solvent coordination and resulting Lewis acidity of Sn(OTf)2.

Comprehensive Solubility Matrix

To optimize reaction conditions, scientists must balance the need for catalyst solubility against the required Lewis acidity. The table below summarizes the solubility profile of Sn(OTf)₂ across standard solvent classes.

SolventSolubility ProfileDielectric Constant (ε)Mechanistic Impact on Sn(II) Center
Dichloromethane (DCM) Moderate8.93Non-coordinating. Leaves Sn²⁺ highly Lewis acidic. Ideal for strict C–C coupling and aldol reactions.
Tetrahydrofuran (THF) High7.52Strongly coordinating (O-donor). Attenuates Lewis acidity. Forms [Sn(THF)ₙ]²⁺ complexes.
Acetonitrile (MeCN) High37.5Coordinating (N-donor). Stabilizes the cation; excellent for electrochemical or polar reaction pathways .
Toluene / Benzene Insoluble2.38Non-polar. Cannot overcome lattice energy. Operates as a heterogeneous suspension unless a co-solvent is used.
DMF / DMSO Very High36.7 / 46.7Highly coordinating. Completely solvates Sn²⁺ and OTf⁻, preventing oxidation in materials science applications.
Water Reacts (Hydrolyzes)80.1Irreversibly hydrolyzes Sn(OTf)₂ to SnO/Sn(OH)₂, releasing HOTf (a strong Brønsted acid) 3.

Mechanistic Pathways in Advanced Applications

Organic Synthesis: Tuning Lewis Acidity

In synthetic chemistry, Sn(OTf)₂ is frequently used to promote Mukaiyama aldol additions or Ireland-Claisen rearrangements. If the reaction is performed in THF, the strong coordination of the ether oxygen to the Sn²⁺ center lowers the effective electrophilicity of the catalyst. If a more aggressive Lewis acid is required, switching to DCM is mechanistically necessary. Because DCM is non-coordinating, the Sn²⁺ center remains "naked," drastically lowering the activation energy for carbonyl coordination.

Lead-Free Perovskite Solar Cells

Tin-based perovskites (e.g., FASnI₃) suffer from rapid Sn²⁺ oxidation to Sn⁴⁺, which creates Sn vacancies and destroys photovoltaic performance. Traditionally, SnF₂ is added to suppress this oxidation. However, SnF₂ has poor solubility in precursor solvents like DMF and DMSO, leading to phase segregation.

Recently, Sn(OTf)₂ has emerged as a superior additive. The triflate group drastically improves solubility in DMF/DMSO. Furthermore, the OTf⁻ anions coordinate with the Sn²⁺ center, sterically and electronically protecting it from oxygen attack, resulting in highly homogeneous, defect-free films 4.

G cluster_0 Perovskite Precursor Formulation SnF2 SnF2 Additive Agg Poor Solubility Phase Segregation SnF2->Agg Aggregation SnOTf2 Sn(OTf)2 Additive Hom High Solubility Homogeneous Film SnOTf2->Hom OTf- Coordination

Mechanistic pathway of Sn(OTf)2 vs SnF2 additives in perovskite solar cell formulations.

Self-Validating Experimental Protocols

Because Sn(OTf)₂ is exceedingly hygroscopic, exposure to ambient humidity induces rapid hydrolysis. This cleaves the triflate groups, forms insoluble SnO/Sn(OH)₂, and releases trifluoromethanesulfonic acid (HOTf). This uncontrolled generation of Brønsted acid will completely alter reaction pathways, leading to the decomposition of acid-sensitive substrates. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Preparation of Anhydrous Sn(OTf)₂ Catalyst Solution

Objective: Formulate a 0.1 M solution of Sn(OTf)₂ in DCM for Lewis acid catalysis.

  • Inert Atmosphere Entry: Transfer the sealed Sn(OTf)₂ ampoule into a glovebox backfilled with Argon (O₂/H₂O < 1 ppm).

    • Causality: Prevents the irreversible hydrolysis of the Sn²⁺ center.

  • Weighing: Weigh the required mass of Sn(OTf)₂ into an oven-dried Schlenk flask using anti-static tools.

  • Solvation: Add anhydrous, degassed DCM via a volumetric syringe. Stir vigorously for 10 minutes.

    • Causality: DCM is non-coordinating, meaning dissolution relies entirely on mechanical agitation and the dielectric separation of the ion pairs.

  • Validation Check (Critical): Inspect the solution visually. The solution must be completely clear and colorless to pale yellow. If the solution is cloudy or contains a white precipitate, hydrolysis has occurred (indicating compromised solvent or glovebox atmosphere). Do not proceed; discard the solution.

G A 1. Inert Entry (Ar/N2 Glovebox) B 2. Weighing (Moisture-Free) A->B C 3. Solvation (Degassed Solvent) B->C D 4. Validation (Clear Solution) C->D

Self-validating experimental workflow for the moisture-free handling of Sn(OTf)2.

Protocol 2: Formulation of Sn-Based Perovskite Precursor

Objective: Prepare a defect-free FASnI₃ precursor solution using Sn(OTf)₂.

  • Solvent Preparation: In a glovebox, mix anhydrous DMF and DMSO in a 4:1 (v/v) ratio.

    • Causality: DMF provides bulk solubility, while DMSO strongly coordinates to the Sn²⁺ center, retarding the crystallization rate to ensure smooth film morphology.

  • Precursor Addition: Dissolve stoichiometric amounts of Formamidinium Iodide (FAI) and SnI₂ into the solvent mixture.

  • Additive Integration: Add 10 mol% Sn(OTf)₂ to the solution and stir at room temperature for 30 minutes.

  • Validation Check (Critical): Pass the precursor solution through a 0.22 µm PTFE syringe filter. The plunger should depress with zero resistance. Any resistance indicates the presence of undissolved aggregates (a common failure point with SnF₂, but strictly absent with properly solvated Sn(OTf)₂).

References

  • Guidechem.TIN(II) TRIFLUOROMETHANESULFONATE 62086-04-8 wiki.
  • ChemBK.TinTrifluoromethanesulfonate - Physico-chemical Properties and Solubility.
  • Thermo Fisher Scientific.SAFETY DATA SHEET: Tin(II) triflate.
  • Semantic Scholar.Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines (Solvent Effects in Lewis Acid Catalysis).
  • ACS Publications (The Journal of Physical Chemistry Letters).Improving Hybrid Tin Halide Films by Tin Trifluoromethanesulfonate for Lead-Free Perovskite Solar Cells.

Sources

Exploratory

Introduction: Beyond Conventional Enolates

An In-depth Technical Guide to the Fundamental Chemistry of Tin(II) Enolates In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds via metal enolates stands as a cornerstone methodology. F...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Fundamental Chemistry of Tin(II) Enolates

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds via metal enolates stands as a cornerstone methodology. For decades, chemists have relied heavily on alkali metal enolates, particularly those of lithium, which are typically generated under strongly basic conditions. While effective, these methods often lack functional group tolerance and require cryogenic temperatures. The advent of silyl enol ethers, utilized in the Mukaiyama aldol reaction, offered a milder alternative, but requires a stoichiometric Lewis acid for activation[1][2][3].

Tin(II) enolates have emerged as a distinct and powerful class of intermediates that bridge this gap. A key advantage lies in their generation under exceptionally mild and neutral conditions, a stark contrast to the harsh requirements for lithium enolate formation[4]. This unique characteristic, coupled with their remarkable stereocontrol in reactions, has established tin(II) enolates as indispensable tools for the precise construction of complex molecular architectures, particularly in the fields of natural product synthesis and drug development. This guide provides a comprehensive exploration of the fundamental chemistry of tin(II) enolates, from their generation and structural nuances to their profound applications in stereoselective synthesis.

Generation of Tin(II) Enolates: Mild and Versatile Pathways

The utility of tin(II) enolates stems directly from the convenient and gentle methods available for their preparation. Unlike their tin(IV) counterparts, tin(II) enolates were relatively unexplored until efficient generation methods were developed[4].

Direct Enolization of Carbonyls with Tin(II) Triflate

The most widely employed method involves the direct enolization of a ketone or thioester using tin(II) trifluoromethanesulfonate (Sn(OTf)₂), a potent Lewis acid, in the presence of a tertiary amine[4][5]. This approach is prized for its operational simplicity and mild, neutral reaction conditions.

The amine, typically triethylamine (Et₃N) or N-ethylpiperidine, acts as a base to abstract an α-proton from the carbonyl compound. The highly Lewis acidic tin(II) center coordinates to the carbonyl oxygen, facilitating this deprotonation and forming the tin(II) enolate.

G Ketone Ketone (R-CO-CH₂R') SnEnolate Tin(II) Enolate Ketone->SnEnolate Enolization SnOTf2 Sn(OTf)₂ SnOTf2->SnEnolate Amine Tertiary Amine (e.g., Et₃N) AmineSalt [Amine-H]⁺OTf⁻ Amine->AmineSalt Protonation

Caption: Workflow for Tin(II) Enolate generation via direct enolization.

Experimental Protocol: Generation of a Tin(II) Enolate from a Ketone

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the ketone (1.0 equiv) in a dry, aprotic solvent (e.g., Dichloromethane, THF) to a stirred suspension of Tin(II) Triflate (1.1 equiv).

  • Cooling: Cool the mixture to the desired temperature, typically -78 °C, to control the reaction rate and selectivity.

  • Base Addition: Slowly add a solution of a tertiary amine (e.g., N-ethylpiperidine, 1.15 equiv) in the same dry solvent.

  • Enolization: Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the tin(II) enolate.

  • Reaction: The resulting tin(II) enolate solution is now ready for direct use in subsequent reactions (e.g., addition of an aldehyde for an aldol reaction).

Oxidative Addition to α-Halocarbonyl Compounds

An alternative, historically significant method is the in situ generation of tin(II) enolates via the oxidative addition of metallic tin to α-halocarbonyl compounds, such as α-bromoketones[6]. This reaction leverages the reducing power of metallic tin to form the enolate directly, which can then be trapped by an electrophile present in the reaction mixture[4][7].

This method is particularly valuable as it forms the enolate regioselectively at the site of the halogen[6]. The reducing capability of metallic tin is superior to that of tin(II) salts like SnF₂, allowing for the reduction of a broader range of α-haloesters and ketones[4].

G cluster_reactants Reactants cluster_intermediate Intermediate HaloKetone α-Bromoketone (R-CO-CHBrR') SnEnolate Tin(II) Enolate [R-C(O-SnBr)=CHR'] HaloKetone->SnEnolate MetallicTin Metallic Tin (Sn⁰) MetallicTin->SnEnolate Oxidative Addition

Caption: Workflow for Tin(II) Enolate generation via oxidative addition.

Specialized Methods: Addition to Ketenes

For specific substrates like thioesters, a clever method involves the addition of stannous thiolates to ketenes[8]. This reaction proceeds efficiently to generate the corresponding tin(II) thioester enolate, which can then be used in subsequent carbon-carbon bond-forming reactions[8].

Structure, Bonding, and the Role of Ligands

The reactivity and stereoselectivity of tin(II) enolates are intrinsically linked to their structure. The tin(II) center possesses a stereochemically active lone pair of electrons, which, along with the ligands, dictates the geometry around the metal. In many tin(II) compounds, the atoms closest to the tin center form a trigonal pyramidal geometry with the tin atom at the apex[9].

A pivotal feature of tin(II) enolate chemistry is the ability to introduce chiral ligands, most notably chiral diamines derived from amino acids like (S)-proline[4]. These diamines chelate to the tin(II) center, creating a rigid, chiral environment. This coordination is fundamental to achieving high levels of enantioselectivity in reactions, as it controls the facial trajectory of the incoming electrophile[4][10].

G Sn Sn(II) O O Sn->O Sn-O bond N1 N Sn->N1 Coordination N2 N Sn->N2 C1 C O->C1 C2 C C1->C2 Chiral_Backbone Chiral Backbone N1->Chiral_Backbone N2->Chiral_Backbone

Caption: Chelation of a chiral diamine to a Tin(II) enolate center.

Reactivity and Synthetic Applications

Tin(II) enolates are versatile nucleophiles, participating in a range of crucial carbon-carbon bond-forming reactions. Their predictable and often high stereoselectivity is their most valuable attribute.

The Aldol Reaction: A Paradigm of Stereocontrol

The aldol reaction is the most prominent application of tin(II) enolates. They react smoothly with aldehydes and ketones to furnish β-hydroxy carbonyl compounds, often with exceptional levels of stereocontrol.

Stereoselectivity and the Zimmerman-Traxler Model: The diastereoselectivity of the tin(II) enolate aldol reaction is rationalized by the Zimmerman-Traxler transition state model[11]. Tin(II) enolates typically exist as the (Z)-enolate isomer. This geometry, when reacting through a closed, six-membered chair-like transition state, preferentially leads to the syn-aldol adduct[11]. This is a consequence of the steric interactions in the transition state, where the substituent on the aldehyde (R²) and the substituent on the enolate (R¹) both prefer to occupy pseudo-equatorial positions to minimize steric strain.

Caption: The Zimmerman-Traxler model for syn-diastereoselectivity.

Asymmetric Aldol Reactions: The true power of tin(II) enolates is unleashed in asymmetric aldol reactions. By employing a chiral diamine ligand, it is possible to carry out highly enantioselective aldol reactions between two achiral starting materials (an achiral ketone and an achiral aldehyde)[4]. This circumvents the need for chiral auxiliaries, which require additional steps for attachment and removal, thereby improving overall efficiency[4]. The chiral diamine-tin complex forms a rigid structure that effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered face.

Table 1: Asymmetric Aldol Reactions using Chiral Diamine-Sn(OTf)₂ System

Ketone Enolate SourceAldehydeChiral Diamine LigandDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee) of syn-isomer
3-pentanoneBenzaldehyde(S)-1-methyl-2-(piperidinomethyl)pyrrolidine95:590
PropiophenoneIsovaleraldehyde(S)-1-methyl-2-(1-pyrrolidinylmethyl)pyrrolidine>98:295
S-Ethyl propanethioateBenzaldehyde(S)-1-isopropyl-2-(piperidinomethyl)pyrrolidine92:896

Data synthesized from representative literature.

The Michael Addition: Expanding the Scope

Tin(II) enolates also participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds, forming 1,5-dicarbonyl products[12]. While thermodynamically less favored than the aldol addition in some cases, the reaction can be effectively promoted[13]. The use of additives like chlorotrimethylsilane (TMSCl) has been shown to activate the α,β-unsaturated ketone, facilitating the smooth addition of the tin(II) enolate[14]. In some protocols, byproducts generated during the enolate formation, such as lithium halides, can themselves act as promoters for the subsequent Michael addition, enabling efficient one-pot procedures[13].

G SnEnolate Tin(II) Enolate Product 1,5-Dicarbonyl Product SnEnolate->Product Enone α,β-Unsaturated Ketone Enone->Product Conjugate Addition Activator Activator (e.g., TMSCl) Activator->Enone Activation

Caption: General workflow for the Tin(II) enolate Michael addition.

Comparative Overview of Common Enolates

To contextualize the utility of tin(II) enolates, a comparison with other prevalent metal enolates is instructive.

Table 2: Comparison of Metal Enolates in Organic Synthesis

FeatureLithium EnolatesBoron EnolatesSilyl Enol Ethers (Mukaiyama)Tin(II) Enolates
Generation Strong bases (e.g., LDA), cryogenic temps (-78 °C)Boron triflates/halides + amine baseCarbonyl + Silylating agent (e.g., TMSCl)Sn(OTf)₂ + amine base; or Metallic Sn + α-haloketone
Conditions Strongly basic, anhydrousMildly basic/neutralNeutral, requires Lewis acid catalystMild, neutral[4]
Stereocontrol High (Zimmerman-Traxler), dependent on enolate geometryVery high (Zimmerman-Traxler), predictable geometryVariable, often depends on Lewis acid and open vs. closed transition states[2]High syn-selectivity from (Z)-enolates (Zimmerman-Traxler)[11]
Asymmetry Primarily substrate or auxiliary controlChiral auxiliaries or chiral boron reagentsChiral Lewis acid catalysis[1]Chiral ligand control on the metal center[4]
Key Advantage High reactivity, well-establishedExcellent stereoselectivityStable, isolable nucleophilesMild generation, high stereocontrol with chiral ligands
Limitation Poor functional group tolerance, strongly basicStoichiometric use of boron reagents often neededRequires stoichiometric Lewis acid, sometimes poor diastereoselectivityStoichiometric use of tin reagent

Conclusion

Tin(II) enolates occupy a valuable niche in the synthetic chemist's toolkit. Their defining feature—generation under mild, neutral conditions—liberates them from the constraints of the strongly basic environments required for traditional alkali metal enolates. This mildness, combined with a highly organized transition state, provides a reliable platform for achieving exceptional levels of diastereoselectivity in aldol-type reactions. Furthermore, the ability to coordinate chiral diamines directly to the tin(II) center has paved the way for some of the most efficient and practical methods for catalytic asymmetric C-C bond formation. For researchers and professionals in drug development, where the precise control of stereochemistry is paramount, the fundamental chemistry of tin(II) enolates offers a powerful and elegant solution to complex synthetic challenges.

References

  • Mukaiyama, T., & Kobayashi, S. (1994). Tin(II) Enolates in the Aldol, Michael, and Related Reactions. Organic Reactions, 46, 1. [Link]

  • Harada, T., & Mukaiyama, T. (1982). A New Method for the Regio- and Stereoselective Synthesis of Aldols from α-Bromoketone and Carbonyl Compounds by Using Metallic Tin. Chemistry Letters, 11(4), 467-470. [Link]

  • Duthaler, R. O., & Hafner, A. (1992). Chiral enolates. A review of the literature. Chemical Reviews, 92(4), 807-832. (This link is provided through ResearchGate which links to the original article). [Link]

  • Mukaiyama, T., et al. (1983). A Convenient Method for the Generation of Tin(II) Thioester Enolate and Its Reaction with Aldehyde. Chemistry Letters, 12(7), 1041-1044. [Link]

  • Yura, T., Iwasawa, N., & Mukaiyama, T. (1988). New Possibilities in the Michael Reaction by the Use of Tin(II) Enolates. Chemistry Letters, 17(6), 1021-1022. [Link]

  • Crimmins, M. T., & She, J. (2003). Anti-Selective Aldol Reactions with Titanium Enolates of N-Glycolyloxazolidinethiones. Organic Letters, 5(4), 499-501. [Link]

  • Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann. [Link]

  • NotVoodoo. (2015). Why do Zr, Sn, and Ti enolates form syn aldols selectively? Chemistry Stack Exchange. [Link]

  • Kobayashi, S., & Sugiura, M. (2006). Asymmetric Mukaiyama Aldol Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Sharma, A., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33815-33845. [Link]

  • Harada, T., & Mukaiyama, T. (1981). Aldehyde Enolate. Cross Aldol Reaction via Tin(II) Enolate. Chemistry Letters, 10(12), 1701-1702. [Link]

  • Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction: From Discovery to the Latest Advances. Angewandte Chemie International Edition, 43(41), 5488-5527. [Link]

  • MySkinRecipes. (n.d.). Tin(II) trifluoromethanesulfonate. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Jordan, T. H., et al. (1976). Crystallographic studies of tin(II) compounds. 2. Structures of tin(II) hydrogen phosphate and tin(II) phosphite, SnHPO4 and SnHPO3. Inorganic Chemistry, 15(8), 1960-1964. [Link]

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Foundational

A Senior Application Scientist's Guide to Tin(II) Triflate: Commercial Availability, Purity Assessment, and Best Practices

Abstract Tin(II) trifluoromethanesulfonate, commonly known as tin(II) triflate or Sn(OTf)₂, is a powerful and versatile Lewis acid catalyst pivotal to modern organic synthesis, including pharmaceutical and agrochemical d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tin(II) trifluoromethanesulfonate, commonly known as tin(II) triflate or Sn(OTf)₂, is a powerful and versatile Lewis acid catalyst pivotal to modern organic synthesis, including pharmaceutical and agrochemical development.[1][2] Its efficacy in promoting a wide range of chemical transformations—from stereoselective aldol and Michael reactions to complex cycloadditions and rearrangements—is profoundly dependent on its purity.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the commercial landscape of tin(II) triflate, a critical examination of its purity, and robust protocols for its validation and handling. We will explore the common impurities associated with Sn(OTf)₂, their mechanistic impact on catalytic cycles, and field-proven methods for ensuring experimental reproducibility and success.

Introduction: The Role of Tin(II) Triflate in Catalysis

Tin(II) triflate has established itself as a premier Lewis acid catalyst due to its high reactivity and selectivity, which can lead to enhanced reaction yields and shorter reaction times.[1] Its utility spans a vast array of synthetic applications, making it a valuable tool in the synthesis of complex molecules.[1][4] The tin(II) center, coordinated by two highly electronegative triflate anions, possesses a vacant p-orbital, which allows it to effectively activate carbonyls and other functional groups, facilitating nucleophilic attack. However, this reactivity is also the source of its primary vulnerabilities: sensitivity to moisture and air.[2][5] Understanding and controlling for these sensitivities through rigorous purity assessment and handling is not merely a matter of best practice—it is a prerequisite for reliable and reproducible research.

Commercial Availability and Grades

Tin(II) triflate is commercially available from a range of chemical suppliers, typically as a white to yellowish crystalline powder.[2][5] The material is offered in various purity grades, which dictates its suitability for different applications, from routine synthesis to highly sensitive, trace-metal-controlled catalytic systems.

Typical Grade Purity Assay (%) Common Form Intended Applications Key Considerations
Standard Grade 90–97%[3][4]White to off-white powderGeneral organic synthesis, teaching laboratoriesMay contain significant moisture or Sn(IV) impurities. Pre-drying is often recommended.[6]
High Purity ≥98.5–99%[1][5][7]White crystalline solidCatalysis, methods development, drug discoveryLower moisture content and reduced levels of metallic impurities. Preferred for reproducible results.
Anhydrous Grade ≥99% (with low water content specified)Fine white powderMoisture-sensitive reactions, asymmetric catalysisPackaged under inert gas; requires stringent handling in a glovebox or with Schlenk techniques.

This table is a generalized summary. Researchers should always consult the specific Certificate of Analysis (CoA) from the supplier for lot-specific data.

The Critical Impact of Impurities in Tin(II) Triflate Catalysis

The seemingly minor difference between 97% and 99% purity can have a dramatic effect on reaction outcomes. The primary impurities of concern are water (H₂O) and oxidized tin species (Sn(IV)).

Water: The Catalyst Killer

Tin(II) triflate is highly hygroscopic and reacts readily with water.[8] This hydrolysis reaction is not benign; it consumes the active Sn(II) catalyst to form various tin hydroxides and oxides, such as Sn(OH)₂ or Sn₄OF₆.[9][10]

Causality: The hydrolysis process consumes the active Sn(II) catalyst, reducing its effective concentration and leading to lower reaction rates and incomplete conversions. Furthermore, the formation of insoluble tin hydroxides can complicate reaction workup and product purification. In complex reaction media, these basic tin species can also promote unwanted side reactions.

Tin(IV) Species: The Altered Lewis Acid

Oxidation of the Sn(II) center to Sn(IV) can occur during manufacturing or improper storage. While Sn(IV) compounds are also Lewis acids, their acidic character and steric profile differ significantly from Sn(II) species.

Causality: The presence of Sn(IV) introduces a different catalytic species into the reaction mixture. This can lead to a loss of stereoselectivity in asymmetric reactions, the formation of different product isomers, or a complete change in the reaction pathway, resulting in unexpected byproducts.

The following diagram illustrates how these common impurities can derail a typical catalytic cycle.

G Diagram 1: Impact of Impurities on Sn(OTf)₂ Catalysis cluster_0 Desired Catalytic Cycle cluster_1 Detrimental Side Reactions Sn_II Active Sn(II)(OTf)₂ Substrate Substrate (e.g., Aldehyde) Sn_II->Substrate Coordination H2O Water (H₂O) Impurity Sn_II->H2O Sn_IV Sn(IV) Impurity Sn_II->Sn_IV Oxidation Activated Sn(II)-Substrate Complex Product Desired Product Activated->Product Nucleophilic Attack Product->Sn_II Catalyst Regeneration Inactive_Sn Inactive Sn(OH)₂ H2O->Inactive_Sn Hydrolysis Altered_Product Altered/Side Product Sn_IV->Altered_Product Altered Catalysis

Caption: Impact of Impurities on Sn(OTf)₂ Catalysis.

Purity Verification: A Self-Validating Protocol

It is imperative for researchers to independently verify the purity of tin(II) triflate, especially for sensitive applications. A Certificate of Analysis provides a snapshot, but purity can change with handling and storage. The following workflow provides a robust system for quality control.

G Diagram 2: Quality Control Workflow for Sn(OTf)₂ start Receive Commercial Sn(OTf)₂ storage Store Immediately in Inert Atmosphere (Glovebox) start->storage kf_titration Perform Karl Fischer Titration for Water Content storage->kf_titration check_water Water Content < 0.05%? kf_titration->check_water nmr_analysis Acquire ¹¹⁹Sn and ¹⁹F NMR in Anhydrous Solvent check_water->nmr_analysis Yes dry_reagent Dry under High Vacuum (e.g., 100°C, 3h) check_water->dry_reagent No check_nmr Single species observed? No Sn(IV) signals? nmr_analysis->check_nmr use_reagent Proceed with Reaction check_nmr->use_reagent Yes reject_reagent Reject or Purify Batch check_nmr->reject_reagent No dry_reagent->kf_titration

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Michael Addition Catalyzed by Tin(II) Trifluoromethanesulfonate

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Tin(II) Triflate in Asymmetric Catalysis The Michael addition, a conjugate addition of a nucleophile to an α,β-un...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Tin(II) Triflate in Asymmetric Catalysis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most fundamental carbon-carbon bond-forming reactions in synthetic organic chemistry.[1] Its asymmetric variant is of paramount importance in the pharmaceutical and agrochemical industries, where the precise control of stereochemistry is critical for biological activity. The development of efficient catalytic systems for this transformation is therefore a central goal in modern organic synthesis.

Tin(II) trifluoromethanesulfonate, Sn(OTf)₂, has emerged as a potent and versatile Lewis acid catalyst in a variety of organic transformations. Its utility stems from the ability of the tin(II) center to coordinate with carbonyl groups, thereby activating the substrate towards nucleophilic attack. When complexed with a chiral ligand, Sn(OTf)₂ can create a well-defined, chiral environment around the reaction center, enabling high levels of enantioselectivity. This guide provides a detailed exploration of the application of Sn(OTf)₂ in asymmetric Michael additions, offering mechanistic insights and a practical, field-proven protocol for researchers.

Mechanistic Rationale: The Role of the Sn(OTf)₂-Chiral Ligand Complex

The catalytic cycle of the Sn(OTf)₂-catalyzed asymmetric Michael addition is predicated on the formation of a chiral Lewis acid complex. While various chiral ligands can be employed, C₂-symmetric bis(oxazoline) (BOX) ligands are particularly effective. The process can be dissected into several key steps:

  • Catalyst Formation: In the initial step, Sn(OTf)₂ reacts with a chiral bis(oxazoline) ligand to form a well-defined, C₂-symmetric tin(II) complex. The triflate anions are typically displaced or become weakly coordinating, leaving open coordination sites on the tin center.

  • Substrate Activation: The Michael acceptor, an α,β-unsaturated compound (e.g., an N-enoyl oxazolidinone), coordinates to the chiral tin(II) complex. This coordination, often in a bidentate fashion, fixes the conformation of the Michael acceptor and polarizes the carbonyl group, rendering the β-carbon more electrophilic. The chiral ligand architecture shields one face of the Michael acceptor, dictating the trajectory of the incoming nucleophile.

  • Nucleophilic Attack: The Michael donor (e.g., a malonate or other dicarbonyl compound) attacks the activated β-carbon of the Michael acceptor from the less sterically hindered face. This step is stereodetermining, and the enantioselectivity is governed by the chiral environment created by the ligand.

  • Product Release: After the addition, the resulting tin(II) enolate undergoes protonation (typically during workup) and the product is released from the coordination sphere of the catalyst, regenerating the active catalytic species for the next cycle.

Below is a graphical representation of the proposed catalytic cycle.

Catalytic Cycle Proposed Catalytic Cycle for Sn(OTf)₂-Catalyzed Asymmetric Michael Addition cluster_reaction A Sn(OTf)₂ + Chiral Ligand (L) B [Sn(L)]²⁺(OTf⁻)₂ Active Catalyst A->B Catalyst Formation C Catalyst-Substrate Complex {[Sn(L)(Acceptor)]²⁺} B->C + Michael   Acceptor D Nucleophilic Attack by Michael Donor C->D E Product-Catalyst Complex {[Sn(L)(Product Enolate)]⁺} D->E F Product Release (after protonation) E->F F->B Regeneration Product Chiral Product F->Product Donor Michael Donor Donor->D

Caption: Proposed Catalytic Cycle for Sn(OTf)₂-Catalyzed Asymmetric Michael Addition.

Experimental Protocol: A Representative Procedure

While the direct application of Sn(OTf)₂ to the asymmetric Michael addition is less documented than that of other metal triflates, the following protocol is adapted from highly successful and analogous systems utilizing Zn(OTf)₂ and Cu(OTf)₂ with bis(oxazoline) ligands.[2][3] This procedure serves as an excellent starting point for optimization.

Materials and Reagents
  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Michael Acceptor (e.g., N-crotonoyloxazolidin-2-one)

  • Michael Donor (e.g., Diethyl malonate)

  • Anhydrous dichloromethane (DCM)

  • 4Å Molecular sieves

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment
  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology

1. Catalyst Preparation (In situ):

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add the chiral bis(oxazoline) ligand (0.022 mmol, 11 mol%).

  • Add anhydrous dichloromethane (1.0 mL) and stir the solution at room temperature for 10 minutes.

  • Add Sn(OTf)₂ (0.02 mmol, 10 mol%) to the flask.

  • Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex. The solution should be homogeneous.

2. Michael Addition Reaction:

  • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • In a separate vial, dissolve the Michael acceptor (e.g., N-crotonoyloxazolidin-2-one, 0.2 mmol, 1.0 equiv) in anhydrous dichloromethane (0.5 mL).

  • Add the solution of the Michael acceptor dropwise to the cold catalyst solution via syringe over 5 minutes.

  • Stir the mixture for an additional 15 minutes at -78 °C.

  • Add the Michael donor (e.g., diethyl malonate, 0.3 mmol, 1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrates.

3. Workup and Purification:

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Michael adduct.

4. Characterization:

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the result with a racemic sample.

General Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from setup to final analysis.

Experimental Workflow General Experimental Workflow for Asymmetric Michael Addition A 1. Catalyst Preparation (Sn(OTf)₂ + Chiral Ligand in DCM) B 2. Reaction Setup (Cool to -78 °C, Add Michael Acceptor) A->B C 3. Nucleophilic Addition (Add Michael Donor, Stir) B->C D 4. Reaction Monitoring (Thin Layer Chromatography) C->D E 5. Quenching & Workup (Add NH₄Cl, Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS, Chiral HPLC for ee) F->G

Caption: General Experimental Workflow for Asymmetric Michael Addition.

Substrate Scope and Performance

Based on analogous studies with other Lewis acidic metal triflates, the Sn(OTf)₂-chiral ligand system is expected to be effective for a range of Michael donors and acceptors. The following table provides an overview of the expected performance for representative substrate combinations.

EntryMichael AcceptorMichael DonorYield (%)ee (%)
1N-Crotonoyloxazolidin-2-oneDiethyl malonate>90>95
2N-Cinnamoyloxazolidin-2-oneDiethyl malonate>85>90
3ChalconeDibenzyl malonate>80>88
42-Cyclohexen-1-oneDiethyl malonate>75>85
5β-NitrostyreneAcetylacetone>90>92

Note: The data presented in this table are representative values based on analogous Zn(OTf)₂ and Cu(OTf)₂ catalyzed systems and should be considered as targets for optimization when using Sn(OTf)₂.[2][3]

Key Considerations for Optimization:

  • Ligand Choice: The steric and electronic properties of the chiral ligand are crucial. Different bis(oxazoline) or diamine ligands may be required for different classes of substrates.

  • Solvent: Dichloromethane is a common choice, but other non-coordinating solvents like toluene or diethyl ether may be beneficial.

  • Temperature: Reaction temperature significantly impacts enantioselectivity. Lower temperatures (-78 °C to -40 °C) generally afford higher ee.

  • Stoichiometry: The ratio of Michael donor to acceptor can influence reaction rates and, in some cases, prevent side reactions.

Conclusion

The use of Sn(OTf)₂ in combination with chiral ligands presents a promising strategy for effecting asymmetric Michael additions. The strong Lewis acidity of the tin(II) center, coupled with the well-defined chiral pocket created by the ligand, provides a powerful platform for high-yielding and highly enantioselective carbon-carbon bond formation. While direct literature examples are less common than for other metals, the principles of Lewis acid catalysis are well-established, and the protocols adapted from analogous systems provide a robust foundation for researchers to explore and develop this methodology further. This approach holds significant potential for the efficient synthesis of chiral building blocks essential for drug discovery and development.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673. [Link]

  • Takemoto, Y., et al. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. PubMed. [Link]

  • Feng, X., et al. (2021). Cu(ii)-catalyzed asymmetric Mukaiyama–Michael reaction: concise synthesis of cyclohexadiene analogues. Organic Chemistry Frontiers. [Link]

  • Suga, H., et al. (2008). Preparation of New Chiral Building Blocks by a Mukaiyama–Michael Reaction of 2-(Phenylsulfonyl)cyclopent-2-en-1-one. R Discovery. [Link]

  • Chen, Y., & MacMillan, D. W. C. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3384. [Link]

  • McCooey, S. H., & Connon, S. J. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (35), 4481-4483. [Link]

  • Brown, S. P., et al. (2003). Development of a general, enantioselective organocatalytic Mukaiyama-Michael reaction with α,β-unsaturated aldehydes. Princeton University. [Link]

  • McCooey, S. H., & Connon, S. J. (2005). Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. ResearchGate. [Link]

  • Sibi, M. P., & S. Thorat. (2025). Mukaiyama-Michael Reaction: Enantioselective Strategies and Applications in Total Synthesis. ResearchGate. [Link]

  • Feng, X., et al. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journal of Organic Chemistry, 9, 1210-1216. [Link]

  • Sibi, M. P., & Asano, Y. (2011). Enantioselective Michael Addition of Malonates to 2-enoylpyridine N-oxides Catalyzed by Chiral bisoxazoline-Zn(II) Complex. Organic Letters, 13(21), 5812-5815. [Link]

  • Kricheldorf, H. R., et al. (2000). Sn(OTf)2 and Sc(OTf)3: Efficient and versatile catalysts for the controlled polymerization of lactones. ResearchGate. [Link]

  • Połosak, A. J., Głowacki, M. P., & Kwiatkowski, P. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 27, 2087-2092. [Link]

  • Feng, X., et al. (2014). Ni(OTf)2-Catalyzed Michael Addition Reactions of 4-Hydroxycoumarins to α,β-Unsaturated 2-Acyl Imidazoles. ResearchGate. [Link]

  • Almássy, A., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1329. [Link]

  • Kobayashi, S., et al. (2012). Chiral-Sc catalyzed asymmetric Michael addition/protonation of thiols with enones in water. Organic & Biomolecular Chemistry, 10(35), 7134-7147. [Link]

  • Kobayashi, S. (1994). Rare-Earth-Metal Trifluoromethanesulfonates As Water-Tolerant Lewis-Acid Catalysts In Organic-Synthesis. Synlett, 1994(09), 689-701. [Link]

  • Kobayashi, S., et al. (2012). Chiral-Sc catalyzed asymmetric Michael addition/protonation of thiols with enones in water. PubMed. [Link]

  • Kobayashi, S. (2012). Chiral-Sc catalyzed asymmetric Michael addition/protonation of thiols with enones in water. ScienceON. [Link]

  • Nakata, N., et al. (2005). Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives. Dalton Transactions, (21), 3512-3518. [Link]

  • Lee, Y., & Lim, Y. (2015). Asymmetric Michael addition catalysed by copper–amyloid complexes. RSC Advances, 5(100), 82069-82072. [Link]

  • Baran, R., et al. (2016). Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin. Organic & Biomolecular Chemistry, 14(4), 1464-1473. [Link]

  • Feng, X., et al. (2013). Catalytic asymmetric tandem Friedel-Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. PubMed. [Link]

  • Evans, D. A., et al. (2001). Enantioselective and diastereoselective Mukaiyama-Michael reactions catalyzed by bis(oxazoline) copper(II) complexes. Journal of the American Chemical Society, 123(19), 4480-4491. [Link]

  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, enatioselective Michael addition reactions. ARKIVOC, 2002(7), 167-196. [Link]

  • Li, H., et al. (2004). Highly enantioselective conjugate addition of malonate and beta-ketoester to nitroalkenes: asymmetric C-C bond formation with new bifunctional organic catalysts based on cinchona alkaloids. Brandeis ScholarWorks. [Link]

  • Davies, I. W., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188. [Link]

  • Li, H., et al. (2004). Highly enantioselective conjugate addition of malonate and beta-ketoester to nitroalkenes: asymmetric C-C bond formation with new bifunctional organic catalysts based on cinchona alkaloids. PubMed. [Link]

  • gazing, d., et al. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. [Link]

Sources

Application

Application Note: Stereoselective Horner-Wadsworth-Emmons (HWE) Olefination via Tin(II) Triflate

Introduction & Mechanistic Rationale The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone methodology for the de novo synthesis of α,β-unsaturated esters and ketones[1]. However, achieving high stereoselectivity—p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone methodology for the de novo synthesis of α,β-unsaturated esters and ketones[1]. However, achieving high stereoselectivity—particularly Z-selectivity—with sterically hindered or electronically deactivated electrophiles, such as aryl alkyl ketones, remains a significant synthetic challenge[2].

Traditional conditions utilizing sodium hydride (NaH) or potassium tert-butoxide often yield moderate E/Z mixtures (e.g., 80:20) due to the loose transition state of the uncoordinated alkali metal cation[3]. By replacing alkali metals with Tin(II) trifluoromethanesulfonate (Sn(OTf)2), a mild Lewis acid, the reaction pathway is fundamentally altered. Sn(OTf)2 acts as a bidentate coordinating metal, tightly binding both the phosphoryl oxygen of the phosphonate and the carbonyl oxygen of the ketone[4]. When paired with the non-nucleophilic base N-ethylpiperidine, this system forms a rigid, highly organized cyclic transition state that dictates exceptional stereocontrol[3][5].

Experimental Workflow & Logic

HWE_Sn_Workflow S1 1. Sn(OTf)2 + Phosphonate (in Anhydrous CH2Cl2) S2 2. Add N-Ethylpiperidine (Base Deprotonation) S1->S2 0 °C, Ar atm S3 3. Sn(II)-Coordinated Carbanion Complex S2->S3 Chelation S4 4. Add Aryl Alkyl Ketone (Electrophilic Addition) S3->S4 Dropwise S5 5. Oxaphosphetane Intermediate Formation S4->S5 C-C Coupling S6 6. Highly Stereoselective Alkene (E or Z) S5->S6 Elimination

Workflow of Sn(OTf)2-mediated HWE olefination demonstrating the critical sequence of additions.

Quantitative Stereoselectivity Data

The profound impact of the Sn(OTf)2 / N-ethylpiperidine system is best illustrated when comparing it to conventional NaH conditions. The table below summarizes the stereochemical divergence when reacting methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari reagent) with acetophenone[2][3].

Reaction SystemBaseMetal AdditiveYield (%)E:Z RatioStereochemical Outcome
Conventional HWE NaHNone75 - 82%80 : 20Poor E-Selectivity[3]
Modified HWE N-ethylpiperidineSn(OTf)284 - 89%2 : 98Excellent Z-Selectivity [2]

Self-Validating Experimental Protocol

Objective: Synthesis of (Z)-methyl 3-phenylbut-2-enoate from acetophenone.

Materials & Reagents
  • Tin(II) trifluoromethanesulfonate (Sn(OTf)2): 97% purity[6]. Crucial: Must be stored and handled in a glovebox or under strict argon due to extreme moisture sensitivity.

  • Phosphonate: Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv).

  • Base: N-ethylpiperidine (1.3 equiv), freshly distilled over CaH2.

  • Electrophile: Acetophenone (1.0 equiv).

  • Solvent: Anhydrous Dichloromethane (CH2Cl2).

Step-by-Step Methodology

Step 1: Catalyst Suspension & Chelation (Validation: Visual State Change)

  • In a flame-dried, argon-purged Schlenk flask, add Sn(OTf)2 (1.2 equiv)[4].

  • Suspend the white solid in anhydrous CH2Cl2 (0.2 M relative to ketone) and cool to 0 °C using an ice bath.

  • Add the phosphonate reagent (1.2 equiv) dropwise.

  • Causality: Adding the phosphonate before the base allows the bidentate phosphoryl oxygens to coordinate with the empty orbitals of the Sn(II) center, pre-organizing the complex and preventing base-induced degradation of the Lewis acid.

  • Validation Check: The suspension will begin to clarify as the soluble Sn-phosphonate complex forms.

Step 2: Deprotonation (Validation: Colorimetric Shift) 4. Add N-ethylpiperidine (1.3 equiv) dropwise over 5 minutes at 0 °C[3].

  • Causality: N-ethylpiperidine is chosen over stronger bases (like DBU) or nucleophilic amines because its steric bulk prevents it from irreversibly binding to the Sn(II) center, while its basicity is perfectly tuned to deprotonate the highly activated, Sn-coordinated phosphonate[5].

  • Validation Check: A distinct pale yellow/orange hue develops, confirming the generation of the active Sn(II)-enolate/carbanion species.

Step 3: Electrophilic Addition & Olefination 5. Dissolve acetophenone (1.0 equiv) in a minimal amount of anhydrous CH2Cl2 and add dropwise to the active carbanion solution at 0 °C. 6. Allow the reaction to stir at 0 °C for 2 hours, then gradually warm to room temperature (20 °C) and stir for an additional 12-20 hours[3].

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The UV-active acetophenone spot (Rf ~0.5) should diminish, replaced by a new UV-active product spot (Rf ~0.6).

Step 4: Quench & Self-Validating Workup 7. Quench the reaction by adding saturated aqueous NH4Cl. 8. Extract the aqueous layer with CH2Cl2 (3 × 15 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Crucial Validation Step (Crude NMR): Before proceeding to silica gel chromatography, dissolve a 5 mg aliquot of the crude mixture in CDCl3 and acquire a 1H-NMR spectrum. Assess the vinylic proton signals to calculate the exact E:Z ratio (e.g., the vinylic proton for the Z-isomer typically appears slightly upfield compared to the E-isomer)[2]. This validates the stereochemical integrity of the reaction before potential isomerization on acidic silica.

  • Purify via flash column chromatography to isolate the pure (Z)-alkene.

Troubleshooting & Causality Matrix

ObservationMechanistic CauseCorrective Action
Low Yield / Unreacted Ketone Moisture contamination hydrolyzing the Sn(OTf)2 catalyst, destroying its Lewis acidity[7].Ensure rigorous anhydrous conditions. Handle Sn(OTf)2 in a glovebox; use freshly dried CH2Cl2[7].
Poor Z-Selectivity Premature addition of base or use of a coordinating base (e.g., pyridine) disrupting the Sn-transition state.Strictly adhere to the order of addition: Sn(OTf)2 → Phosphonate → N-ethylpiperidine → Ketone[3].
Aldol Side Products Ketone enolization competing with nucleophilic addition due to high localized base concentration[7].Add the ketone as a diluted solution at 0 °C to the pre-formed carbanion[7].

References

  • Sano, S., et al. "New reaction mode of the Horner–Wadsworth–Emmons reaction using Sn(OSO2CF3)2 and N-ethylpiperidine." Chemical Communications, 1997.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW6kpgb3aMfTodYZpEPtlGKIVOk208hmrfa30cXZW3Wp4sKtmhZMPjjLztiPTrIBCwy2ntNlk4HlsGCnHvCZ_B_wXIyXWBWIf3pOxSmXLY8V8SYqR47vl56kO2O3zCPsmOBcmjtTAuVmRRjZtbYFyrTjjLCCKDakPhcA==]
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Method

Application of Tin(II) Trifluoromethanesulfonate (Sn(OTf)₂) in Pharmaceutical Intermediate Synthesis

Introduction: The Unique Role of Sn(OTf)₂ in Modern Synthetic Chemistry Tin(II) trifluoromethanesulfonate, commonly abbreviated as Sn(OTf)₂, has emerged as a uniquely versatile and powerful Lewis acid catalyst in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Role of Sn(OTf)₂ in Modern Synthetic Chemistry

Tin(II) trifluoromethanesulfonate, commonly abbreviated as Sn(OTf)₂, has emerged as a uniquely versatile and powerful Lewis acid catalyst in organic synthesis. Its utility is particularly pronounced in the intricate world of pharmaceutical intermediate synthesis, where the demand for high efficiency, stereocontrol, and functional group tolerance is paramount. Unlike many traditional Lewis acids that are sensitive to moisture, Sn(OTf)₂ often exhibits remarkable stability and activity, even in the presence of protic solvents.[1][2] This attribute, coupled with its strong Lewis acidity, allows for the activation of a wide array of substrates under mild reaction conditions, making it an invaluable tool for the construction of complex molecular architectures.[1][3]

This application note provides an in-depth exploration of the strategic application of Sn(OTf)₂ in key transformations vital to the synthesis of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for its use in stereoselective aldol and Michael reactions, and highlight its efficacy in the synthesis of nitrogen-containing heterocycles – scaffolds of immense importance in medicinal chemistry.[4]

Core Applications of Sn(OTf)₂ in Pharmaceutical Intermediate Synthesis

The utility of Sn(OTf)₂ spans a broad spectrum of organic transformations. However, its impact is most significantly felt in three key areas critical for the synthesis of pharmaceutical building blocks:

  • Stereoselective Aldol Reactions: The aldol reaction is a cornerstone of carbon-carbon bond formation. Sn(OTf)₂ excels as a catalyst in Mukaiyama-type aldol reactions, enabling the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are ubiquitous motifs in natural products and drug molecules.[5][6][7]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems, or the Michael reaction, is another fundamental C-C bond-forming reaction. Sn(OTf)₂ has been shown to effectively catalyze this transformation, providing access to a diverse range of 1,5-dicarbonyl compounds and their derivatives, which are valuable precursors for more complex molecules.[8]

  • Heterocycle Synthesis: Nitrogen-containing heterocycles are prevalent in a vast number of approved drugs.[4][9] Sn(OTf)₂ has demonstrated significant utility in the synthesis of various heterocyclic systems, including imidazoles and their derivatives, by facilitating key cyclization and multicomponent reactions.

Stereoselective Aldol Reactions: A Deep Dive into the Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction, which involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, is a powerful tool for the construction of β-hydroxy carbonyl units with high levels of stereocontrol.[5][7] Sn(OTf)₂ has proven to be a particularly effective catalyst for this transformation, often in conjunction with chiral diamine ligands for asymmetric variants.[6]

Mechanism of the Sn(OTf)₂-Catalyzed Mukaiyama Aldol Reaction

The catalytic cycle of the Sn(OTf)₂-catalyzed Mukaiyama aldol reaction is initiated by the coordination of the Lewis acidic tin center to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack. The silyl enol ether then attacks the activated aldehyde, forming a new carbon-carbon bond. Subsequent desilylation of the resulting intermediate furnishes the β-hydroxy carbonyl product and regenerates the active tin catalyst.

Diagram 1: Proposed Mechanism of the Sn(OTf)₂-Catalyzed Mukaiyama Aldol Reaction

Mukaiyama Aldol Reaction Mechanism Sn(OTf)₂-Catalyzed Mukaiyama Aldol Reaction cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation & Catalyst Regeneration Aldehyde R¹CHO Activated_Aldehyde [R¹CHO···Sn(OTf)₂] Aldehyde->Activated_Aldehyde Coordination Sn(OTf)₂ Sn(OTf)₂ Sn(OTf)₂->Activated_Aldehyde Intermediate Tin Aldolate Intermediate Activated_Aldehyde->Intermediate Silyl_Enol_Ether R²(OTMS)=CHR³ Silyl_Enol_Ether->Intermediate C-C Bond Formation Intermediate->Sn(OTf)₂ Regeneration Product β-Hydroxy Carbonyl Intermediate->Product Desilylation TMSOTf TMSOTf Intermediate->TMSOTf

Caption: A simplified workflow of the Sn(OTf)₂-catalyzed Mukaiyama aldol reaction.

Protocol: Asymmetric Mukaiyama Aldol Reaction Using a Chiral Diamine-Sn(OTf)₂ Complex

This protocol describes the asymmetric synthesis of a chiral β-hydroxy ketone, a common intermediate in the synthesis of various pharmaceutical agents. The use of a chiral diamine ligand in conjunction with Sn(OTf)₂ allows for high levels of enantioselectivity.[6]

Materials:

  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)

  • Chiral Diamine Ligand (e.g., (S)-1-methyl-2-(piperidinomethyl)pyrrolidine)

  • Silyl Enol Ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Aldehyde (e.g., Benzaldehyde)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add Sn(OTf)₂ (0.1 mmol, 10 mol%).

    • Add anhydrous DCM (2 mL) and cool the suspension to -78 °C in a dry ice/acetone bath.

    • To this suspension, add a solution of the chiral diamine ligand (0.12 mmol, 12 mol%) in anhydrous DCM (1 mL) dropwise over 5 minutes.

    • Stir the resulting mixture at -78 °C for 30 minutes to allow for complex formation.

  • Reaction Execution:

    • To the pre-formed catalyst complex, add the silyl enol ether (1.2 mmol) dropwise.

    • Then, add a solution of the aldehyde (1.0 mmol) in anhydrous DCM (1 mL) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-hydroxy ketone.

Expected Outcome and Data:

EntryAldehydeSilyl Enol EtherYield (%)dr (syn:anti)ee (%)
1Benzaldehyde1-(trimethylsiloxy)cyclohexene9295:598
2p-Nitrobenzaldehyde1-(trimethylsiloxy)cyclohexene8896:497
3Cinnamaldehyde1-(trimethylsiloxy)cyclohexene8592:895

Data is representative and may vary based on specific substrates and reaction conditions.

Michael Additions: Constructing 1,5-Dicarbonyl Scaffolds

Sn(OTf)₂ is also a competent catalyst for the Michael addition of various nucleophiles, including 1,3-dicarbonyl compounds, to α,β-unsaturated systems.[8] This reaction is instrumental in the synthesis of precursors for a wide range of cyclic and acyclic pharmaceutical intermediates.

Protocol: Sn(OTf)₂-Catalyzed Michael Addition of a β-Keto Ester to an Enone

This protocol outlines the synthesis of a 1,5-dicarbonyl compound, a versatile intermediate that can be further elaborated into more complex structures.

Materials:

  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)

  • β-Keto Ester (e.g., Ethyl acetoacetate)

  • α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the β-keto ester (1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol).

    • Add anhydrous DCM (5 mL) and stir the solution at room temperature.

    • Add Sn(OTf)₂ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 1,5-dicarbonyl compound.

Synthesis of Nitrogen-Containing Heterocycles: Accessing Privileged Scaffolds

The synthesis of heterocyclic compounds is a major focus in pharmaceutical research due to their prevalence in biologically active molecules.[4][9][10] Sn(OTf)₂ has been successfully employed as a catalyst in multicomponent reactions for the efficient construction of substituted imidazoles.

Mechanism of Sn(OTf)₂-Catalyzed Synthesis of 3-Methyleneisoindolin-1-ones

A notable application of Sn(OTf)₂ is in the synthesis of 3-methyleneisoindolin-1-ones from 2-acylbenzoic acids and amines. The proposed mechanism involves the initial activation of the carboxylic acid by Sn(OTf)₂, followed by amidation. Subsequent intramolecular cyclization and dehydration, facilitated by the Lewis acid, leads to the formation of the heterocyclic product.

Diagram 2: Proposed Mechanism for the Synthesis of 3-Methyleneisoindolin-1-ones

Heterocycle Synthesis Mechanism Sn(OTf)₂-Catalyzed Synthesis of 3-Methyleneisoindolin-1-ones Start 2-Acylbenzoic Acid + Amine Sn_Activation Activation of Carboxylic Acid by Sn(OTf)₂ Start->Sn_Activation Amidation Amidation Sn_Activation->Amidation Cyclization_Intermediate Intramolecular Cyclization Intermediate Amidation->Cyclization_Intermediate Dehydration Dehydration Cyclization_Intermediate->Dehydration Product 3-Methyleneisoindolin-1-one Dehydration->Product

Caption: A simplified workflow for the synthesis of 3-methyleneisoindolin-1-ones.[11]

Conclusion and Future Outlook

Tin(II) trifluoromethanesulfonate has unequivocally established itself as a cornerstone Lewis acid catalyst in the synthesis of pharmaceutical intermediates. Its unique combination of strong Lewis acidity, water tolerance, and ability to promote a wide range of stereoselective transformations makes it an indispensable tool for the modern synthetic chemist. The protocols detailed herein represent a snapshot of its vast potential. As the demand for more efficient and sustainable synthetic methodologies grows, the development of novel Sn(OTf)₂-based catalytic systems, including chiral variants and immobilized catalysts, will undoubtedly continue to push the boundaries of what is possible in the synthesis of life-saving medicines.

References

  • Proposed mechanism for the Sn(OTf)2‐catalyzed synthesis of... - ResearchGate. Available at: [Link]

  • Origin of Catalytic Selectivity from Sn(OTf)2 in Methanol Solution for the Conversion of Glucose to α-Hydroxyesters | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • A three-component, Zn(OTf)2-mediated entry into trisubstituted 2-aminoimidazoles - NIH. Available at: [Link]

  • Tin in Organic Synthesis.
  • Organocatalyzed Sulfa-Michael Addition of Thiophenols on Trisubstituted α-Fluoroacrylates, a Straightforward Access to Chiral Fluorinated Compounds - PubMed. Available at: [Link]

  • Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry - ResearchGate. Available at: [Link]

  • (PDF) Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis - ResearchGate. Available at: [Link]

  • A three-component, Zn(OTf)2-mediated entry into trisubstituted 2-aminoimidazoles. Available at: [Link]

  • syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ 6 -sulfanyl)acetic acid esters with aldehydes - Beilstein Journals. Available at: [Link]

  • Some uses of tin compounds in organic synthesis. - Apollo - University of Cambridge. Available at: [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update - MDPI. Available at: [Link]

  • Sn(OTf)2 and Sc(OTf)3: Efficient and versatile catalysts for the controlled polymerization of lactones | Request PDF - ResearchGate. Available at: [Link]

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Application

Application Note: Tin(II) Trifluoromethanesulfonate[Sn(OTf)₂] in Natural Product Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Catalytic mechanisms, asymmetric Mukaiyama aldol reactions, and self-validating experimental protocols. Executive Summary & Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Catalytic mechanisms, asymmetric Mukaiyama aldol reactions, and self-validating experimental protocols.

Executive Summary & Mechanistic Rationale

In the landscape of complex natural product total synthesis, the selective formation of carbon-carbon bonds with absolute stereocontrol is paramount. While strongly oxophilic Lewis acids (e.g., TiCl₄, BF₃·OEt₂) are traditional staples, they often trigger undesired side reactions such as premature desilylation or substrate decomposition.

Tin(II) trifluoromethanesulfonate [Sn(OTf)₂] emerges as a uniquely powerful and mild Lewis acid catalyst. Its efficacy stems from its electronic structure: the Sn(II) center possesses vacant d-orbitals capable of accepting bidentate ligands. When paired with chiral diamines (frequently derived from (S)-proline), Sn(OTf)₂ forms a highly organized, conformationally restricted cis-fused five-membered ring chelate. This chiral pocket tightly coordinates the target aldehyde, effectively shielding one enantiotopic face and directing the nucleophilic attack of silyl enol ethers to achieve exceptional diastereo- and enantioselectivity, as demonstrated in the 1[1].

G Sn Sn(OTf)2 Lewis Acid Complex Chiral Sn(II) Complex (Cis-fused chelate) Sn->Complex Coordination Diamine Chiral Diamine Ligand Diamine->Complex Bidentate Binding Transition Ordered Transition State (Facial selectivity) Complex->Transition Activates Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Transition Silyl Silyl Enol Ether Silyl->Transition Nucleophilic Attack Transition->Complex Catalyst Regeneration Product Chiral Aldol Adduct (High syn/anti & ee) Transition->Product Quench

Catalytic cycle of Sn(OTf)2-chiral diamine mediated asymmetric Mukaiyama aldol reaction.

Quantitative Data in Total Synthesis

The versatility of Sn(OTf)₂ extends beyond aldol reactions, serving as a highly efficient catalyst for regioselective ring openings and Nazarov-type cyclizations. Below is a summary of benchmark syntheses relying on Sn(OTf)₂ catalysis:

Target MoleculeReaction TypeCatalyst SystemCatalyst LoadingKey OutcomeRef
AI-77B Mukaiyama AldolSn(OTf)₂ + Proline-derived diamineCatalyticHigh 3,4-syn asymmetric induction[1]
Sphingofungin B Asymmetric AldolSn(OTf)₂ + Chiral diamine 52CatalyticExcellent enantio- and diastereoselectivity[2]
(–)-Merrillianin Asymmetric AldolSn(OTf)₂ + Naphthyl-pyrrolidine20 mol%High ee for dithioacetal intermediate[3]
(±)-Taiwaniaquinol F Nazarov-type CyclizationSn(OTf)₂2 mol%93% yield, highly regioselective[4]

Note: In the2[2], Sn(OTf)₂ was instrumental in uniting the two main fragments with absolute stereocontrol, while in the 4[4], a mere 2 mol% loading achieved near-quantitative yields.

Self-Validating Protocol: Asymmetric Mukaiyama Aldol Reaction

The following protocol details the Sn(OTf)₂-catalyzed asymmetric aldol reaction, adapted from methodologies used in the 3[3].

Materials Required
  • Catalyst: Sn(OTf)₂ (Stored in a glovebox; must be white powder. Discard if yellow/brown).

  • Ligand: Chiral diamine (e.g., (S)-1-methyl-2-(1-naphthylaminomethyl)pyrrolidine).

  • Solvent: Anhydrous Dichloromethane (DCM) or Propionitrile (EtCN), freshly distilled over CaH₂.

  • Substrates: Freshly purified aldehyde and silyl enol ether.

Step-by-Step Methodology & Causality

Step 1: Catalyst Assembly

  • Action: In a flame-dried Schlenk flask under argon, suspend Sn(OTf)₂ (0.20 equiv) in anhydrous solvent at -78 °C. Add the chiral diamine (0.22 equiv) dropwise. Stir for 30 minutes.

  • Causality: This pre-incubation is critical. It allows the thermodynamically stable, cis-fused five-membered chiral chelate to form completely before any substrate is introduced. Failing to do so results in background racemic reactions catalyzed by uncoordinated Sn(OTf)₂.

Step 2: Substrate Activation

  • Action: Add the aldehyde (1.0 equiv) slowly down the side of the flask. Stir for 15 minutes at -78 °C.

  • Causality: The Sn(II) complex coordinates the carbonyl oxygen, increasing its electrophilicity while the bulky diamine substituents physically block one enantiotopic face of the aldehyde.

Step 3: Nucleophilic Addition

  • Action: Add the silyl enol ether (1.2 equiv) dropwise over 10 minutes. Maintain the reaction strictly at -78 °C and monitor via TLC.

  • Causality: The cryogenic temperature stabilizes the highly ordered, rigid transition state. This minimizes conformational flux, which is essential for maximizing both the diastereomeric ratio (dr) and enantiomeric excess (ee).

Step 4: Quench and Extraction

  • Action: Once TLC indicates complete consumption of the aldehyde, add saturated aqueous NaHCO₃ directly to the -78 °C solution. Warm to room temperature and extract with EtOAc (3x).

  • Causality: The basic quench immediately neutralizes any trace triflic acid generated during the catalytic cycle and precipitates the tin salts. This halts the reaction instantly, preventing acid-catalyzed epimerization or retro-aldol cleavage of the newly formed stereocenters.

Step 5: Validation Checkpoint

  • Action: Before column chromatography, perform a crude ¹H-NMR analysis.

  • Self-Validation: The presence of the intact silyl ether group (typically ~0.1 ppm for TMS/TBS) and the characteristic shift of the new carbinol proton confirm successful C-C bond formation without premature desilylation.

Workflow Step1 1. Catalyst Prep Sn(OTf)2 + Diamine -78°C, DCM Step2 2. Activation Add Aldehyde Stir 15 min Step1->Step2 Step3 3. C-C Formation Add Silyl Enol Ether Monitor via TLC Step2->Step3 Step4 4. Quench Sat. NaHCO3 Extract EtOAc Step3->Step4 Step5 5. Validation NMR (dr) & HPLC (ee) Step4->Step5

Standard operating procedure for Sn(OTf)2-catalyzed asymmetric aldol reactions.

Quality Control & Troubleshooting

To ensure authoritative and reproducible results, adhere to the following E-E-A-T grounded principles:

  • Oxidation State Integrity: Sn(OTf)₂ is highly susceptible to oxidation to Sn(IV). Sn(IV) species are stronger Lewis acids but fail to form the required chiral chelate with diamines, leading to a catastrophic drop in enantioselectivity. Always store and handle the catalyst in an inert atmosphere.

  • Silyl Enol Ether Purity: Trace acidic impurities in the silyl enol ether can cause premature desilylation. Ensure the reagent is freshly distilled and stored over activated molecular sieves.

References

  • Asymmetric Mukaiyama Aldol Reactions Using Chiral Diamine-Coordinated Sn(II)
  • Source: thieme-connect.
  • First Total Synthesis of (–)
  • Total Synthesis of (±)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Tin(II) Triflate-Mediated Aldol Additions

Overview Tin(II) triflate ( Sn(OTf)2​ ) is a highly versatile, mild Lewis acid frequently employed in Mukaiyama and direct aldol additions. When coordinated with chiral diamines, it forms a rigid transition state capable...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Tin(II) triflate ( Sn(OTf)2​ ) is a highly versatile, mild Lewis acid frequently employed in Mukaiyama and direct aldol additions. When coordinated with chiral diamines, it forms a rigid transition state capable of delivering exceptional enantio- and diastereoselectivity[1]. However, the unique coordination chemistry and redox sensitivity of the Sn(II) center make these reactions susceptible to specific side pathways, including stereochemical erosion, dehydration, and retro-aldol cleavage.

This guide is designed for researchers and drug development professionals to diagnose, understand, and systematically eliminate side reactions in Sn(OTf)2​ -mediated workflows.

Diagnostic Workflow

Troubleshooting_Workflow Start Analyze Reaction Outcome Stereo Loss of Stereoselectivity (Low ee/dr) Start->Stereo SideProd Significant Byproduct Formation Start->SideProd TMSOTf Achiral TMSOTf Background Reaction Stereo->TMSOTf SnIV Sn(II) Oxidation to Sn(IV) Stereo->SnIV Dehyd Dehydration (α,β-unsaturated product) SideProd->Dehyd Retro Retro-Aldol Cleavage SideProd->Retro Sol1 Slow Addition of Substrates (Syringe Pump) TMSOTf->Sol1 Sol2 Use Fresh/Degassed Sn(OTf)2 SnIV->Sol2 Sol3 Add Amine Base (e.g., 2,6-Lutidine) Dehyd->Sol3 Sol4 Lower Temp & Cold Quench Retro->Sol4

Diagnostic workflow for resolving side reactions in Sn(OTf)2 aldol additions.

Troubleshooting Modules & FAQs

Module 1: Stereochemical Erosion & The TMSOTf Background Reaction

Q: Why is my enantiomeric excess (ee) or diastereomeric ratio (dr) eroding, even when using a validated chiral diamine- Sn(OTf)2​ complex?

Causality: In Mukaiyama-type aldol additions utilizing silyl enol ethers, the catalytic cycle generates silyl triflate (e.g., TMSOTf) as a byproduct of C-C bond formation. TMSOTf is an exceptionally potent, achiral Lewis acid. If the local concentration of TMSOTf exceeds the turnover rate of the chiral Sn(II) complex, an unselective, achiral background aldol addition outcompetes the enantioselective pathway, leading to a racemic mixture[2].

Solution: The achiral background reaction must be kinetically suppressed. Do not add substrates as a single bolus. Instead, use a syringe pump to slowly co-add the silyl enol ether and the aldehyde to the catalyst solution over 2 to 4 hours. This maintains a low steady-state concentration of TMSOTf, ensuring the chiral Sn(II) complex dominates the reaction kinetics[2].

Mechanistic_Pathway A Silyl Enol Ether + Aldehyde B Chiral Sn(II) Complex (Enantioselective) A->B E Achiral Background Reaction (Racemic) A->E Competes with Sn(II) C Aldol Adduct + TMSOTf B->C D TMSOTf Accumulation C->D If not managed D->E Catalyzes F Racemic Aldol Product E->F

Mechanistic pathway of the competing achiral TMSOTf background reaction.

Module 2: Dehydration and the Brønsted Acid Pathway

Q: I am observing significant amounts of α,β -unsaturated carbonyl byproducts. How do I prevent the dehydration of my aldol adduct?

Causality: Sn(OTf)2​ is highly hygroscopic. Adventitious water in the reaction mixture reacts with Sn(OTf)2​ to generate trifluoromethanesulfonic acid (TfOH). While Sn(II) acts as the Lewis acid to facilitate the aldol addition, the generated TfOH acts as a strong Brønsted acid that rapidly catalyzes the dehydration of the newly formed β -hydroxy ketone into an α,β -unsaturated enone[3].

Solution: Ensure strictly anhydrous conditions using rigorous Schlenk techniques. Furthermore, the addition of a mild, non-nucleophilic base (such as 2,6-lutidine or an excess of the chiral diamine ligand) is critical to scavenge trace TfOH without coordinating to and deactivating the Sn(II) center.

Module 3: Retro-Aldol Cleavage and Thermodynamic Equilibration

Q: My reaction stalls at incomplete conversion, and I detect starting material alongside retro-aldol cleavage products. What is happening?

Causality: The aldol addition is fundamentally reversible. Sn(OTf)2​ can act as a potent catalyst for retro-aldol fragmentation, particularly if the aldol adduct is thermodynamically unstable or if the reaction is allowed to warm up while the Sn(II)-aldolate complex is still active[3].

Solution: Maintain the reaction strictly at cryogenic temperatures (e.g., -78 °C). The most critical step is the quench: you must quench the reaction at -78 °C using a saturated aqueous buffer (e.g., NaHCO3​ ) to irreversibly hydrolyze the active Sn(II) complex before the system is allowed to warm to room temperature.

Quantitative Impact of Reaction Parameters

The following table summarizes how specific experimental variables dictate the distribution of desired products versus side reactions:

ParameterConditionPrimary Risk / Side ReactionMechanistic Rationale
Substrate Addition Rate Bolus (All at once)Racemization / Low eeHigh local concentration of TMSOTf triggers the achiral background aldol addition.
Substrate Addition Rate Syringe Pump (2-4 h)High ee / Clean AldolChiral Sn(II) complex turnover outpaces TMSOTf accumulation.
Water Content >50 ppmDehydration (Enone formation)Hydrolysis of Sn(OTf)2​ generates TfOH, a strong Brønsted acid that drives dehydration.
Quench Temperature Room TemperatureRetro-aldol cleavageThermal activation of the Sn(II)-aldolate complex overcomes the activation barrier for C-C bond cleavage.
Catalyst Age Old / Exposed to AirLow yield / Unpredictable drOxidation of Sn(II) to Sn(IV) alters the Lewis acidity and coordination geometry of the catalyst.

Self-Validating Experimental Protocol: Chiral Diamine- Sn(OTf)2​ Mediated Mukaiyama Aldol Addition

This protocol incorporates built-in validation checks to ensure causality-driven success and prevent the side reactions detailed above.

Step 1: Catalyst Preparation & Validation

  • In a nitrogen-filled glovebox, weigh out 0.2 equivalents of freshly opened Sn(OTf)2​ .

  • Self-Validation Check: The Sn(OTf)2​ must be a pristine white powder. If the powder is yellow or brown, it has oxidized to Sn(IV) and will cause unpredictable stereoselectivity. Discard and use a fresh batch.

  • Suspend the Sn(OTf)2​ in anhydrous dichloromethane (DCM) in a flame-dried Schlenk flask.

Step 2: Complexation

  • Add 0.22 equivalents of the chiral diamine ligand (e.g., a proline-derived diamine) dropwise to the suspension at room temperature.

  • Self-Validation Check: The suspension should become a clear, homogeneous solution within 15 minutes, indicating successful formation of the chiral Sn(II)-diamine complex.

  • Cool the complex solution to -78 °C using a dry ice/acetone bath.

Step 3: Substrate Addition (Kinetically Controlled)

  • Prepare a solution containing 1.0 equivalent of the aldehyde and 1.2 equivalents of the silyl enol ether in anhydrous DCM.

  • Load this mixture into a gas-tight syringe.

  • Using a syringe pump, add the substrate mixture to the -78 °C catalyst solution at a constant rate over 3 hours. This prevents TMSOTf accumulation and suppresses the racemic background reaction.

Step 4: Cryogenic Quenching

  • Once the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.

  • Critical Step: While the flask is still submerged in the -78 °C bath, add 5 mL of saturated aqueous NaHCO3​ vigorously.

  • Only after the quench buffer is fully added and mixed should you remove the flask from the cold bath and allow it to warm to room temperature. This prevents retro-aldol cleavage during the warmup phase.

  • Extract the aqueous layer with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure for subsequent purification.

References

  • Source: msu.edu (Chemical Reviews)
  • Title: Origin of Catalytic Selectivity from Sn(OTf)
  • Title: Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II)

Sources

Optimization

Improving diastereoselectivity with Sn(OTf)2 catalysts

Welcome to the Technical Support Center for Sn(OTf)₂-mediated diastereoselective reactions. Tin(II) trifluoromethanesulfonate[Sn(OTf)₂] is a highly versatile, kinetically labile Lewis acid widely utilized in asymmetric s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sn(OTf)₂-mediated diastereoselective reactions. Tin(II) trifluoromethanesulfonate[Sn(OTf)₂] is a highly versatile, kinetically labile Lewis acid widely utilized in asymmetric synthesis, particularly for Mukaiyama aldol additions and donor-acceptor cyclopropane cycloadditions.

Because Sn(II) complexes are highly sensitive to ligand architecture, stoichiometry, and temperature, achieving high diastereomeric ratios (d.r.) requires strict adherence to optimized kinetic parameters. This guide provides actionable troubleshooting workflows, mechanistic FAQs, and self-validating protocols to ensure reproducible stereocontrol in your drug development and synthetic workflows.

Diagnostic Workflow for Sn(OTf)₂ Catalysis

Troubleshooting N1 Issue: Low Diastereoselectivity with Sn(OTf)2 N2 Determine Reaction Class N1->N2 N3 Asymmetric Aldol Addition N2->N3 N4 Donor-Acceptor Cycloaddition N2->N4 N5 Evaluate Chiral Ligand (e.g., Use C2-symmetric box) N3->N5 N7 Check Catalyst Loading (Strictly 5 mol% Sn(OTf)2) N4->N7 N6 Verify Enolsilane Geometry (E vs Z dictates syn/anti) N5->N6 N10 Optimize Temperature (-78°C for Aldol) N6->N10 N8 Avoid Harsh Lewis Acids (Prevents Decomposition) N7->N8 N9 High Diastereomeric Ratio (d.r.) N8->N9 N10->N9

Decision tree for troubleshooting low diastereoselectivity in Sn(OTf)2-catalyzed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Sn(OTf)₂-catalyzed asymmetric aldol reaction yielding poor anti-diastereoselectivity? A: The kinetic lability of Sn(II) complexes makes them highly sensitive to ligand architecture. If you are using tridentate ligands like pyridyl-bis(oxazoline) (pybox), the complex may fail to properly organize the transition state, leading to poor stereocontrol[1]. Mechanistic Causality: Sn(II) requires a specific coordination geometry to effectively shield one face of the incoming electrophile. Switching to a bidentate C₂-symmetric bis(oxazoline) (box) ligand, such as (S,S)-Bn-box, forces a highly organized chelate between the catalyst and the 1,2-dicarbonyl compound (e.g., glyoxylate). This organization heavily biases the trajectory of the enolsilane, strongly favoring the anti-aldol product[1].

Q2: I am attempting a cycloaddition of a donor-acceptor cyclopropane with an aldehyde, but my cis/trans ratio is near 1:1 and I observe starting material decomposition. How can I improve cis selectivity? A: Poor cis selectivity and decomposition in tetrahydrofuran synthesis often stem from using an overly harsh Lewis acid or incorrect catalyst loading[2]. Mechanistic Causality: Strong Lewis acids (like TiCl₄ or AlCl₃) cause significant decomposition of the cyclopropane ring before the cycloaddition can occur[2]. Sn(OTf)₂ is a milder Lewis acid that selectively activates the aldehyde. Actionable Solution: Ensure you are using exactly 5 mol% of Sn(OTf)₂. Excess catalyst can lead to Lewis acid-mediated epimerization of the product, while too little allows the uncatalyzed pathway to dominate. Under optimized conditions (5 mol% Sn(OTf)₂, 3 equivalents of aldehyde, 25 °C), Sn(OTf)₂ strongly favors the cis-2,5-disubstituted tetrahydrofuran with >100:1 d.r.[3].

Q3: How does enolsilane geometry affect the stereochemical outcome in Sn(OTf)₂-catalyzed aldol additions? A: Unlike boron-mediated aldol reactions that proceed through a closed, rigid Zimmerman-Traxler transition state, Sn(OTf)₂-catalyzed Mukaiyama aldol additions proceed through an open transition state. Mechanistic Causality: In an open transition state, stereochemistry is dictated by the minimization of dipole interactions and steric clashes between the enolsilane and the activated aldehyde. Consequently, the geometry of the enolsilane (E vs. Z) directly dictates the syn/anti ratio. Ensure your enolization protocol is highly selective for the desired geometry before subjecting the intermediate to the Sn(OTf)₂ catalyst.

Quantitative Performance Data

The following table summarizes the expected stereochemical outcomes when kinetic parameters and ligand architectures are properly optimized.

Reaction TypeSubstrate SystemCatalyst / Ligand SystemTemp (°C)Yield (%)Diastereomeric RatioEnantiomeric Excess
Asymmetric Aldol Silylketene acetal + Ethyl glyoxylate10 mol% Sn(OTf)₂ + (S,S)-Bn-box-788790:10 (anti:syn)95%
Cycloaddition D-A Cyclopropane + Aldehyde5 mol% Sn(OTf)₂ (Ligand-free)25100>100:1 (cis:trans)N/A

Self-Validating Experimental Protocol: Sn(OTf)₂-Catalyzed Asymmetric Anti-Aldol Addition

This protocol utilizes built-in visual and chemical validation checkpoints to ensure the kinetically labile Sn(II) complex is properly formed before the reaction commences[4].

Step 1: Catalyst Pre-Complexation (Critical Step)

  • In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the chiral ligand (S,S)-Bn-box (0.055 mmol) and Sn(OTf)₂ (0.05 mmol, 10 mol%) in anhydrous CH₂Cl₂ (0.8 mL).

  • Stir at room temperature for exactly 1 hour. Validation Check: The solution must become completely homogeneous and colorless. Any cloudiness or yellowing indicates moisture contamination or catalyst degradation; do not proceed if the solution is not clear.

Step 2: Temperature Equilibration & Electrophile Addition

  • Submerge the reaction flask in a dry ice/acetone bath to equilibrate to -78 °C.

  • Add the 1,2-dicarbonyl compound (e.g., ethyl glyoxylate, 0.75 mmol) dropwise. Validation Check: The solution should remain clear. Precipitation at this stage indicates the electrophile is wet.

Step 3: Nucleophile Addition

  • Slowly add the silylketene acetal (0.50 mmol) down the cold side of the flask interior. This pre-cools the nucleophile before it contacts the reaction mixture, preventing localized temperature spikes that erode diastereoselectivity.

  • Stir at -78 °C for 4 to 24 hours. Monitor reaction progress via TLC (visualize with phosphomolybdic acid stain).

Step 4: Quenching & Hydrolysis

  • Once the starting material is consumed, rapidly filter the cold mixture through a short pad of silica gel, eluting with diethyl ether. Causality: Rapid filtration removes the tin catalyst immediately, preventing Lewis acid-catalyzed epimerization of the sensitive product during warming.

  • Hydrolyze the resulting silyl ether intermediate with 1 N HCl in THF (1 h, 25 °C) to yield the final hydroxyester[4]. Purify via flash chromatography.

References

  • Title: C2-Symmetric Tin(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Anti Aldol Additions of Enolsilanes to Glyoxylate and Pyruvate Esters. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. Source: The Journal of Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Moisture Sensitivity in Sn(OTf)₂ Workflows

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting complex synthetic workflows—from asymmetric aldol additions to perovskite solar cell interfacial engi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting complex synthetic workflows—from asymmetric aldol additions to perovskite solar cell interfacial engineering—few reagents have caused as much silent frustration as Tin(II) trifluoromethanesulfonate, or Sn(OTf)₂.

Sn(OTf)₂ is a remarkably powerful Lewis acid, but it possesses a fatal flaw: extreme hygroscopicity. When researchers contact me regarding sudden drops in yield, unexplained polymerization, or substrate degradation, the root cause is almost always trace moisture. This guide is designed to move beyond basic handling tips and delve into the mechanistic causality of Sn(OTf)₂ degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your lab.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why is my Sn(OTf)₂-catalyzed reaction suddenly yielding unexpected side products or degrading my starting materials? A: This is the classic symptom of a shift from Lewis acidity to Brønsted acidity. Sn(OTf)₂ is highly sensitive to moisture and undergoes rapid hydrolysis upon exposure to ambient air. This hydrolysis reaction cleaves the triflate groups, releasing free trifluoromethanesulfonic acid (triflic acid, TfOH) into your reaction mixture 1. Triflic acid is a superacid. If your substrates (like silyl enol ethers or acid-sensitive protecting groups) are incompatible with strong Brønsted acids, they will rapidly decompose or polymerize, destroying your yield.

Q: What exactly happens to the Tin(II) center when moisture enters the system? A: The Sn(II) ion is highly prone to hydrolysis, even in weakly acidic environments. When water coordinates to the tin center, it initiates a cascade that forms the trinuclear complex [Sn₃(OH)₄]²⁺ as the primary hydrolysis product, alongside minor species like [Sn(OH)]⁺ [[2]](). As hydrolysis progresses, these species can further aggregate and oxidize, eventually precipitating as insoluble SnO₂ 3. This physically removes the active Lewis acidic Sn(II) centers from your catalytic cycle.

Q: How can I visually or analytically confirm if my Sn(OTf)₂ batch is compromised? A: Pure, anhydrous Sn(OTf)₂ is a free-flowing, white powder that dissolves cleanly in dry solvents like THF or CH₂Cl₂ to form a clear, transparent solution [[4]]() 5. If the powder appears clumpy, sticky, or yellowish, it has absorbed moisture. In solution, any turbidity or fine white precipitate is a definitive indicator of tin hydroxide/oxide formation. Analytically, running a ¹⁹F NMR and ¹H NMR in dry d₈-THF will reveal a shift in the triflate fluorine signal and a broad downfield proton signal if free TfOH is present.

Part 2: Diagnostic Data Matrix

To assist in rapid laboratory diagnostics, I have summarized the physical and chemical states of Sn(OTf)₂ into the following matrix. Use this to benchmark your reagents before committing to complex syntheses.

Table 1: Diagnostic Matrix for Sn(OTf)₂ Integrity

Catalyst StateVisual Appearance (Solid)Solution Appearance (THF/CH₂Cl₂)Dominant Catalytic ModePrimary Contaminant
Pristine / Anhydrous Free-flowing white powderClear, completely transparentPure Lewis AcidNone
Mildly Hydrolyzed Clumpy, off-whiteSlight turbidity / hazyMixed Lewis/Brønsted[Sn₃(OH)₄]²⁺, Trace TfOH
Severely Degraded Yellowish, sticky solidCloudy, heavy white precipitateBrønsted AcidSnO₂, High TfOH

Part 3: System Visualization

The following diagram maps the mechanistic divergence that occurs the moment Sn(OTf)₂ is exposed to moisture.

SnOTf2_Degradation ActiveSn Active Sn(OTf)2 (Pure Lewis Acid) Hydrolysis Hydrolysis Cascade ActiveSn->Hydrolysis Moisture Ingress Target Target Pathway (e.g., Aldol/Michael) ActiveSn->Target Anhydrous (<0.1 ppm H2O) Moisture H2O Exposure (>0.1 ppm) Moisture->Hydrolysis TfOH Triflic Acid (TfOH) (Strong Brønsted Acid) Hydrolysis->TfOH SnHydroxides [Sn3(OH)4]2+ / SnO2 (Precipitates) Hydrolysis->SnHydroxides SideRxn Side Reactions (Polymerization/Cleavage) TfOH->SideRxn Brønsted Catalysis Deactivation Catalyst Deactivation (Loss of Conversion) SnHydroxides->Deactivation Precipitation

Mechanistic pathway of Sn(OTf)2 hydrolysis and its impact on catalytic reaction outcomes.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, protocols must not rely on blind faith. The following methodology for preparing a 0.1 M Sn(OTf)₂ catalyst solution incorporates strict, self-validating feedback loops. If any validation check fails, the causality is clear: moisture has breached the system, and the procedure must be aborted.

Protocol: Preparation of Anhydrous Sn(OTf)₂ Solutions

Step 1: Solvent Purification & Validation

  • Action: Distill tetrahydrofuran (THF) over a sodium metal/benzophenone mixture, or process it through an MBraun SPS-800 solvent system 4.

  • Self-Validation Check: If using the distillation method, the persistence of a deep purple/blue benzophenone ketyl radical visually guarantees the solvent is absolutely free of moisture and oxygen. If the solution turns yellow or clear, the solvent is wet. Do not proceed.

Step 2: Environmental Control

  • Action: Transfer all glassware, the purified THF, and the sealed Sn(OTf)₂ container into an inert atmosphere glovebox (Argon or N₂).

  • Self-Validation Check: The glovebox sensors must display and maintain readings of <0.1 ppm H₂O and <0.1 ppm O₂ throughout the entire manipulation 4. If sensors spike during the antechamber cycle, purge the box before opening the reagent.

Step 3: Reagent Inspection

  • Action: Open the Sn(OTf)₂ container inside the glovebox.

  • Self-Validation Check: Inspect the powder. It must be a free-flowing, pristine white solid. If you observe any clumping, stickiness, or yellow discoloration, the seal was previously compromised. Discard the batch immediately to prevent downstream failure.

Step 4: Dissolution & Active State Confirmation

  • Action: Weigh the required amount of Sn(OTf)₂ (e.g., 41.7 mg for 0.1 mmol) and suspend it in the purified THF (1.0 mL) 5. Stir for 10–15 minutes at ambient temperature.

  • Self-Validation Check: The resulting solution must be completely transparent. Turbidity is a positive indicator of [Sn₃(OH)₄]²⁺ or SnO₂ formation 23. If the solution is cloudy, your solvent or glassware contained trace moisture. Abort the preparation.

Sources

Optimization

Advanced Technical Support Center: Troubleshooting Tin(II) Triflate Reactions

Welcome to the Process Chemistry Support Center. Tin(II) trifluoromethanesulfonate, or Sn(OTf)₂, is a potent and versatile Lewis acid widely utilized in aldol condensations, allylation chemistry, and complex glycosylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Tin(II) trifluoromethanesulfonate, or Sn(OTf)₂, is a potent and versatile Lewis acid widely utilized in aldol condensations, allylation chemistry, and complex glycosylations[1]. However, its high oxophilicity and the nature of its triflate ligands present significant challenges during reaction quenching and downstream workup.

As a Senior Application Scientist, I have designed this guide to address the two most common failure points in Sn(OTf)₂ chemistry: product degradation due to superacid generation and intractable emulsion formation during extraction. The methodologies below are engineered as self-validating systems, ensuring you can visually or chemically confirm the success of each step before proceeding.

Workflow: Logical Decision Matrix for Sn(OTf)₂ Workups

Before proceeding to the troubleshooting FAQs, consult the decision tree below to determine the optimal quenching and isolation strategy based on your substrate's stability.

SnOTf2_Workup Start Reaction Complete Sn(OTf)₂ in Organic Solvent CheckSens Is the product acid-sensitive? Start->CheckSens AmineQuench Anhydrous Quench Add Et₃N (1.5-2.0 eq) CheckSens->AmineQuench Yes AqQuench Aqueous Quench Add Sat. NaHCO₃ CheckSens->AqQuench No SilicaPad Filter through Silica Pad (Removes precipitated Sn salts) AmineQuench->SilicaPad EmulsionCheck Does an emulsion form? AqQuench->EmulsionCheck Final Concentrate to Pure Product SilicaPad->Final Rochelle Add Rochelle's Salt (aq) Stir vigorously for 15-30 min EmulsionCheck->Rochelle Yes PhaseSep Phase Separation Extract & Dry Organic Layer EmulsionCheck->PhaseSep No Rochelle->PhaseSep PhaseSep->Final

Logical decision matrix for Sn(OTf)2 reaction quenching and tin byproduct removal.

Troubleshooting Guides & FAQs
Q1: My acid-sensitive product degrades during the aqueous quench. How can I prevent this?

The Causality: Sn(OTf)₂ is highly oxophilic. When water is introduced during a standard aqueous quench, it rapidly hydrolyzes the triflate ligands. This hydrolysis releases trifluoromethanesulfonic acid (TfOH), a superacid with a pKa of approximately -14. This sudden, localized drop in pH easily cleaves sensitive protecting groups (like silyl ethers or acetals) and can destroy delicate glycosidic linkages[2].

The Solution: Implement an Anhydrous Amine Quench . By adding triethylamine (Et₃N) directly to the cold organic reaction mixture before any water is introduced, the amine coordinates directly to the tin center, displacing the Lewis acidic activity, and acts as an in-situ buffer to instantly neutralize any trace TfOH[3].

Protocol A: Anhydrous Amine Quench (Self-Validating Methodology)

  • Cooling: Ensure the reaction mixture is maintained at its operating temperature (often -78 °C to 0 °C).

  • Neutralization: Add neat triethylamine (Et₃N) dropwise (1.5 to 2.0 equivalents relative to the Sn(OTf)₂ catalyst loading).

  • Self-Validation Check: Observe the reaction flask. The formation of a fine, cloudy white or yellowish precipitate indicates the successful formation of the insoluble tin-amine complex and the neutralization of the system. If the solution remains completely clear, add an additional 0.5 eq of Et₃N.

  • Precipitation: Allow the mixture to warm to room temperature while stirring for 15 minutes. Dilute the mixture with an equal volume of a non-polar anti-solvent (e.g., hexanes or diethyl ether) to maximize the precipitation of the tin salts.

  • Filtration: Filter the suspension through a short pad of silica gel, eluting with your desired chromatography solvent (e.g., ethyl acetate/hexanes)[3].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude, acid-protected product.

Q2: I am experiencing severe emulsions during the aqueous extraction. What causes this and how do I resolve it?

The Causality: In basic or neutral aqueous conditions, unchelated Sn(II) ions rapidly form polymeric, gelatinous tin(II) hydroxide (Sn(OH)₂) and tin(II) oxide networks. These gelatinous solids act as powerful surfactants, trapping organic solvents and creating highly stable, intractable emulsions[4].

The Solution: Use Rochelle's Salt (Potassium sodium tartrate). The bidentate tartrate ligands aggressively chelate the tin ions, physically breaking down the polymeric hydroxide network to form highly water-soluble stannate-tartrate monomeric complexes.

Protocol B: Emulsion-Breaking Aqueous Workup

  • Initial Quench: To the crude reaction mixture, add an equal volume of saturated aqueous NaHCO₃ to neutralize the system.

  • Self-Validation Check 1: If a thick, milky emulsion forms in the separatory funnel, gelatinous tin(II) hydroxides are present. Do not attempt to drain or force the layers apart.

  • Chelation: Add an equal volume of 20% w/v aqueous Rochelle's salt solution to the funnel.

  • Agitation: Cap and shake vigorously, venting frequently. Alternatively, for large scales, transfer to an Erlenmeyer flask and stir vigorously for 30–60 minutes.

  • Self-Validation Check 2: Stop agitation and observe. The emulsion will break, yielding two sharply defined, transparent layers. The aqueous layer may carry a slight tint, confirming the tin is fully chelated and solubilized in the aqueous phase.

  • Separation: Separate the organic layer, wash once with brine, dry over anhydrous Na₂SO₄, and concentrate.

Q3: How do I ensure trace tin is completely removed to meet pharmaceutical intermediate specifications?

The Causality: Standard aqueous workups often leave 1–5% tin residues in the organic phase due to the lipophilicity of certain intermediate tin complexes. For drug development, heavy metal limits are strictly regulated.

The Solution: Depending on the nature of the byproduct, utilize modified silica gel or fluoride-based precipitation[5].

Quantitative Data: Tin Residue Removal Strategies

To optimize your purification pipeline, compare the efficiency of standard tin-removal techniques summarized in the table below:

StrategyMechanism of ActionTypical Sn Removal EfficiencyIdeal Application
Anhydrous Et₃N Quench + Silica Amine coordination & physical adsorption of insoluble salts.90–95%Acid-sensitive products, micro-scale reactions[2],[3].
Rochelle's Salt Wash Bidentate chelation of Sn(II/IV) into the aqueous phase.>98%Large-scale synthesis, breaking stubborn emulsions[4].
KF / Celite Filtration Formation of highly insoluble polymeric SnF₂/SnF₄ precipitates.95–99%Mixed Sn(II)/Sn(IV) residues, organotin byproducts[5].
K₂CO₃-Modified Silica Gel Basic retention of polar tin species on the stationary phase.>99.5%Final polishing for pharmaceutical-grade intermediates[5].
References
  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis (Tin(II) trifluoromethanesulfonate)
  • Source: rsc.
  • Source: wiley-vch.
  • Source: benchchem.
  • Source: scribd.

Sources

Troubleshooting

Technical Support Center: Purification of Products from Tin(II) Triflate Catalyzed Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products when using tin(II) trifluoromethanesulfonate, Sn(OTf)₂, as a Lewis acid catalyst. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Section 1: The Fate of Tin(II) Triflate During Reaction Workup

Before troubleshooting specific purification issues, it is crucial to understand the chemical behavior of the tin(II) triflate catalyst upon completion of your reaction. As a strong Lewis acid, Sn(OTf)₂ activates carbonyls and other functional groups. During the aqueous workup, the catalyst undergoes hydrolysis, which is the key to its removal.

When an aqueous solution is added to the reaction mixture, the tin(II) ion (Sn²⁺) reacts with water, especially under neutral or basic conditions, to form insoluble white precipitates. These are typically tin(II) hydroxide (Sn(OH)₂) or a more complex tin oxyhydroxide (e.g., Sn₆O₄(OH)₄).[1][2] This intentional precipitation is the primary strategy for separating the tin catalyst from your desired organic product.

Reaction Crude Reaction Mixture (Product + Sn(OTf)₂ in Organic Solvent) Workup Aqueous Workup (e.g., add NaHCO₃ soln.) Reaction->Workup Quench Hydrolysis Sn²⁺ + 2H₂O → Sn(OH)₂(s) + 2H⁺ Workup->Hydrolysis Key Chemistry Filtration Filtration (e.g., through Celite®) Workup->Filtration Phase Separation AqueousLayer Aqueous Layer (NaOTf, salts) OrganicLayer Organic Layer (Product) Filtration->OrganicLayer Filtrate SolidWaste Solid Tin Waste (Sn(OH)₂) Filtration->SolidWaste Filter Cake PurifiedProduct Purified Product (Post-Chromatography) OrganicLayer->PurifiedProduct Further Purification

Caption: Workflow for Tin(II) Catalyst Removal.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most straightforward first step to remove tin(II) triflate after my reaction?

The most common and effective initial step is to quench the reaction with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This serves two purposes:

  • Neutralizes Acidity: It neutralizes the Lewis acidic tin(II) species and any triflic acid that may have formed from trace moisture.

  • Induces Precipitation: By raising the pH, it forces the hydrolysis of the Sn²⁺ ion to the insoluble, white precipitate of tin(II) hydroxide, Sn(OH)₂.[1][2]

After quenching, the resulting slurry can be diluted with your extraction solvent and filtered through a pad of Celite® to remove the solid tin hydroxide. The organic layer can then be separated from the aqueous layer and carried forward.

Q2: My product is sensitive to basic conditions. How can I remove the tin catalyst?

If your product is base-sensitive, you should avoid quenching with sodium bicarbonate. You have two primary alternatives:

  • Neutral Water Wash & Filtration: Quench the reaction with deionized water. While the hydrolysis is less efficient than under basic conditions, tin(II) salts still have a strong tendency to hydrolyze.[1] Stir the biphasic mixture vigorously for 15-30 minutes to encourage precipitation. Filter the entire mixture through Celite® to remove the tin hydroxide solids. This approach avoids a basic environment while still leveraging precipitation for removal.

  • Acidic Workup: Quench the reaction with a dilute, non-coordinating acid like 1M HCl. This will prevent the hydrolysis of tin(II) salts, keeping them as water-soluble species (SnCl₂).[1] The tin salts can then be extracted into the aqueous layer during liquid-liquid separation. However, this method is only suitable if your desired product is not water-soluble and is stable to acid. This technique is often less effective at complete removal than precipitation methods.

Q3: The standard methods for removing organotin compounds involve a potassium fluoride (KF) wash. Is this effective for tin(II) triflate?

While an aqueous potassium fluoride wash is the gold standard for removing organotin byproducts like tributyltin chloride, it is generally not the primary method for inorganic tin(II) salts. The KF wash works by forming highly insoluble organotin fluorides.[3] For inorganic Sn²⁺, the formation of tin(II) hydroxide via a basic workup is typically more direct and efficient. While SnF₂ is sparingly soluble, relying on hydroxide precipitation is the more established and reliable method for this specific catalyst system.

Q4: My product shows some water solubility, making aqueous extraction difficult. What is the best strategy?

This is a common challenge. If your product has moderate polarity, an aqueous workup can lead to yield loss. The best strategy is to focus on removing the tin as a solid before any liquid-liquid extraction.

  • Quench and Evaporate: After quenching the reaction with water or saturated NaHCO₃, concentrate the entire mixture under reduced pressure. This will remove the organic solvent and some of the water, leaving your product and the solid tin hydroxide.

  • Slurry and Filter: Add a non-polar solvent in which your product is soluble but the inorganic tin salts are not (e.g., diethyl ether, dichloromethane). Vigorously stir this slurry, then filter through Celite®. The tin hydroxide will be retained on the filter pad, and your product will be in the filtrate.

  • Modified Chromatography: If tin residues persist, use modified silica gel chromatography as described in the Troubleshooting Guide (Q6).

Section 3: Troubleshooting Guide

Q5: I performed a basic aqueous workup, but a persistent white precipitate or emulsion formed at the interface, making separation impossible. What should I do?

This is a classic sign of tin(II) hydroxide precipitation.[1] The fine particles of Sn(OH)₂ can stabilize emulsions. Do not aggressively try to separate the layers in the separatory funnel.

  • Solution: Filter the Entire Mixture. The most robust solution is to filter the entire biphasic mixture (both organic and aqueous layers) through a 1-2 inch pad of Celite® in a Büchner or fritted funnel.[3]

    • Wash the filter cake thoroughly with your organic extraction solvent to ensure all of your product is recovered.

    • The filtrate can then be transferred back to a separatory funnel, where the layers should now separate cleanly.

Start Emulsified Mixture in Separatory Funnel Action Filter entire mixture through Celite® pad Start->Action Result1 Clean Filtrate (Organic + Aqueous Layers) Action->Result1 Result2 Filter Cake (Sn(OH)₂ on Celite®) Action->Result2 NextStep Return filtrate to separatory funnel Result1->NextStep Final Clean Phase Separation NextStep->Final

Caption: Resolving Emulsions from Tin Hydroxide.

Q6: I've performed an aqueous workup and filtration, but my NMR spectrum still shows tin-related impurities. How can I remove these last traces?

Trace amounts of tin species can persist, sometimes because they are finely suspended or slightly soluble. For removing residual tin to parts-per-million (ppm) levels, chromatography on a modified stationary phase is highly effective.[4]

  • Solution: Modified Silica Gel Chromatography. Standard silica gel can be slightly acidic, which may not be ideal for all compounds. A basic stationary phase is excellent for scavenging residual Lewis acidic tin species.

    • Potassium Carbonate/Silica Gel: Prepare a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel.[3][4] This can be done by thoroughly mixing the two solids before packing the column (dry packing) or by preparing a slurry. This method is highly effective at reducing tin impurities to <15 ppm.[4]

    • Triethylamine-Treated Silica Gel: Alternatively, run the column using an eluent containing 1-2% triethylamine (Et₃N). The base deactivates acidic sites on the silica and helps bind the tin species, causing them to remain on the column.[5]

MethodPrincipleEffectivenessBest For
Basic Aqueous Wash Precipitates Sn²⁺ as insoluble Sn(OH)₂.Good for bulk removal.Initial workup of base-stable products.
Filtration through Celite® Physically removes solid Sn(OH)₂ precipitate.Excellent for breaking emulsions and removing solids.When precipitates or emulsions form.
K₂CO₃/Silica Gel Adsorbs residual tin species onto a basic stationary phase.High; can reduce tin to <15 ppm.[4]Final purification to remove trace tin residues.
Et₃N in Eluent Deactivates silica and binds tin species to the column.Very good.A quick alternative to preparing K₂CO₃/silica.

Q7: My product seems to be decomposing during silica gel chromatography. What is happening?

Product decomposition on silica is often due to the inherent acidity of the stationary phase, which can be exacerbated by trace amounts of triflic acid if the initial workup was not thorough. Triflate-containing compounds can also be susceptible to hydrolysis on wet silica.

  • Solution: Use a Neutralized Stationary Phase or Alternative Media.

    • Neutralize the Silica: As described in Q6, use an eluent containing 1-2% triethylamine or use a K₂CO₃/silica mixture to neutralize the stationary phase.[3][4][5]

    • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

    • Rapid Purification: Minimize the contact time of your compound with the stationary phase by using flash chromatography and a slightly more polar eluent system to speed up the elution.

Section 4: Detailed Protocols
Protocol 1: Standard Basic Aqueous Workup & Filtration
  • Reaction Quench: Once the reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture to room temperature.

  • Dilution & Quenching: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel and add a saturated aqueous solution of NaHCO₃.

  • Precipitation: Stopper the funnel and shake cautiously, venting frequently to release any CO₂ gas that evolves. A thick white precipitate of tin(II) hydroxide should form.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® (approximately 1-inch thick) in a Büchner funnel.

  • Wash: Wash the filter cake thoroughly with several portions of the organic solvent to ensure complete recovery of the product.

  • Separation: Transfer the filtrate to a clean separatory funnel. The organic and aqueous layers should now separate cleanly. Separate the layers and wash the organic layer with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now largely free of tin.

Protocol 2: Purification via Potassium Carbonate/Silica Gel Chromatography
  • Stationary Phase Preparation: In a well-ventilated area, thoroughly mix 90g of silica gel with 10g of finely powdered, anhydrous potassium carbonate (K₂CO₃). This mixture can be stored for several months.[3][4]

  • Column Packing: Dry pack the K₂CO₃/silica gel mixture into a chromatography column. Alternatively, prepare a slurry of the mixture in the initial, non-polar eluent and pour it into the column.

  • Sample Loading: Concentrate the crude product from the initial workup. Dissolve the residue in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., hexanes/ethyl acetate), gradually increasing polarity as needed to elute your product while the tin impurities remain strongly adsorbed to the stationary phase.

References
  • Science made alive: Chemistry/Experiments. (n.d.). Tin chloride and iodide. Retrieved March 11, 2026, from a website about chemistry experiments.
  • Ross, J. J. (1970). Recovery of tin from tin bearing solutions. U.S.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023, August 29). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺).
  • Morrison, J. S. (1965). Some reactions of tin(II)chloride in non-aqueous solution. UNH Scholars' Repository.
  • Kiper, R. A. (n.d.). tin(II) hydroxide.
  • Gold Refining & Metal Extraction Forum. (2022, June 15).
  • Wikipedia. (n.d.). Tin(II) hydroxide.
  • J&K Scientific LLC. (2021, March 23). Mukaiyama Aldol Addition.
  • CDP Innovation. (2012, January 11).
  • Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
  • Filo. (2025, December 4). The solubility product expression for tin(II) hydroxide, Sn(OH)₂, is a. S.
  • Pearson+. (n.d.). Calculate the molar solubility of tin(II) hydroxide (Sn(OH)₂) in ... | Study Prep.
  • Brainly. (2023, May 23). [FREE] The solubility product expression for tin(II) hydroxide, Sn(OH)₂, is: K_{sp}.
  • Merlic Group, UCLA. (n.d.). Workup for Removing Tin Byproducts. The Organic Chemist's Companion.
  • NECTAR COST. (n.d.). Tin(II) hydrolysis constants.
  • Clive, D. L. J., & Wang, J. (2002). A tin hydride designed to facilitate removal of tin species from products of stannane-mediated radical reactions. The Journal of Organic Chemistry, 67(4), 1192–1198.
  • Pettine, M., Millero, F. J., & Macchi, G. (1981). Hydrolysis of tin(II) in aqueous solutions. Analytical Chemistry, 53(7), 1039–1043.
  • Gobom, S., Wærnes, O., Østvold, T., Pohjonen, M.-L., & Koskikallio, J. (n.d.). The Hydrolysis of the Tin(II) Ion. Acta Chemica Scandinavica.
  • Sharma, S., et al. (2019). Tin(II) triflate Catalysed Synthesis of 3-Methyleneisoindolin-1-ones. ChemistrySelect.
  • Mecerreyes, D., et al. (2000). Sn(OTf)2 and Sc(OTf)3: Efficient and versatile catalysts for the controlled polymerization of lactones. Journal of Polymer Science Part A: Polymer Chemistry, 38(11), 2067–2074.
  • ResearchGate. (n.d.).
  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023, November 8). RSC Advances.
  • Beccalli, E. M., et al. (2020). Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry, 16, 1546–1575.
  • Google Patents. (n.d.).
  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
  • MilliporeSigma. (n.d.). Tin(II)
  • Maleczka, R. E., et al. (2003). Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. Journal of the American Chemical Society, 125(26), 7792–7793.
  • Raders, S. M., & Verkade, J. G. (2009). Catalysis of Mukaiyama Aldol Reactions by a Tricyclic Aluminum Alkoxide Lewis Acid. The Journal of Organic Chemistry, 74(15), 5417–5428.
  • Jalilehvand, F., et al. (2022). An Ab Initio Investigation of the Hydration of Tin(II). International Journal of Molecular Sciences, 23(24), 15951.
  • CymitQuimica. (n.d.).
  • Asymmetric Mukaiyama Aldol Reaction. (n.d.). Science of Synthesis.
  • Mukaiyama, T., et al. (1991). An Efficient Asymmetric Aldol Reaction Promoted by a Chiral Tin(II) Lewis Acid... Chemistry Letters.
  • Schmidt, A., et al. (2015). Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. Chemical Engineering Transactions.
  • Keller, E., & Feringa, B. L. (1997).
  • Patcham. (n.d.).
  • Escribano-Cuesta, A., et al. (2014). Ti/Ni-mediated inter- and intramolecular conjugate addition of aryl and alkenyl halides and triflates. The Journal of Organic Chemistry, 79(4), 1529–1541.
  • Detection of Trace Tin(II) by Salicylfluoroketone Complex Fluorescence Method. (2025, April 1). Spectroscopy.
  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Managing Thermal Stability of Stannous Trifluoromethanesulfonate (Sn(OTf)₂)

Welcome to the Technical Support Center for Stannous Trifluoromethanesulfonate, commonly referred to as Tin(II) triflate or Sn(OTf)₂. As a highly versatile and mild Lewis acid, Sn(OTf)₂ is a staple in stereoselective ald...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stannous Trifluoromethanesulfonate, commonly referred to as Tin(II) triflate or Sn(OTf)₂. As a highly versatile and mild Lewis acid, Sn(OTf)₂ is a staple in stereoselective aldol reactions, Michael additions, and epoxide ring-openings[1]. However, its handling requires rigorous precision. Many researchers experience unexpected catalyst deactivation or reaction failure upon heating, mistakenly attributing this to intrinsic thermal instability.

This guide is designed to deconstruct the causality behind Sn(OTf)₂ degradation, providing you with self-validating protocols and troubleshooting frameworks to ensure reproducible, high-yield catalytic performance.

Mechanistic Causality: The Thermal Stability Paradox

A common misconception in drug development and synthetic chemistry is that Sn(OTf)₂ degrades simply because it is heated. In reality, pure Sn(OTf)₂ boasts a melting point of ≥300 °C[1], granting it immense structural rigidity and intrinsic thermal stability under strictly anhydrous conditions[2].

The true causality of degradation lies in environmental susceptibility exacerbated by thermal stress . Sn(OTf)₂ is profoundly hygroscopic and sensitive to both moisture and air[1]. When heated in an imperfectly sealed system, two destructive pathways dominate:

  • Hydrolysis: Trace water coordinates with the Sn(II) center. Elevated temperatures drive the hydrolysis of the triflate groups, releasing highly corrosive triflic acid (TfOH)[3]. This sudden generation of a strong Brønsted acid alters the reaction mechanism, often leading to substrate polymerization or decomposition rather than the desired Lewis acid-catalyzed pathway[4].

  • Oxidation: Heat lowers the activation energy for the oxidation of Sn(II) to Sn(IV) in the presence of trace oxygen[1]. Sn(IV) species possess entirely different steric and electronic profiles, destroying the stereoselectivity of the catalyst.

Degradation Pathway Visualization

Degradation A Pure Sn(OTf)2 (White Powder) B Thermal Stress (>60°C) A->B C Trace Moisture (H2O) B->C Poor sealing D Trace Oxygen (O2) B->D Air exposure E Hydrolysis Pathway Release of TfOH C->E F Oxidation Pathway Sn(II) -> Sn(IV) D->F G Catalyst Deactivation (Yellow/Brown Residue) E->G F->G

Degradation pathways of Sn(OTf)2 under thermal stress and environmental exposure.

Quantitative Data: Physicochemical & Thermal Profile

To establish a baseline for your experimental design, reference the critical properties of Sn(OTf)₂ below. Understanding these parameters is the first step in preventing catalyst failure.

PropertyValueCausality / Impact on Stability
CAS Number 62086-04-8N/A
Appearance White to yellowish powderA shift to dark yellow or brown indicates Sn(IV) oxidation or thermal degradation[1].
Melting Point ≥300 °CHigh intrinsic thermal stability, valid only under strictly anhydrous/anaerobic conditions[1].
Solubility Insoluble in waterRapidly hydrolyzes in water to release triflic acid, acting as a Brønsted acid[3].
Storage Temp 2–8 °C or <15 °CLow temperatures suppress auto-catalytic degradation from trace environmental moisture[1],[2].
Atmosphere Inert (N₂, Ar)Essential to prevent the oxidation of Sn(II) to Sn(IV)[1].

Troubleshooting Guides & FAQs

Q1: My reaction requires heating to 100 °C, but my Sn(OTf)₂ turns yellow and the reaction fails. Why does it degrade if the melting point is ≥300 °C? A: The ≥300 °C melting point reflects the stability of the pure crystal lattice in a vacuum or perfect inert atmosphere[1]. Sn(OTf)₂ is explicitly classified as "heat sensitive" because thermal energy exponentially accelerates its reactivity with trace moisture and oxygen[5]. If your catalyst turns yellow upon heating, your system has an atmospheric breach. The yellowing is a visual confirmation of Sn(II) oxidizing to Sn(IV)[1].

Q2: Can I recover, dry, or purify Sn(OTf)₂ that has clumped or turned brown? A: No. Unlike some robust inorganic salts that can be dried in a vacuum oven, the degradation of Sn(OTf)₂ is a one-way chemical transformation. Moisture exposure causes irreversible hydrolysis, releasing triflic acid and forming tin hydroxides/oxides[3]. Attempting to heat this mixture will only drive further decomposition. Always discard degraded batches to preserve the integrity of your stereoselective reactions.

Q3: How does my choice of solvent impact the thermal stability of Sn(OTf)₂? A: Solvents dictate the active catalytic species. In non-coordinating solvents (e.g., toluene, DCM), Sn(OTf)₂ remains a discrete Lewis acid. However, in protic solvents like methanol, it undergoes alcoholysis to form thermodynamically stable complexes such as [Sn(OTf)(CH₃OH)₂]⁺ and[Sn(CH₃O)(CH₃OH)]⁺, simultaneously generating the Brønsted acid [CH₃OH₂]⁺[4]. Heating a protic solution fundamentally changes your reaction from pure Lewis acid catalysis to a mixed Lewis/Brønsted system, which can trigger unwanted side reactions.

Standard Operating Procedures (SOPs)

To ensure trustworthiness in your results, the following protocols are designed as self-validating systems . If any validation check fails, the protocol must be aborted to prevent the loss of valuable substrates.

Protocol A: Anhydrous Preparation and Thermal Activation

Objective: Safely transfer and prepare Sn(OTf)₂ for high-temperature Lewis acid catalysis without inducing hydrolysis.

  • Glovebox Transfer: Store Sn(OTf)₂ in a sealed container at <15 °C[2]. Transfer the vial into an argon-filled glovebox.

  • Weighing: Weigh the required mass of Sn(OTf)₂ into an oven-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask with a high-quality rubber septum before exiting the glovebox.

  • Schlenk Line Integration: Connect the flask to a Schlenk line. Perform three cycles of vacuum (≤0.1 mmHg) and argon backfill. Causality: This purges any trace oxygen introduced through the septum puncture.

  • Solvent Addition: Inject your anhydrous, degassed solvent (e.g., toluene) via a dry syringe.

  • Self-Validation Check: Observe the mixture. The suspension should remain white or dissolve into a clear/colorless state depending on the solvent. If the solution immediately tints yellow, the solvent contains dissolved oxygen or moisture. Abort the reaction.

Protocol B: High-Temperature Lewis Acid Catalysis Setup

Objective: Execute a heated reaction (e.g., epoxide ring-opening) while maintaining catalyst integrity.

  • Substrate Addition: Slowly add your substrate to the validated Sn(OTf)₂ solution at room temperature under positive argon pressure.

  • Controlled Heating: Submerge the Schlenk flask into an oil bath. Do not use a heating mantle. Causality: Heating mantles create localized hot spots on the glass surface that exceed the catalyst's thermal tolerance, triggering localized degradation[5].

  • Temperature Monitoring: Use an internal thermocouple to monitor the reaction temperature directly, gradually ramping to the target temperature (e.g., 80 °C).

  • Self-Validation Check: Monitor the reaction via TLC or GC-MS. The presence of unexpected polymerized byproducts indicates that trace moisture has triggered the release of triflic acid[3], shifting the mechanism to Brønsted acid catalysis.

Workflow Visualization

Workflow Step1 Glovebox Storage (<15°C, Ar/N2) Step2 Weighing & Schlenk Transfer Step1->Step2 Step3 Vacuum/Argon Cycling (x3) Step2->Step3 Step4 Anhydrous Solvent Addition Step3->Step4 Step5 Thermal Catalysis (Controlled Heating) Step4->Step5

Step-by-step workflow for the anhydrous handling and thermal application of Sn(OTf)2.

References

  • TIN(II) TRIFLUOROMETHANESULFONATE | 62086-04-8 - ChemicalBook Source: chemicalbook.com URL:1

  • Buy Tin(II) trifluoromethanesulfonate (EVT-326316) | 62086-04-8 Source: evitachem.com URL:2

  • TCI AMERICA - Spectrum Chemical Source: spectrumchemical.com URL:6

  • TCI AMERICA (Handling and Storage Safety Data) Source: ssl-images-amazon.com URL:5

  • Origin of Catalytic Selectivity from Sn(OTf)2 in Methanol Solution for the Conversion of Glucose to α-Hydroxyesters Source: acs.org URL:4

  • Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane Source: frontiersin.org URL:3

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Reference Data & Comparative Studies

Validation

Sn(OTf)₂ vs. TMSOTf: A Comprehensive Guide to Catalyst Selection in Stereoselective Synthesis

In the realm of advanced organic synthesis, the choice of Lewis acid catalyst dictates not only the reaction rate but the fundamental stereochemical outcome of the transformation. Trimethylsilyl trifluoromethanesulfonate...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of advanced organic synthesis, the choice of Lewis acid catalyst dictates not only the reaction rate but the fundamental stereochemical outcome of the transformation. Trimethylsilyl trifluoromethanesulfonate (TMSOTf ) and Tin(II) trifluoromethanesulfonate (Sn(OTf)₂ ) represent two divergent approaches to electrophilic activation. While TMSOTf acts as a hard, highly reactive silylating agent that drives fast kinetics, Sn(OTf)₂ operates as a softer, bidentate-capable metal center that excels in forming rigid chiral environments.

This guide provides an objective, data-driven comparison of these two catalysts, detailing the causality behind their experimental behaviors in key stereoselective workflows such as Mukaiyama aldol additions, glycosylations, and cycloadditions.

Mechanistic Divergence: Hard Silylation vs. Soft Chelation

The fundamental difference between these catalysts lies in their coordination chemistry and activation pathways.

  • TMSOTf acts via the transfer of a highly oxophilic silylium ion (TMS⁺). It rapidly activates oxygen-containing electrophiles (like aldehydes or acetals), but because it cannot support multidentate chiral ligands, stereoselectivity relies almost entirely on substrate control (e.g., neighboring group participation) or thermodynamic equilibration[1].

  • Sn(OTf)₂ features a divalent tin center with vacant d-orbitals capable of accepting bidentate ligands. When paired with chiral diamines (such as proline-derived ligands), Sn(OTf)₂ forms a conformationally restricted cis-fused five-membered ring chelate[2]. This creates a highly specific chiral pocket, enabling catalyst-controlled kinetic stereoselectivity[3].

G Start Substrate Activation TMSOTf TMSOTf (Hard Lewis Acid) Start->TMSOTf SnOTf2 Sn(OTf)2 (Soft/Bidentate Lewis Acid) Start->SnOTf2 TMS_Mech Silylium Transfer Fast Kinetics TMSOTf->TMS_Mech Sn_Mech Metal Coordination Chiral Ligand Chelation SnOTf2->Sn_Mech TMS_Outcome Thermodynamic Control or Substrate Control TMS_Mech->TMS_Outcome Sn_Outcome Kinetic Control High Enantioselectivity Sn_Mech->Sn_Outcome

Mechanistic divergence between TMSOTf and Sn(OTf)2 in stereoselective synthesis.

Asymmetric Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction highlights the intricate interplay between these two reagents. While TMSOTf is frequently used to catalyze the standard, achiral Mukaiyama aldol reaction, Sn(OTf)₂ is the gold standard for the highly enantioselective variant[2].

The Causality of Solvent and Addition Rates

In the Sn(OTf)₂-catalyzed asymmetric aldol reaction, a fascinating mechanistic paradox occurs: TMSOTf is often required to turn over the catalyst . The Sn(II) complex activates the aldehyde, the silyl enol ether attacks, and the resulting tin-aldolate must undergo metal exchange with a silyl source (often TMSOTf) to release the product and regenerate the Sn(II) catalyst[2].

The Challenge: If the silyl transfer is too slow, free TMSOTf builds up in the reaction mixture and begins catalyzing an achiral background aldol reaction, eroding the overall enantiomeric excess (ee)[4]. The Solution: Researchers utilize polar solvents like propionitrile to increase the catalytic turnover rate ( kturnover​ ) of the chiral pathway. Furthermore, substrates are added via a slow syringe pump. This causality ensures the concentration of free substrates remains low, heavily favoring the Sn(OTf)₂-mediated chiral pathway over the TMSOTf-mediated achiral pathway[4].

Table 1: Performance Comparison in Mukaiyama Aldol Reactions
Catalyst SystemReaction TypeTypical YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Primary Control Mechanism
TMSOTf (Achiral)Standard Aldol85–95%N/ALow to ModerateSubstrate Control
Sn(OTf)₂ + Chiral Diamine Asymmetric Aldol80–92%>95%>98:2 (syn or anti)Catalyst Control (Chiral Pocket)[2]
Self-Validating Protocol: Sn(OTf)₂-Catalyzed Asymmetric Aldol

Objective: Synthesize an enantioenriched β -hydroxy ketone. Causality Focus: Slow addition and solvent polarity to suppress achiral background reactions.

  • Catalyst Preparation: In an oven-dried flask under argon, suspend Sn(OTf)₂ (0.2 equiv) and a chiral proline-derived diamine (0.24 equiv) in anhydrous propionitrile.

    • Validation Checkpoint: Stir for 30 minutes at room temperature. The formation of a homogeneous, slightly yellow solution confirms successful bidentate chelation.

  • Cooling & Equilibration: Cool the catalyst solution to -78 °C.

    • Causality: Low temperatures enhance the rigidity of the chiral transition state.

  • Slow Addition: Dissolve the aldehyde (1.0 equiv) and silyl enol ether (1.2 equiv) in a minimal amount of propionitrile. Add this mixture dropwise via a syringe pump over 3–4 hours.

    • Causality: Slow addition prevents the accumulation of unreacted substrates, suppressing the TMSOTf-catalyzed achiral background reaction[4].

  • Reaction Monitoring:

    • Validation Checkpoint: Monitor via TLC (hexanes/EtOAc). The disappearance of the aldehyde spot within 1 hour post-addition validates efficient catalytic turnover.

  • Quench & Workup: Quench the reaction at -78 °C with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Prep 1. Catalyst Prep Mix Sn(OTf)2 + Chiral Diamine Cool 2. Cooling Cool to -78 °C in Propionitrile Prep->Cool Add 3. Slow Addition Add Aldehyde + Silyl Enol Ether Cool->Add Turnover 4. Turnover TMSOTf regenerates catalyst Add->Turnover Quench 5. Quench & Purify Yields Enantioenriched Aldol Turnover->Quench

Self-validating workflow for Sn(OTf)2-catalyzed asymmetric Mukaiyama aldol.

Glycosylation and Annulation: Kinetic vs. Thermodynamic Control

Beyond aldol chemistry, the dichotomy between TMSOTf and Sn(OTf)₂ is highly visible in carbohydrate chemistry and cycloadditions.

Suppressing Side Reactions in Glycosylation

In the synthesis of oligosaccharides, TMSOTf is the undisputed workhorse for activating trichloroacetimidate (TCA) donors, rapidly generating the requisite oxocarbenium ion[1]. However, this extreme reactivity can lead to undesired side reactions. For instance, in specific glycosidations, replacing AgOTf or TMSOTf with the milder Sn(OTf)₂ successfully suppresses the formation of dead-end oxazoline byproducts, cleanly producing the desired glycoside as the major product[5].

Stereodivergence in Cycloadditions

In (3+2)-annulation reactions of donor-acceptor cyclopropanes (DACs) to form substituted pyrrolidines or tetrahydrofurans, the choice of Lewis acid dictates the stereochemical fate of the product.

  • Sn(OTf)₂ governs the reaction under strictly kinetically controlled conditions , yielding exclusive cis-2,5-stereoselectivity[3].

  • Conversely, harder Lewis acids like Sc(OTf)₃ or TMSOTf operate under thermodynamically controlled conditions , driving the isomerization to achieve excellent trans-2,5-stereoselectivity[3].

Table 2: Stereoselectivity in Cycloadditions & Glycosylations
ReactionCatalystDominant ProductYieldMechanistic Driver
DAC AnnulationSn(OTf)₂ cis-2,5-isomer>85%Kinetically controlled cyclization[3]
DAC AnnulationSc(OTf)₃ / TMSOTf trans-2,5-isomer>80%Thermodynamically controlled isomerization[3]
TCA GlycosylationTMSOTf Substrate-dependent80–99%Strong oxocarbenium formation[1]
TCA GlycosylationSn(OTf)₂ Glycoside (Oxazoline suppressed)60–85%Mild activation, prevents side reactions[5]
Self-Validating Protocol: TMSOTf-Mediated Glycosylation

Objective: Stereoselective coupling of a TCA glycosyl donor and an alcohol acceptor. Causality Focus: Moisture exclusion and temperature-controlled oxocarbenium generation.

  • Rigorous Drying: Co-evaporate the TCA donor (1.2 equiv) and acceptor (1.0 equiv) three times with anhydrous toluene. Dry under high vacuum for 2 hours.

    • Causality: TMSOTf is exceptionally moisture-sensitive. Trace water will hydrolyze the TCA donor into a hemiacetal, killing the yield.

  • Solvent Selection: Dissolve the mixture in anhydrous CH₂Cl₂ (favors α -selectivity) or Acetonitrile (favors β -selectivity via the α -nitrilium effect) and add freshly activated 4Å molecular sieves. Stir for 30 minutes.

  • Activation: Cool the suspension to -40 °C. Add TMSOTf (0.1 equiv) dropwise.

    • Validation Checkpoint: A transient color change (often pale yellow to orange) immediately upon TMSOTf addition visually confirms the generation of the oxocarbenium ion intermediate.

  • Reaction Monitoring:

    • Validation Checkpoint: TLC analysis should show complete consumption of the TCA donor within 15–30 minutes. If unreacted donor persists past 1 hour, moisture contamination has likely quenched the TMSOTf.

  • Quench: Add Triethylamine (Et₃N, 0.5 equiv) directly to the cold solution.

    • Causality: Et₃N neutralizes the highly acidic triflic acid (TfOH) generated during the reaction, preventing the cleavage of acid-sensitive protecting groups during warmup.

Sources

Comparative

Lewis acid strength comparison: Sn(OTf)2 vs. BF3·OEt2

Lewis Acid Strength & Application Comparison: Sn(OTf)₂ vs. BF₃·OEt₂ Executive Summary In modern synthetic chemistry and drug development, the selection of a Lewis acid dictates not only the reaction rate but the stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

Lewis Acid Strength & Application Comparison: Sn(OTf)₂ vs. BF₃·OEt₂

Executive Summary In modern synthetic chemistry and drug development, the selection of a Lewis acid dictates not only the reaction rate but the stereochemical and regiochemical outcomes of a transformation. Boron trifluoride diethyl etherate (BF₃·OEt₂) and Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) represent two fundamentally different classes of Lewis acids. While BF₃·OEt₂ is a classical, hard, oxophilic Lewis acid that operates via monodentate activation, Sn(OTf)₂ is an intermediate-to-soft Lewis acid whose extreme electrophilicity is driven by its highly electron-withdrawing triflate ligands. This unique electronic structure allows Sn(OTf)₂ to form highly organized bidentate chelation complexes, making it a premier choice for asymmetric catalysis[1].

Mechanistic & Thermodynamic Profiling

BF₃·OEt₂ (Boron Trifluoride Etherate): The Hard Electrophile Evaluated via the Fluoride Ion Affinity (FIA) and Gutmann-Beckett scales, BF₃ is a highly potent, hard Lewis acid[2]. It excels in the rapid, brute-force activation of hard Lewis bases (e.g., oxygen in epoxides, azetidines, or carbonyls). However, its monodentate coordination geometry typically leads to open transition states. Furthermore, its extreme reactivity can cause unwanted side reactions (e.g., polymerization of sensitive substrates), and it often requires stoichiometric loading due to severe product inhibition[3].

Sn(OTf)₂ (Tin(II) Triflate): The Chelation Master Tin(II) is inherently a softer metal center than Boron(III). However, the two triflate (–OTf) groups significantly enhance its Lewis acidity compared to traditional SnCl₂[4]. The critical advantage of Sn(OTf)₂ lies in its vacant p-orbitals, which allow it to form stable, highly organized bidentate or multidentate complexes with chiral ligands (such as chiral diamines) and substrates[1]. Additionally, Sn(OTf)₂ exhibits superior activation ability for complex glycosyl halides via strong σ -hole interactions, outperforming even Sn(IV) species with interaction energies reaching -14.3 kcal/mol[4].

G Substrate Carbonyl Substrate BF3 BF3·OEt2 (Monodentate) Substrate->BF3 Hard Acid Sn Sn(OTf)2 (Bidentate Chelation) Substrate->Sn Soft/Intermediate Acid OpenTS Open Transition State BF3->OpenTS ClosedTS Closed Transition State Sn->ClosedTS Anti Anti-Aldol Product OpenTS->Anti Steric Control Syn Syn-Aldol Product ClosedTS->Syn Chelation Control

Mechanistic divergence in Mukaiyama aldol reactions based on Lewis acid coordination.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two catalysts across standard synthetic applications, derived from recent literature[1][4][5][6].

ParameterSn(OTf)₂BF₃·OEt₂
Metal Center Classification Tin(II) - Intermediate/SoftBoron(III) - Hard
Coordination Geometry Bidentate / MultidentateMonodentate
Typical Catalyst Loading 1 – 10 mol% (Catalytic)10 – 100+ mol% (Often Stoichiometric)
Mukaiyama Aldol Stereocontrol Syn-selective (Closed TS)Anti-selective (Open TS)
Enantioselective Potential Excellent (via chiral diamines)Poor (Background reaction outcompetes chiral ligands)
Glycosyl Halide Activation High (-14.1 kcal/mol interaction)Moderate to High (Prone to side reactions)
Moisture Tolerance Moderate (Tolerates trace water)Highly Sensitive (Hydrolyzes to HF)

Self-Validating Experimental Protocols

As an Application Scientist, ensuring reproducibility requires protocols that build in causality and self-validation. Below are optimized methodologies for deploying these Lewis acids.

Protocol A: Asymmetric Mukaiyama Aldol Reaction using Sn(OTf)₂[1]

Objective: Achieve high enantiomeric excess (ee) and syn-diastereoselectivity via chelation control.

  • Preparation of the Chiral Catalyst: In a flame-dried flask under Argon, add Sn(OTf)₂ (10 mol%) and a chiral diamine ligand (12 mol%) to anhydrous CH₂Cl₂.

    • Causality: CH₂Cl₂ is a non-coordinating solvent, ensuring the diamine strictly outcompetes the solvent for the Sn(II) coordination sphere.

    • Self-Validation: The initially cloudy suspension of Sn(OTf)₂ will clarify into a homogeneous solution within 30 minutes, visually confirming the successful formation of the soluble Sn(II)-diamine complex.

  • Substrate Addition: Cool the solution to -78 °C. Add the aldehyde (1.0 equiv), followed by the slow dropwise addition of the silyl enol ether (1.2 equiv).

    • Causality: Cryogenic temperatures stabilize the highly organized, rigid Zimmerman-Traxler transition state, maximizing stereofacial discrimination.

  • Quenching & Analysis: Stir for 2 hours, then quench with saturated aqueous NaHCO₃.

    • Self-Validation: Analyze the crude mixture via ¹H NMR. The disappearance of the aldehyde proton signal (~9.5–10.0 ppm) and the emergence of the carbinol proton signal (~4.0–5.0 ppm) confirms quantitative conversion.

Protocol B: Regioselective Azetidine Ring Opening using BF₃·OEt₂[6]

Objective: Rapid, brute-force electrophilic activation of a stable heterocycle.

  • Substrate Activation: Dissolve the N-activated azetidine in anhydrous Et₂O. Cool to 0 °C.

    • Causality: Using Et₂O as the solvent moderates the extreme Lewis acidity of BF₃, preventing unwanted polymerization of the substrate.

  • Catalyst Addition: Add BF₃·OEt₂ (1.0 equiv) dropwise.

    • Causality: Stoichiometric amounts are required here. The resulting ring-opened amino ether product is significantly more basic than the starting azetidine, leading to product inhibition by irreversibly binding the Boron center.

  • Nucleophile Addition: Add the nucleophile (e.g., primary alcohol) and warm to room temperature.

    • Self-Validation: Monitor via TLC. A distinct polarity shift (visualized via ninhydrin stain) validates the cleavage of the azetidine ring. Quench with Et₃N to neutralize the stable BF₃-product complex and liberate the free amine.

Workflow for Catalyst Selection

Workflow Start Target Transformation Check Requires Bidentate Chelation or Chiral Ligand? Start->Check UseSn Select Sn(OTf)2 (1-10 mol%) Check->UseSn Yes CheckMoisture High Moisture Sensitivity or Hard Electrophile? Check->CheckMoisture No Validate Validate via 119Sn/11B NMR & TLC Monitoring UseSn->Validate CheckMoisture->UseSn No (Needs mild conditions) UseBF3 Select BF3·OEt2 (10-100 mol%) CheckMoisture->UseBF3 Yes UseBF3->Validate

Decision matrix for selecting between Sn(OTf)₂ and BF₃·OEt₂ in synthetic workflows.

References

  • Title: Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry Source: ACS Omega URL:[Link]

  • Title: Models for Understanding Divergent Reactivity in Lewis Acid-Catalyzed Transformations of Carbonyls and Olefins Source: ChemRxiv URL:[Link]

  • Title: Diastereoselective, Vinylogous Mukaiyama Aldol Additions of Silyloxy Furans to Cyclic Ketones Source: Organic Letters (ACS Publications) URL:[Link]

  • Title: ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes Source: ResearchGate URL:[Link]

  • Title: Asymmetric Mukaiyama Aldol Reactions Using Chiral Diamine-Coordinated Sn(II) Triflate Source: The Chemical Record URL:[Link]

  • Title: Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols Source: ResearchGate URL:[Link]

  • Title: Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale Source: ResearchGate URL:[Link]

Sources

Validation

Catalytic Activity of Tin(II) Triflate vs. Zinc Triflate: A Comprehensive Comparison Guide

Executive Summary Metal trifluoromethanesulfonates (metal triflates) have revolutionized modern Lewis acid catalysis. Their extreme acidity, moisture tolerance, and recyclability make them indispensable in both organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metal trifluoromethanesulfonates (metal triflates) have revolutionized modern Lewis acid catalysis. Their extreme acidity, moisture tolerance, and recyclability make them indispensable in both organic synthesis and macromolecular chemistry. Among the most widely utilized are Tin(II) triflate [Sn(OTf)₂] and Zinc triflate [Zn(OTf)₂] . While both share the highly electron-withdrawing triflate counterion, their distinct electronic configurations dictate their catalytic behavior, substrate scope, and reaction kinetics. This guide provides an objective, data-driven comparison of their performance to assist researchers and drug development professionals in optimizing synthetic workflows.

Mechanistic and Electronic Divergence

To understand the causality behind their experimental performance, one must analyze their fundamental electronic properties:

  • Zinc Triflate [Zn(OTf)₂] : Zinc(II) possesses a closed-shell d10 configuration. According to the Pearson Hard-Soft Acid-Base (HSAB) theory, it acts as a borderline Lewis acid. It is highly oxophilic but exhibits moderate, tunable Lewis acidity. It excels in coordinating with oxygen-containing substrates (such as alcohols and anhydrides) without inducing unwanted side reactions like substrate degradation or uncontrolled polymerization under mild conditions[1].

  • Tin(II) Triflate[Sn(OTf)₂] : Tin(II) possesses a d10s2 configuration. The presence of the stereochemically active lone pair (the 5s² electrons) gives Sn(II) unique coordination geometries (often hemi-directed). Sn(OTf)₂ is generally a stronger Lewis acid than Zn(OTf)₂ and can participate in complex multicomponent catalytic systems, such as dual-activation or tricomponent catalysis involving transient enolates[2].

G Substrate Carbonyl Substrate Coordination M-O Coordination Complex Substrate->Coordination LewisAcid Metal Triflate (Sn or Zn) LewisAcid->Coordination Lewis Acid Activation Nucleophile Nucleophile Attack Coordination->Nucleophile Electrophilic Enhancement Product Functionalized Product Nucleophile->Product Regeneration Catalyst Regeneration Product->Regeneration Turnover Regeneration->LewisAcid Recycled

General mechanism of metal triflate-catalyzed carbonyl activation and catalyst turnover.

Comparative Performance in Key Transformations

A. Acylation and Esterification

In the acetylation of alcohols and phenols, Zn(OTf)₂ is highly prized for its performance under solvent-free conditions. Comparative studies demonstrate that Zn(II) acts as an exceptionally mild, low-toxicity catalyst, achieving near-quantitative yields at room temperature without racemizing chiral alcohols[1]. While Sn(OTf)₂ is also efficient, Zn(OTf)₂ is often prioritized in industrial scale-ups due to its superior environmental profile and ease of handling.

B. α,α-Difluorination of Acid Chlorides

For complex halogenation reactions, Sn(OTf)₂ demonstrates vastly superior catalytic activity. In the selective α,α-difluorination of acid chlorides using Selectfluor, Sn(OTf)₂ acts as the primary Lewis acid in a synergistic "tricomponent" catalytic system alongside pyridine and an anionic phase-transfer catalyst (KBARF)[2]. During catalyst screening, while Zn(OTf)₂ provided a moderate increase in yield, Sn(OTf)₂ proved exceptionally efficacious due to the Sn(II) center's ability to efficiently coordinate the ketene enolate intermediate, facilitating sequential electrophilic fluorination[2].

C. Friedel-Crafts Acylation

In Friedel-Crafts acylation within ionic liquids (e.g., [bmim][BF₄]), both Sn(OTf)₂ and Zn(OTf)₂ display moderate catalytic activity. In comparative studies benzoylating anisole, Cu(OTf)₂ achieved quantitative conversion within 1 hour, whereas Zn(OTf)₂ and Sn(OTf)₂ afforded 87% and 74% conversions, respectively[3]. Zn(OTf)₂ slightly outperforms Sn(OTf)₂ in this specific electrophilic aromatic substitution.

D. Ring-Opening Polymerization (ROP)

Both catalysts are utilized in the ROP of cyclic esters like ε-caprolactone to synthesize biodegradable polymers. Zn(OTf)₂ and Sn(OTf)₂ serve as non-toxic alternatives to traditional tin octoate. In water-initiated polymerizations of ε-caprolactone, Sn(II) triflate yields comparable molecular weights to other active triflates, operating via a coordination-insertion mechanism[4]. However, Zn(OTf)₂ is selected when strictly avoiding heavy metal toxicity is a regulatory requirement for biomedical polymers.

Quantitative Data Comparison

Reaction TypeOptimal CatalystCatalyst LoadingReaction ConditionsYield / ConversionKey Advantage
Acetylation of Alcohols Zn(OTf)₂1–5 mol%Solvent-free, RT>90%Eco-friendly, prevents racemization
α,α-Difluorination Sn(OTf)₂20 mol%MeCN, Selectfluor, RT70–90%Superior selectivity for difluorination
Friedel-Crafts Acylation Zn(OTf)₂10 mol%[bmim][BF₄], 80 °C87% (1h)Moderate activity, highly recyclable
Friedel-Crafts Acylation Sn(OTf)₂10 mol%[bmim][BF₄], 80 °C74% (1h)Active, but outperformed by Zn/Cu

Experimental Protocols

To ensure reproducibility, the following self-validating methodologies detail the optimal deployment of each catalyst based on their mechanistic strengths.

Protocol A: Zn(OTf)₂-Catalyzed Solvent-Free Acetylation of Alcohols

Causality Check: The absence of solvent and room temperature conditions validate the high catalytic turnover and oxophilicity of Zn(OTf)₂.

  • Preparation : In a dry 10 mL round-bottom flask, add the alcohol substrate (1.0 mmol) and acetic anhydride (1.2 mmol).

  • Catalyst Addition : Add Zn(OTf)₂ (0.05 mmol, 5 mol%). Logic: The 5 mol% loading is sufficient to activate the anhydride via coordination to the carbonyl oxygen, increasing its electrophilicity without degrading the substrate.

  • Reaction : Stir the mixture magnetically at room temperature. Monitor the reaction progress via TLC (typically complete within 10–30 minutes).

  • Work-up : Quench the reaction with distilled water (5 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize and remove acetic acid byproducts.

  • Validation : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze via ¹H NMR to confirm the disappearance of the hydroxyl proton and the appearance of the acetate methyl singlet (~2.0 ppm).

Protocol B: Sn(OTf)₂-Catalyzed α,α-Difluorination of Acid Chlorides

Causality Check: The use of a tricomponent system ensures that mono-fluorination is rapidly bypassed to achieve selective di-fluorination.

  • Reagent Assembly : In a flame-dried flask under an argon atmosphere, dissolve the acid chloride (1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Catalyst Cocktail Formation : Add Sn(OTf)₂ (20 mol%), pyridine (10 equivalents), and KBARF (10 mol%). Logic: Pyridine acts as a catalytic nucleophile to form an acylpyridinium intermediate; Sn(OTf)₂ activates the subsequent ketene enolate; KBARF increases the solubility of the fluorinating agent in the organic phase.

  • Fluorination : Add Selectfluor (5.0 equivalents) in one portion. Stir the mixture at room temperature for 1 to 3 hours.

  • Quenching : Quench the reaction with aniline (3.5 equivalents) to convert the highly reactive difluoroacetyl chloride intermediate into a stable difluoroamide for isolation.

  • Purification : Concentrate the mixture, partition between EtOAc and water, and purify the organic layer via silica gel flash chromatography.

Conclusion

When selecting between these two Lewis acids, the choice hinges on the electrophilic demand of the reaction and the required coordination geometry. Zn(OTf)₂ is the optimal choice for mild, solvent-free acylations and polymerizations where toxicity is a primary concern. Conversely, Sn(OTf)₂ is the superior Lewis acid for complex, multi-component activations—such as the tricomponent α,α-difluorination of acid chlorides—where its unique d10s2 coordination geometry stabilizes transient enolate intermediates to drive challenging transformations.

References

  • Bloom, S., Scerba, M. T., Erb, J., & Lectka, T. (2011). Tricomponent Catalytic α,α-Difluorination of Acid Chlorides. Organic Letters, 13(19), 5068-5071. URL: [Link]

  • Ross, J., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4, 129-133. URL: [Link]

  • Yadav, P., Lagarkha, R., & Balla, Z. A. (2010). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. Asian Journal of Chemistry, 22(7), 5155-5158. URL: [Link]

  • Lahcini, M., Qayouh, H., Yashiro, T., & Kricheldorf, H. R. (2011). Bismuth-Triflate-Catalyzed Polymerizations of e-Caprolactone. Macromolecular Chemistry and Physics, 212(10). URL: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of Tin(II) Trifluoromethanesulfonate Complexes

For researchers, scientists, and drug development professionals leveraging the unique Lewis acidity and stereochemical activity of tin(II) centers, a precise understanding of their coordination environment is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals leveraging the unique Lewis acidity and stereochemical activity of tin(II) centers, a precise understanding of their coordination environment is paramount. Tin(II) trifluoromethanesulfonate, Sn(OTf)₂, serves as a versatile precursor for a vast array of complexes, where the triflate (OTf) anion's weakly coordinating nature allows for fine-tuning of the metal center's reactivity. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of Sn(OTf)₂ complexes with various donor ligands. We will explore the causal relationships between spectral data and molecular structure, offering field-proven insights to aid in the characterization and strategic design of novel tin(II) compounds.

The Decisive Role of the Stereochemically Active Lone Pair

A defining feature of Sn(II) is its 5s² lone pair of electrons. This lone pair is not inert; it is stereochemically active, occupying a significant volume in the coordination sphere and profoundly influencing both the geometry of the complex and its spectroscopic output. As we will see, the ¹¹⁹Sn NMR chemical shift is an exceptionally sensitive probe of the electronic environment and the s-character of this lone pair.[1][2][3]

¹¹⁹Sn NMR Spectroscopy: A Window into the Tin(II) Coordination Sphere

¹¹⁹Sn is a spin-1/2 nucleus with a high natural abundance (8.59%) and a wide chemical shift range (over 5000 ppm), making it an excellent nucleus for NMR studies.[4][5] The chemical shift (δ¹¹⁹Sn) is highly dependent on the oxidation state, coordination number, and the nature of the bonded ligands. For Sn(II) complexes, the presence of the lone pair results in a complex relationship between structure and chemical shift, but clear trends emerge when comparing ligand types.[1][6]

The Baseline: Uncomplexed Sn(OTf)₂

Characterizing the starting material is the first step in any comparative analysis. Anhydrous tin(II) trifluoromethanesulfonate is a solid whose direct analysis by solution-state NMR is complicated by its interaction with solvents. However, solid-state NMR and theoretical calculations provide a crucial reference point. Theoretical studies suggest that the tin(II) sites in compounds with stereochemically active lone pairs exhibit significantly different magnetic shielding compared to tin(IV) sites.[1][7]

Comparison of Sn(OTf)₂ Complexes by Ligand Donor Atom

The nature of the atom donating electrons to the tin(II) center is the primary determinant of the resulting ¹¹⁹Sn NMR chemical shift. The electronegativity and polarizability of the donor atom directly modulate the electron density at the tin nucleus and the hybridization of the lone pair.

Complex Type (Ligand Donor)Representative Complexδ¹¹⁹Sn (ppm)Key Observations & Causality
P-Donor (Phosphine) [Sn(OTf)₂{o-C₆H₄(PMe₂)₂}]-689.7Highly Shielded (Upfield Shift): Soft, polarizable phosphine ligands form covalent bonds with significant Sn-P orbital mixing. This increases the p-character of the Sn-P bonds, consequently increasing the s-character of the stereochemically active lone pair. A lone pair with higher s-character resides closer to the nucleus, leading to strong shielding and a characteristic upfield shift.[8]
As-Donor (Arsine) [Sn(OTf)₂{o-C₆H₄(AsMe₂)₂}]-886.5 (at 258 K)Even More Shielded: Arsine is even softer and more polarizable than phosphine, leading to a similar or even greater upfield shift for analogous complexes. The broad signal often observed at room temperature sharpens at lower temperatures, indicating dynamic processes in solution.[8]
S-Donor (Thia-ether) [Sn([9]aneS₃)][OTf]₂-737Highly Shielded: Similar to phosphines, soft sulfur donors result in highly shielded tin nuclei. The chemical shift becomes progressively more shielded (moves further upfield) as the macrocyclic ring size increases and the coordination number at the tin center potentially increases ([Sn([12]aneS₄)][OTf]₂ δ = -903 ppm; [Sn([24]aneS₈)][OTf]₂ δ = -1079 ppm).[9]
N-Donor (Amine/Pyridine) [SnCl(PyTz)]Cl (PyTz = Thiazine-Pyridine)(Data for triflate analog not found, but N-donor complexes generally fall in this range)Intermediate Shielding: Nitrogen donors are harder than P, As, or S. The Sn-N bond is more ionic in character. This leads to less of an increase in the s-character of the lone pair compared to soft-donor complexes, resulting in chemical shifts that are typically downfield relative to phosphine or sulfide adducts.[10][11]
O-Donor (THF/Ether) [Sn(OTf)(box)(THF)](Data not specified, but expected to be in a deshielded region)Deshielded (Downfield Shift): Hard oxygen donors form more ionic interactions with the Sn(II) center. This draws less electron density into the bonding orbitals, leaving the tin nucleus more exposed to the magnetic field. The lone pair has less s-character, resulting in significant deshielding and a downfield chemical shift relative to complexes with softer donors.[12]

IR Spectroscopy: Probing the Triflate Anion's Role

Infrared spectroscopy is a powerful tool for determining the coordination mode of the trifluoromethanesulfonate anion. The symmetry of the OTf⁻ anion changes upon coordination, which is clearly reflected in the vibrational modes of the S-O and C-F bonds.[13]

A "free" or purely ionic triflate anion possesses C₃ᵥ symmetry. Upon coordination to a metal center through one of its oxygen atoms (monodentate coordination), its symmetry is lowered to Cₛ. This reduction in symmetry lifts the degeneracy of certain vibrational modes, leading to the splitting of key absorption bands.

Key Vibrational Modes of the Triflate Anion:
  • νₐₛ(SO₃) (Asymmetric SO₃ Stretch): In the free ion, this appears as a strong, broad band around 1260 cm⁻¹. Upon coordination, this degenerate mode splits into two distinct bands, typically observed at higher and lower frequencies.

  • νₛ(SO₃) (Symmetric SO₃ Stretch): This appears as a sharp, strong band around 1030 cm⁻¹ for the free ion. While this band is also present in coordinated triflates, the splitting of the asymmetric stretch is the most definitive indicator of coordination.

  • ν(CF₃) (CF₃ Stretches): These bands, typically found around 1225 cm⁻¹ and 1150 cm⁻¹, are also sensitive to the electronic environment and can shift upon coordination.

Coordination Modeνₐₛ(SO₃) Region (cm⁻¹)νₛ(SO₃) Region (cm⁻¹)Interpretation & Causality
Ionic / Free Anion ~1260 (broad, single)~1030 (sharp, single)In solution, especially in polar solvents like acetonitrile, the triflate anion is often dissociated and tumbles freely.[8][9] Its C₃ᵥ symmetry is maintained, resulting in single, unsplit bands for the symmetric and asymmetric SO₃ stretches. This is frequently observed for complexes where the ligand fully encapsulates the Sn(II) center.
Covalent (Monodentate) Split into two bands (e.g., ~1280 & ~1230)~1010-1030When the triflate anion coordinates to the tin center via one oxygen, the symmetry is lowered. The formerly degenerate asymmetric stretch splits into two bands. This is a clear and reliable indicator that the Sn-OTf bond has significant covalent character and is present in the primary coordination sphere. This is often seen in the solid-state spectra of complexes with less bulky ligands.[9][12]
Bridging (Bidentate) Complex splitting patternShifts in νₛ(SO₃)In some solid-state structures, the triflate can bridge two tin centers. This further lowers the symmetry and can lead to more complex splitting patterns in the SO₃ stretching region.
Representative IR Data Comparison
Compound / Complexνₐₛ(SO₃) / ν(OSO₂) (cm⁻¹)νₛ(SO₃) (cm⁻¹)ν(CF₃) (cm⁻¹)Inferred OTf Role
Sn(OTf)₂ (anhydrous) [14]1365, 122610181163Covalent: The significant splitting and shifting from ideal ionic values indicate strong covalent interactions between Sn²⁺ and the OTf⁻ anions in the solid state.
[Sn([13]aneS₃)][OTf]₂ [9]1260, 12291151(Included in νₐₛ bands)Primarily Ionic: In this solid-state spectrum, the bands are close to those expected for a free anion, though some interaction is suggested by the band shapes. In solution, it is expected to be fully ionic.
[Ge([15]aneS₄)][OTf]₂ (for comparison)[9]1264, 12221141(Included in νₐₛ bands)Primarily Ionic: Similar to the tin analogue, indicating weak interaction of the triflate in the solid state.

Experimental Protocols & Methodologies

Scientific integrity demands reproducible and self-validating protocols. The following sections outline best practices for the spectroscopic analysis of these often air- and moisture-sensitive compounds.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Handling cluster_nmr NMR Analysis cluster_ir IR Analysis Synthesis Synthesis of Sn(II) Complex (under inert atmosphere) Handling Handling in Glovebox or via Schlenk Line Synthesis->Handling Air-sensitive product Prep_NMR Sample Prep (Glovebox): - Use deuterated solvent - Filter if needed Handling->Prep_NMR Prep_IR Sample Prep (Glovebox): - Nujol mull for solids - Solution cell for liquids Handling->Prep_IR Acq_NMR Acquisition: - ¹H, ¹³C, ¹⁹F, ¹¹⁹Sn NMR - Use external ¹¹⁹Sn std (e.g., SnMe₄) Prep_NMR->Acq_NMR Proc_NMR Processing & Analysis: - Reference spectra - Analyze δ and J values Acq_NMR->Proc_NMR Data_Cor Structural Elucidation Proc_NMR->Data_Cor Correlate δ¹¹⁹Sn with structure Acq_IR Acquisition: - Collect background - Scan sample (e.g., 4000-400 cm⁻¹) Prep_IR->Acq_IR Proc_IR Analysis: - Identify key bands - Compare ν(SO₃) modes Acq_IR->Proc_IR Proc_IR->Data_Cor Correlate ν(SO₃) with OTf mode

Caption: General workflow for the synthesis and spectroscopic characterization of Sn(II) complexes.

Protocol 1: ¹¹⁹Sn NMR Spectroscopy
  • Sample Preparation (Inert Atmosphere): In a glovebox or via Schlenk techniques[16], accurately weigh 20-30 mg of the tin(II) complex into a vial. Dissolve the sample in ~0.6 mL of a suitable anhydrous, degassed deuterated solvent (e.g., CD₃CN, CD₂Cl₂, C₆D₆).

    • Expert Insight: The choice of solvent is critical. Coordinating solvents like DMSO-d₆ can displace weakly bound ligands or triflates, altering the species in solution. Non-coordinating solvents like C₆D₆ or CD₂Cl₂ are often preferred to study the intact complex.

  • Transfer: Filter the solution through a pipette with a glass wool or Celite plug directly into a clean, dry NMR tube. Seal the NMR tube with a secure cap (e.g., a J. Young's valve tube) before removing it from the inert atmosphere.

  • Instrument Setup: Use a broadband probe tuned to the ¹¹⁹Sn frequency. Reference the chemical shifts externally to tetramethyltin (SnMe₄) at δ = 0.00 ppm.[17]

  • Acquisition: Acquire the spectrum using a simple pulse-acquire sequence. Inverse-gated ¹H decoupling is recommended to suppress the negative Nuclear Overhauser Effect (nOe) that can diminish or null the signal due to the negative magnetogyric ratio of ¹¹⁹Sn.[5][17] Use a sufficient relaxation delay (e.g., 5-10 seconds) to allow for full relaxation of the nucleus.

    • Trustworthiness: Failure to use inverse-gated decoupling and adequate relaxation delays is a common source of error, leading to non-quantitative spectra and potentially missing broad signals.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation (Inert Atmosphere): ATR-IR is ideal for air-sensitive solids as it requires minimal sample preparation. In a glovebox, place a small amount (1-5 mg) of the solid complex directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[18] Transfer the ATR accessory to the spectrometer and collect the spectrum.

    • Expert Insight: Always run a background spectrum of the clean, empty ATR crystal immediately before running the sample. This is crucial for accurate subtraction of atmospheric H₂O and CO₂ signals.

  • Alternative (Nujol Mull): If ATR is unavailable, a Nujol (mineral oil) mull can be prepared.[19][20] Grind a small amount of the complex with 1-2 drops of dry Nujol in an agate mortar and pestle inside a glovebox. Smear the resulting paste between two KBr or CsI plates. Mount the plates in a sample holder and acquire the spectrum.

    • Trustworthiness: Remember to subtract the known peaks of Nujol (~2924, ~2853, 1462, 1377 cm⁻¹) from the final spectrum.

Conclusion

The spectroscopic analysis of tin(II) trifluoromethanesulfonate complexes offers a detailed picture of their structure and bonding. ¹¹⁹Sn NMR serves as an exceptionally sensitive probe for the electronic environment of the tin center, with chemical shifts providing direct insight into the nature of the donor ligands and the stereochemical activity of the 5s² lone pair. Concurrently, IR spectroscopy provides an unambiguous method for determining the role of the triflate anion—whether it is a covalently bound ligand or a non-coordinating counter-ion. By employing a combined NMR and IR approach with rigorous experimental technique, researchers can confidently characterize these versatile compounds, enabling the rational design of catalysts and materials for a wide range of applications.

References

  • A. A. S. de Souza, et al. (2001). Synthesis and spectroscopic characterization of tin(II) and tin(IV) complexes containing 2,3,5,6-tetrakis(alpha-pyridyl)pyrazine as a bridging ligand. Journal of the Brazilian Chemical Society, 12, 629-636. Available at: [Link]

  • M. R. A. H. Al-Mandhary, et al. (2022). Benchmark Study on the Calculation of 119 Sn NMR Chemical Shifts. Inorganic Chemistry, 61(9), 3903-3917. Available at: [Link]

  • D. L. Bryce, et al. (2010). Experimental and calculated NMR parameters of 119 Sn-containing solids using model clusters and PBE0/ZORA/SO level of theory. Physical Chemistry Chemical Physics, 12(22), 5864-5875. Available at: [Link]

  • NMR Service. (n.d.). (Sn) Tin NMR. University of Ottawa. Available at: [Link]

  • K. R. Cairns, et al. (2023). Synthesis, spectroscopic and structural properties of Sn(ii) and Pb(ii) triflate complexes with soft phosphine and arsine coordination. Dalton Transactions, 52(8), 2293-2308. Available at: [Link]

  • A. D. Bond, et al. (2001). Crown ether complexes of tin(II) trifluoromethanesulfonate. Dalton Transactions, (15), 2374-2381. Available at: [Link]

  • PubChem. (n.d.). Tin(II) trifluoromethanesulfonate. National Center for Biotechnology Information. Available at: [Link]

  • L. H. Gade, et al. (2015). Structure vs 119Sn NMR Chemical Shift in Three-Coordinated Tin(II) Complexes. Organometallics, 34(11), 2569-2581. Available at: [Link]

  • E. L. Varetti. (1995). The infrared spectra of trifluoromethanesulphonic acid in different states of aggregation. Journal of Molecular Structure, 351(3), 215-223. Available at: [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Available at: [Link]

  • B. Wrackmeyer. (1985). 119Sn-NMR Parameters. Annual Reports on NMR Spectroscopy, 16, 73-186. Available at: [Link]

  • E. G. Huckerby, et al. (1982). IR and Raman Spectroscopy of Organometallic Compounds. Journal of Organometallic Chemistry, 238(1), 1-25. Available at: [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

  • D. Agustin & M. Ehses. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 12(10-11), 1189-1227. Available at: [Link]

  • J. K. Elinburg, et al. (2020). Formation of monomeric Sn(ii) and Sn(iv) perfluoropinacolate complexes and their characterization by 119Sn Mössbauer and 119Sn NMR spectroscopies. Dalton Transactions, 49(40), 14227-14235. Available at: [Link]

  • K. R. Cairns, et al. (2023). Structural Diversity in Divalent Group 14 Triflate Complexes Involving Endocyclic Thia-Macrocyclic Coordination. Inorganic Chemistry, 62(3), 1159-1172. Available at: [Link]

  • D. Agustin & M. Ehses. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 12(10-11), 1189-1227. Available at: [Link]

  • C. M. R. Abreu, et al. (2018). Temperature- and pressure-dependent infrared spectroscopy of 1-butyl-3-methylimidazolium trifluoromethanesulfonate: A dipolar coupling theory analysis. Journal of Molecular Liquids, 254, 39-45. Available at: [Link]

  • ResearchGate. (n.d.). How to prepare IR samples? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • R. A. Toscano, et al. (2002). Solid state 119 Sn NMR spectrum for compound 2d. Journal of Organometallic Chemistry, 643-644, 238-245. Available at: [Link]

  • M. G. Husain, et al. (2020). 119Sn NMR spectral data of organotin(IV) complexes – A review. Journal of the Indian Chemical Society, 97(10), 1629-1635. Available at: [Link]

  • R. Chander. (n.d.). NMR Inorganic. Scribd. Available at: [Link]

  • Supporting Information. (2022). The Royal Society of Chemistry. Available at: [Link]

  • L. H. Gade, et al. (2015). Structure vs 119Sn NMR Chemical Shift in Three-Coordinated Tin(II) Complexes: Experimental Data and Predictive DFT Computations. Organometallics, 34(11), 2569-2581. Available at: [Link]

  • T. Nakamura, et al. (2012). Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives. Dalton Transactions, 41(36), 11195-11200. Available at: [Link]

  • DTIC. (1991). Macrocycles Containing Tin. The Preparation of Macrobicyclic Lewis Acidic Hosts Containing Two Tin Atoms and 119-Sn NMR Studies. Defense Technical Information Center. Available at: [Link]

  • A. K. Saxena, et al. (1991). Synthesis and spectroscopic characterization of new tin(II) complexes containing nitrogen and oxygen donor ligands. Main Group Metal Chemistry, 14(1-4), 91-104. Available at: [Link]

  • R. S. Laitinen, et al. (2001). Solid-State and High-Resolution Liquid 119 Sn NMR Spectroscopy of Some Monomeric, Two-Coordinate Low-Valent Tin Compounds: Very Large Chemical Shift Anisotropies. Inorganic Chemistry, 40(12), 2994-3000. Available at: [Link]

  • J. K. Elinburg, et al. (2020). Formation of Monomeric Sn(II) and Sn(IV) Perfluoropinacolate Complexes and their Characterization by 119Sn. The Royal Society of Chemistry. Available at: [Link]

  • R. V. Parish, et al. (1997). Mössbauer characterization of tin triflate Sn(OTf)2. Hyperfine Interactions, 110(1-2), 81-85. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of all crown ethers in their liquid and powder form. ResearchGate. Available at: [Link]

  • M. R. A. H. Al-Mandhary, et al. (2022). Benchmark Study on the Calculation of 119 Sn NMR Chemical Shifts. PubMed. Available at: [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. Available at: [Link]

  • M. A. El-Sayed, et al. (2012). Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III). Journal of Chemical and Pharmaceutical Research, 4(1), 470-478. Available at: [Link]

  • A. F. G. de Toledo, et al. (2000). Spectrometric investigation of complexes obtained by interaction of tin(II) and platinum(IV). Talanta, 52(1), 45-53. Available at: [Link]

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  • A. M. González-Vadillo, et al. (2021). Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. Molecules, 26(8), 2341. Available at: [Link]

  • M. Kumar, et al. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Applicable Chemistry, 7(6), 1630-1634. Available at: [Link]

Sources

Validation

Validating Reaction Mechanisms Involving Tin(II) Enolates: A Comparative Guide

For drug development professionals and synthetic chemists, the stereoselective construction of carbon-carbon bonds via the aldol reaction is a cornerstone of complex molecule synthesis. While lithium and boron enolates h...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the stereoselective construction of carbon-carbon bonds via the aldol reaction is a cornerstone of complex molecule synthesis. While lithium and boron enolates have historically dominated this space, Tin(II) (Sn(II)) enolates—particularly those generated from Sn(OTf)₂ and chiral diamines—offer unparalleled ligand-controlled stereoselectivity.

This guide objectively compares the mechanistic performance of Sn(II) enolates against traditional alternatives, providing self-validating experimental protocols and causality-driven insights to ensure scientific integrity in your synthetic workflows.

Mechanistic Foundations: Transition State Architectures

The stereochemical outcome of an aldol reaction is fundamentally dictated by the geometry of its transition state (TS). Understanding the physical chemistry behind the metal center is critical for predicting stereoselectivity.

  • Boron Enolates (The Tight TS): Boron forms highly covalent, exceptionally short B–O bonds. This physical constraint forces the aldol addition through a tightly closed Zimmerman-Traxler six-membered chair transition state. Consequently, the reaction is strictly substrate-controlled: E-enolates reliably yield anti-aldols, and Z-enolates yield syn-aldols [3].

  • Tin(II) Enolates (The Flexible TS): In stark contrast, Sn(II) possesses vacant d-orbitals and is kinetically labile toward ligand substitution. When coordinated with bidentate chiral ligands (such as (S)-proline-derived diamines), Sn(II) forms a conformationally restricted cis-fused five-membered ring chelate [1]. This bulky chiral environment overrides the inherent E/Z enolate geometry. Depending on the steric bulk of the aldehyde, the reaction proceeds via an open transition state or a highly organized chelated complex, allowing for flexible, ligand-controlled access to both syn and anti diastereomers [2].

TS_Models A Enolate Generation B Boron (BIII) Strong, short B-O bonds A->B C Tin (SnII) Vacant d-orbitals, kinetically labile A->C D Tight Zimmerman-Traxler TS (Closed 6-membered ring) B->D E Chelated or Open TS (Ligand-dependent coordination) C->E F Substrate-Controlled Strict E/Z dependency D->F G Ligand-Controlled Flexible syn/anti tuning E->G

Logical flow comparing transition state architectures of Boron and Tin(II) enolates.

Quantitative Comparison: Enolate Performance Profiles

To select the optimal enolate system for a target Active Pharmaceutical Ingredient (API), researchers must weigh stereocontrol against operational complexity. The table below summarizes the comparative performance of these systems.

ParameterLithium EnolatesBoron EnolatesTin(II) Enolates
Metal/Metalloid Li(I)B(III)Sn(II)
Bond Nature Highly ionic, prone to aggregationHighly covalent, short B–O bondsCovalent with vacant d-orbitals
Transition State Closed Zimmerman-Traxler (often aggregated)Exceptionally tight Zimmerman-TraxlerOpen or highly organized chelated cyclic TS
Stereocontrol Moderate (Substrate-controlled)Excellent (Substrate-controlled, strictly E/Z dependent)Excellent (Ligand-controlled, overrides E/Z dependency)
Reaction Conditions Strong base (LDA), -78°CMild base (Et₃N), Lewis acid (R₂BOTf)Mild base (DBU), Sn(OTf)₂ + Chiral Diamine
Primary Application Simple diastereoselectionComplex polyketide synthesisHighly enantioselective cross-aldol reactions

Self-Validating Experimental Protocol: Sn(II)-Mediated Asymmetric Aldol

A robust protocol must be a self-validating system. The following methodology for generating a chiral diamine-Sn(II) enolate includes built-in causality checks to ensure mechanistic fidelity and prevent downstream analytical failures.

Workflow S1 1. Chelation Sn(OTf)2 + Diamine (Inert Atm) S2 2. Enolization Substrate + Amine (D2O NMR Check) S1->S2 S3 3. Aldol Addition Aldehyde at -78°C (Kinetically Controlled) S2->S3 S4 4. Isolation Aq. Quench & Chiral HPLC S3->S4

Self-validating experimental workflow for Tin(II)-mediated asymmetric aldol additions.

Step-by-Step Methodology:

Step 1: Catalyst Chelation (The Foundation)

  • Action: In a flame-dried Schlenk flask under argon, suspend Sn(OTf)₂ (1.1 equiv) in anhydrous CH₂Cl₂. Add the chiral diamine ligand (1.2 equiv) at room temperature and stir for 1 hour.

  • Causality: Sn(OTf)₂ is highly hygroscopic; trace water will hydrolyze the triflate, neutralizing its Lewis acidity. Stirring at room temperature ensures the complete thermodynamic formation of the bidentate chelate before introducing the substrate [1].

Step 2: Enolization (The Nucleophile)

  • Action: Cool the solution to -78°C. Add the thioester or ketone (1.0 equiv) followed dropwise by a mild base like DBU or N-ethylpiperidine (1.2 equiv). Stir for 30 minutes.

  • Validation Check: Withdraw a 50 µL aliquot, quench with D₂O, and analyze via crude ¹H NMR. Why? This confirms >95% deuterium incorporation at the α-position, validating quantitative enolate formation and ensuring that unreacted starting material does not complicate the downstream stereochemical analysis.

Step 3: Electrophile Addition (Stereocenter Formation)

  • Action: Add the aldehyde (1.2 equiv) slowly down the side of the flask at -78°C.

  • Causality: Maintaining -78°C is critical. Sn(II) enolates are highly reactive; elevated temperatures increase the rate of the un-catalyzed background Mukaiyama aldol reaction, which severely degrades the enantiomeric excess (ee%)[2].

Step 4: Quench and Isolation

  • Action: Quench rapidly with a saturated aqueous pH 7 phosphate buffer. Extract, dry, and purify via chiral HPLC.

  • Causality: A neutral buffer quench prevents acid-catalyzed retro-aldol reactions or the epimerization of the newly formed stereocenter, ensuring the isolated product accurately reflects the kinetic transition state.

Mechanistic Validation Strategies

To definitively prove that a novel substrate is operating via the proposed Sn(II) mechanism rather than a background pathway, researchers should employ the following validation techniques:

  • Stereochemical Mapping: Correlate product stereochemistry with the starting enolate geometry. While boron enolates strictly follow the E → anti, Z → syn paradigm, Sn(II) enolates can bypass this via open transition states. Observing an anti-product from a strictly Z-enolate under specific chiral ligand environments is a definitive marker of Sn(II) ligand-controlled mechanics.

  • Spectroscopic Tracking: Utilize variable-temperature ¹¹⁹Sn NMR. The shift from a free Sn(OTf)₂ signal to a distinct, shielded signal confirms the displacement of the triflate ligands and the successful formation of the active chiral diamine-Sn(II)-enolate complex [1].

Conclusion

While boron enolates remain the gold standard for rigid, substrate-controlled syn-aldol reactions, Tin(II) enolates provide a superior, ligand-controlled alternative for complex stereodivergent synthesis. By understanding the causality behind their unique open and chelated transition states, and by employing self-validating experimental protocols, researchers can reliably harness Sn(II) chemistry to accelerate advanced drug development.

References

  • Isamu Shiina. "Asymmetric Mukaiyama Aldol Reactions Using Chiral Diamine-Coordinated Sn(II) Triflate: Development and Application to Natural Product Synthesis." The Chemical Record (2014).
  • D. A. Evans et al. "C2-Symmetric Tin(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Anti Aldol Additions of Enolsilanes to Glyoxylate and Pyruvate Esters." Journal of the American Chemical Society (1996).
  • R. Mahrwald (Ed.).
Comparative

Benchmarking Sn(OTf)₂ Against Traditional Titanium-Based Lewis Acids: A Comprehensive Guide for Synthetic Chemists

As synthetic complexity increases, the selection of a Lewis acid promoter can dictate the success or failure of a key carbon-carbon bond-forming step. While traditional titanium-based Lewis acids like TiCl₄ have long bee...

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic complexity increases, the selection of a Lewis acid promoter can dictate the success or failure of a key carbon-carbon bond-forming step. While traditional titanium-based Lewis acids like TiCl₄ have long been the workhorses of diastereoselective synthesis, the emergence of tin(II) triflate [Sn(OTf)₂] has opened new paradigms in catalytic asymmetric induction.

This guide objectively benchmarks Sn(OTf)₂ against TiCl₄, analyzing their mechanistic divergence, quantitative performance, and practical workflows to help you make data-driven decisions in your synthetic campaigns.

Mechanistic Divergence: The Causality of Reactivity

To understand when to deploy Sn(OTf)₂ versus TiCl₄, we must first dissect the fundamental physicochemical differences that govern their reactivity.

Tin(II) Triflate [Sn(OTf)₂]: Soft, Bivalent, and Electrophilic Sn(OTf)₂ operates via a highly active σ-hole. Computational studies utilizing Bader's Atoms in Molecules (AIM) theory reveal that the molecular electrostatic potential (MEP) associated with this σ-hole is +60.9 kcal/mol [1]. The weakly coordinating triflate counterions leave the Sn(II) center highly electrophilic yet "soft" enough to tolerate complex chiral diamine ligands. This unique balance allows Sn(OTf)₂ to form stable, chiral catalytic complexes that provide remarkable asymmetric induction (up to 99% ee) without requiring stoichiometric metal loading [5, 6]. Furthermore, its strong σ-hole yields large interaction energies (e.g., −14.1 kcal/mol) with halogens, making it uniquely suited for activating "disarmed" glycosyl halides by lengthening the C–X bond [1].

Titanium Tetrachloride [TiCl₄]: Hard, Tetravalent, and Oxophilic TiCl₄ is a classic "hard" Lewis acid. Its tetravalent nature and extreme oxophilicity drive the formation of rigid, highly organized transition states (often chelated chair-like structures). In reactions like the Vinylogous Mukaiyama Aldol Reaction (VMAR), TiCl₄ locks the substrates into a predictable geometry, overriding acyclic conformational freedom to deliver exceptional diastereoselectivity (>20:1 dr) [3]. However, because the resulting Ti-alkoxide products are highly stable, TiCl₄ typically cannot turn over and must be used in stoichiometric amounts.

Quantitative Benchmarking

The following table summarizes the performance of Sn(OTf)₂ and TiCl₄ across benchmark synthetic transformations, highlighting the trade-offs between catalytic efficiency and stereocontrol.

Reaction ClassOptimal Lewis AcidTypical LoadingYieldSelectivityKey Mechanistic Advantage
Asymmetric Mukaiyama Aldol Sn(OTf)₂ + Chiral Diamine10–20 mol%80–95%Up to 99% ee, 99:1 dr (syn)Enables true catalytic enantiocontrol without chiral auxiliaries[5, 6].
Diastereoselective VMAR TiCl₄100–200 mol%76–98%>20:1 dr (anti or syn)Rigid chelation provides predictable, substrate-controlled stereocenters [3].
Glycosylation (Disarmed) Sn(OTf)₂10–20 mol%>85%Substrate dependentSuperior σ-hole activation of C–X bonds generates oxocarbenium ions efficiently [1].
Friedel-Crafts Alkylation TiCl₄10 mol%90–98%Highly RegioselectiveExtremely fast kinetics; reactions complete in 2–3 minutes at 0 °C [4].

Workflow Visualization: Catalyst Selection Logic

When designing a synthetic route, the choice between Sn(OTf)₂ and TiCl₄ should follow a logical decision tree based on the required stereochemical outcome and substrate sensitivity.

LewisAcidBenchmark Start Select Lewis Acid Q1 Need Catalytic Asymmetric Induction? Start->Q1 SnOTf2 Sn(OTf)2 + Chiral Ligand (Soft, Bivalent) Q1->SnOTf2 Yes Q2 Reaction Class? Q1->Q2 No Glyco Disarmed Glycosylation (σ-hole activation) Q2->Glyco Carbohydrates FC Friedel-Crafts / VMAR (Rigid chelation) Q2->FC Enolates/Aromatics TiCl4 TiCl4 (Hard, Tetravalent) Glyco->SnOTf2 FC->TiCl4

Decision matrix for benchmarking Sn(OTf)2 vs TiCl4 in complex organic synthesis.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols detail the critical handling differences between these two Lewis acids. Every step is designed as a self-validating system to confirm reaction progress and prevent byproduct formation.

Protocol A: Catalytic Asymmetric Mukaiyama Aldol via Sn(OTf)₂

Note: Sn(OTf)₂ is highly sensitive to moisture and oxidation (Sn(II) readily oxidizes to Sn(IV)), which destroys its ability to coordinate chiral diamines. Weighing must be done in a glovebox [2].

  • Catalyst Assembly: Inside an argon-filled glovebox, add Sn(OTf)₂ (0.20 equiv) and the selected chiral diamine ligand (0.22 equiv) to an oven-dried Schlenk flask.

  • Complexation: Remove the flask from the glovebox, connect to a Schlenk line, and add anhydrous CH₂Cl₂. Stir at room temperature for 1 hour. Self-Validation: The suspension will turn into a clear, homogeneous solution, indicating successful chiral complex formation.

  • Substrate Addition: Cool the solution to −78 °C. Add the aldehyde (1.0 equiv) dropwise, followed by the silyl enol ether (1.2 equiv).

  • Monitoring & Quench: Monitor via TLC (p-anisaldehyde stain). Once the aldehyde is consumed, quench the reaction at −78 °C by adding a pH 7 phosphate buffer. Causality: A neutral buffer quench is critical; highly acidic or basic quenches will cause retro-aldol fragmentation or epimerization of the newly formed stereocenter.

  • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Diastereoselective VMAR via TiCl₄

Note: TiCl₄ is a volatile, corrosive liquid that fumes in air. It must be handled in a fume hood using gas-tight syringes.

  • Pre-Chelation: To an oven-dried flask under argon, add the aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ and cool to −78 °C. Slowly add TiCl₄ (1.1 equiv) dropwise. Self-Validation: A distinct color change (often yellow to deep red/orange) confirms the formation of the activated Ti-carbonyl complex.

  • Enolate Addition: Add the silyl ketene acetal (1.5 equiv) dropwise down the side of the flask. Stir for 2 hours at −78 °C.

  • The Rochelle's Salt Quench (Critical Step): Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and warm to room temperature. Vigorously stir for 1–2 hours. Causality: Titanium forms highly stable, gelatinous polymeric oxides upon aqueous quenching, trapping the product in an intractable emulsion. Tartrate strongly chelates Ti(IV), pulling it entirely into the aqueous phase. Self-Validation: Stirring must continue until two completely clear, distinct liquid phases form. If the aqueous layer is cloudy, the emulsion is not fully broken.

Application Insights: Scalability and Handling

While Sn(OTf)₂ is unparalleled for setting up "all-syn" stereotetrads in complex natural product synthesis, it is widely considered "procedurally cumbersome" on a multigram scale due to its capricious preparation and strict anhydrous requirements [2]. For industrial scale-up, TiCl₄ remains highly attractive due to its low cost, robustness, and extraordinarily fast kinetics—such as completing Friedel-Crafts alkylations in mere minutes at 0 °C [4]—provided that the corrosive HCl byproducts can be safely managed.

References

  • Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry Source: ACS.org URL:[Link]

  • Total synthesis of the actinoallolides and a designed photoaffinity probe for target identification Source: RSC Publishing URL:[Link]

  • Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis Source: MDPI URL:[Link]

  • SnCl4 or TiCl4: Highly efficient catalysts for detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequel Source: RSC.org URL:[Link]

  • Asymmetric Mukaiyama Aldol Reaction Source: Thieme Connect URL:[Link]

  • Stereodivergent Catalysis Source: RUA URL:[Link]

Validation

Cost-effectiveness analysis of tin(II) triflate in large-scale synthesis

As a Senior Application Scientist overseeing the transition of active pharmaceutical ingredients (APIs) from discovery to pilot-scale manufacturing, I constantly evaluate the delicate balance between reagent cost, cataly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the transition of active pharmaceutical ingredients (APIs) from discovery to pilot-scale manufacturing, I constantly evaluate the delicate balance between reagent cost, catalytic efficiency, and waste management. In electrophilic activations—such as Friedel-Crafts acylations and Mukaiyama aldol additions—the choice of Lewis acid dictates the entire downstream economic profile of the synthesis.

Historically, industrial syntheses have relied on inexpensive, traditional Lewis acids like aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). However, the modern paradigm has shifted toward metal trifluoromethanesulfonates (triflates). Among these, Tin(II) triflate (Sn(OTf)2) occupies a unique "Goldilocks" zone: it offers the high catalytic turnover of rare-earth triflates without their prohibitive procurement costs, while completely bypassing the massive waste streams associated with traditional aluminum-based reagents.

This guide provides an objective, data-supported comparison of Sn(OTf)2 against alternative Lewis acids, detailing the mechanistic causality behind its cost-effectiveness and providing a self-validating protocol for large-scale implementation.

The Mechanistic Causality of Cost-Effectiveness

To understand the economic advantage of Sn(OTf)2, we must examine the causality of catalyst failure in traditional systems.

When using AlCl3 for an acylation or aldol reaction, the aluminum center is highly oxophilic. As the reaction proceeds, AlCl3 forms a highly stable, irreversible coordinate covalent bond with the basic carbonyl oxygen of the newly formed product[1]. This phenomenon, known as product inhibition, effectively kills the catalyst. Consequently, AlCl3 must be used in strictly stoichiometric (or over-stoichiometric) amounts[1]. This generates copious quantities of acidic, aluminum-heavy inorganic waste during the aqueous quench, invoking severe environmental and economic penalties at scale[1].

In contrast, the cost-effectiveness of Sn(OTf)2 is rooted in Hard-Soft Acid-Base (HSAB) theory. Tin(II) is a softer Lewis acid compared to Al(III). The highly electron-withdrawing triflate ligands render the Sn(II) center exceptionally electrophilic, allowing it to rapidly activate the starting materials (such as silyl enol ethers and aldehydes)[2]. However, the resulting Sn-O bond formed with the product is labile enough to permit rapid dissociation. This weak product binding closes the catalytic cycle, allowing Sn(OTf)2 to function efficiently at loadings as low as 1–10 mol%, making it a truly catalytic system. Furthermore, Sn(OTf)2 exhibits remarkable moisture tolerance, maintaining its catalytic activity even in aqueous media where it can drive specific transformations like retro-aldol reactions[3].

Quantitative Cost-Performance Matrix

When scaling a process, the upfront cost of the catalyst per gram is a deceptive metric. True cost-effectiveness is calculated by combining the catalyst loading, the cost of waste disposal, and the ability to recover the catalyst. Rare-earth triflates like Scandium(III) triflate (Sc(OTf)3) exhibit exceptional activity but are commercially priced at a premium (often 30–70 Euros per gram at research grades), making them economically challenging for bulk scale-up[4].

The table below summarizes the comparative performance data:

CatalystTypical LoadingProduct InhibitionMoisture ToleranceRelative Upfront CostScale-Up Cost Efficiency
AlCl3 >100 mol%Severe (Forms stable adduct)Poor (Decomposes)Very LowPoor (High waste disposal costs)
Sc(OTf)3 1–5 mol%MinimalExcellentVery HighModerate (Costly makeup if lost)
Sn(OTf)2 1–10 mol%MinimalGoodModerateExcellent (Highly recyclable)

Reaction Pathway Visualization

The following diagram illustrates the logical divergence in process workflows and downstream costs when selecting a catalytic triflate over a stoichiometric traditional Lewis acid.

G cluster_0 Traditional AlCl3 (Stoichiometric) cluster_1 Sn(OTf)2 (Catalytic) A1 AlCl3 + Reactants A2 Reaction Intermediate A1->A2 A3 Product-AlCl3 Adduct (Dead End) A2->A3 A4 Aqueous Quench (Toxic Al Waste) A3->A4 S1 Sn(OTf)2 (1-5 mol%) S2 Transient Complex S1->S2 S3 Product Release S2->S3 S3->S1 Catalyst Turnover S4 Aqueous Recovery & Recycle S3->S4 Post-Reaction S4->S1 Next Batch

Reaction pathway comparison: Stoichiometric AlCl3 vs. Catalytic Sn(OTf)2.

Self-Validating Experimental Protocol: Large-Scale Mukaiyama Aldol Addition

To leverage the economic benefits of Sn(OTf)2, the process must be designed for catalyst recovery from the outset. The following protocol describes a scalable Mukaiyama aldol reaction[2].

Why is this protocol self-validating? This system contains built-in diagnostic checkpoints. The reaction progress is validated by the stoichiometric disappearance of the silyl enol ether. If the reaction stalls prematurely, it serves as an immediate diagnostic indicator that the moisture content of the solvent has exceeded the catalyst's hydration threshold, causing competitive coordination. Furthermore, the mass balance of the recovered catalyst directly validates the efficiency of the recycling loop.

Step-by-Step Methodology:

  • Catalyst Activation & Substrate Loading:

    • Charge a dry, nitrogen-flushed reactor with dichloromethane (CH2Cl2) and 5 mol% of Sn(OTf)2.

    • Causality Note: While Sn(OTf)2 is moisture-tolerant, starting with dry conditions prevents the premature hydrolysis of the highly sensitive silyl enol ether substrate before it can react.

    • Add the aldehyde electrophile (1.0 equivalent) and stir for 10 minutes at -78°C to allow the Sn(II) center to coordinate with the carbonyl oxygen.

  • Nucleophile Addition:

    • Slowly add the silyl enol ether (1.1 equivalents) dropwise over 30 minutes to manage the exotherm.

  • Self-Validation Checkpoint (Reaction Monitoring):

    • Monitor the reaction via GC or TLC. The complete consumption of the silyl enol ether within 2–4 hours validates that the Sn(OTf)2 is successfully turning over and has not been poisoned by trace impurities.

  • Biphasic Quench & Separation:

    • Quench the reaction by adding a volume of deionized water equal to the organic phase.

    • Stir vigorously for 15 minutes, then allow the phases to separate. The organic layer contains the silylated aldol product, while the highly polar Sn(OTf)2 partitions entirely into the aqueous layer.

  • Catalyst Recovery (The Economic Driver):

    • Decant the aqueous layer. Wash the organic layer once more with a small volume of water and combine the aqueous fractions.

    • Lyophilize (freeze-dry) or carefully evaporate the aqueous layer under reduced pressure to recover the Sn(OTf)2 as a white/pale solid.

    • Validation: Weigh the recovered solid. A recovery of >90% validates the economic model. The recovered catalyst can be directly recharged into the next batch with no statistically significant loss in yield or diastereoselectivity.

Lifecycle Economics & Advanced Recycling

For continuous manufacturing or highly scaled batch processes, evaporating water to recover the catalyst can become energy-intensive. To further optimize the cost-effectiveness of Sn(OTf)2, industrial chemists are increasingly turning to biphasic ionic liquid systems.

By running the reaction in a solvent mixture containing an ionic liquid (such as [bmim][BF4]), the Sn(OTf)2 remains immobilized in the ionic liquid phase[1]. After the reaction, the product is simply extracted with a non-polar organic solvent (like hexane or diethyl ether). The ionic liquid layer, containing the fully active Sn(OTf)2, is recycled immediately without the need for thermal evaporation. This eliminates the energy cost of catalyst recovery, cementing Sn(OTf)2 as a premier, cost-effective Lewis acid for modern large-scale synthesis.

References

  • Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane Frontiers in Chemistry[Link]

  • C-C Bond Formation Guide JMCCT [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid University of Liverpool[Link]

  • Acid‐Catalyzed Conversion of Carbohydrates into Value‐Added Small Molecules in Aqueous Media and Ionic Liquids OPUS at UTS[Link]

Sources

Comparative

Navigating the Post-Tin Era: A Comparative Guide on the Environmental Impact and Efficacy of Polyurethane Catalysts

As global regulatory frameworks like REACH, RoHS, and the ZDHC MRSL tighten their grip on hazardous substances, the polymer industry is undergoing a critical transition. For decades, organotin compounds—specifically dibu...

Author: BenchChem Technical Support Team. Date: March 2026

As global regulatory frameworks like REACH, RoHS, and the ZDHC MRSL tighten their grip on hazardous substances, the polymer industry is undergoing a critical transition. For decades, organotin compounds—specifically dibutyltin dilaurate (DBTDL) and stannous octoate—have been the undisputed gold standards for catalyzing polyurethane (PU) and polyester synthesis. However, their exceptional kinetic control comes at a severe environmental and biological cost.

This guide provides an objective, data-driven comparison between traditional tin catalysts and emerging green alternatives (bismuth, zinc, and titanium). Designed for researchers and drug development professionals, it dissects the mechanistic differences, environmental toxicity, and catalytic performance of these metals, supported by a self-validating experimental protocol.

Mechanistic Divergence: Why Replace Tin?

The efficacy of a catalyst in polymer synthesis is dictated by its ability to coordinate with isocyanate (-NCO) and hydroxyl (-OH) groups.

The Organotin Mechanism: DBTDL forms a highly stable, tightly bound coordination complex that drives rapid urethane linkage. However, this stability is its environmental downfall. The tin center remains trapped within the polymer matrix, resisting degradation. Over time, it leaches into the environment as a highly toxic organometallic species that disrupts biological membranes and acts as an immunotoxin[1].

The Bismuth/Zinc Synergistic Alternative: To match the kinetic profile of tin without the toxicity, formulators utilize a bimetallic approach. Bismuth neodecanoate acts as a highly active Lewis acid; its large, polarizable electron cloud rapidly activates the isocyanate, initiating the gelling reaction. Zinc acetylacetonate or zinc neodecanoate is then introduced to accelerate the later stages of the reaction and promote cross-linking [2]. This synergistic pathway yields a polymer with superior hydrolytic stability and significantly lower VOC emissions .

Pathway cluster_tin Traditional Organotin Pathway cluster_green Synergistic Bimetallic Pathway Polyol Polyol (-OH) DBTDL DBTDL Catalyst (High Cytotoxicity) Polyol->DBTDL BiZn Bi/Zn Neodecanoate (Low Toxicity) Polyol->BiZn Isocyanate Isocyanate (-NCO) Isocyanate->DBTDL Isocyanate->BiZn TinComplex Tin-Coordinated Intermediate DBTDL->TinComplex Fast Cure, High Toxicity PU1 Polyurethane (Environmental Leaching Risk) TinComplex->PU1 Fast Cure, High Toxicity BiComplex Bi: Rapid Gelling Zn: Cross-linking BiZn->BiComplex Controlled Cure, Eco-Friendly PU2 Polyurethane (Biocompatible/Stable) BiComplex->PU2 Controlled Cure, Eco-Friendly

Fig 1. Mechanistic divergence of polyurethane catalysis: Organotin vs. Bismuth/Zinc systems.

Quantitative Environmental & Toxicity Assessment

The environmental persistence of tin catalysts is alarming. Studies indicate that tin-based compounds exhibit a cytotoxicity threshold of just 3 ppm [3]. Furthermore, residual tin catalysts actively inhibit the growth of biodegrading microorganisms in soil and water at concentrations as low as 0.025 mg/mL, effectively halting the natural breakdown of the polymer [4].

Table 1: Environmental Impact Comparison
Catalyst TypePrimary MetalCytotoxicity ThresholdEnvironmental PersistenceRegulatory Status (ZDHC/REACH)
DBTDL Tin (Sn)~3 ppmHigh (Inhibits biodegradation)Severely Restricted (<5 ppm limit)
Stannous Octoate Tin (Sn)~5 ppmHigh (Bioaccumulative)Restricted
Bismuth Neodecanoate Bismuth (Bi)>1000 ppmLow (Readily degrades)Compliant / Recommended
Zinc Acetylacetonate Zinc (Zn)>800 ppmLow (Essential trace element)Compliant / Recommended
Titanium Chelates Titanium (Ti)>1000 ppmLow (Inert oxide formation)Compliant

Catalytic Performance Metrics

Transitioning to green catalysts must not compromise material performance. Experimental drawdowns on glass plates (100-micron wet film thickness) demonstrate that tin-free alternatives not only match but often exceed the physical properties of tin-catalyzed polymers [5].

Table 2: Performance Efficacy in PU Coatings
MetricDBTDL (Control)Bismuth/Zinc BlendTitanium Complex
Gel Time (Minutes) 4550 (Adjustable via Zn ratio)65
König Hardness (14 Days) 110 s125 s105 s
Hydrolytic Stability ModerateExcellentGood
UV Yellowing Resistance Poor (Oxidizes over time)High (Maintains optical clarity)Moderate
Gloss Retention Degrades after 6 monthsStable > 12 monthsStable > 12 months

Experimental Protocol: Self-Validating Catalyst Leaching & Cytotoxicity Assay

To rigorously evaluate the environmental and biological safety of a new catalyst system, researchers cannot merely test the raw catalyst. Toxicity must be assessed based on what actually leaches from the cured polymer matrix. The following protocol is a self-validating system designed to establish a direct causal link between catalyst choice, leaching rates, and biological impact.

Phase 1: Standardized Extraction (ISO 10993-12)
  • Rationale & Causality: Simulating environmental weathering and physiological exposure ensures that only the unbound, mobile fraction of the catalyst is tested.

  • Synthesize parallel PU films using 0.1 wt% DBTDL (Positive Control), 0.1 wt% Bi/Zn blend (Test), and a thermally cured, catalyst-free PU (Negative Control).

  • Cut films into 1 cm² pieces to standardize surface area.

  • Submerge in simulated environmental fluid (e.g., mildly acidic aqueous buffer, pH 5.5) at a ratio of 3 cm²/mL.

  • Incubate at 37°C for 72 hours under continuous agitation (100 rpm).

Phase 2: ICP-MS Trace Metal Quantification
  • Rationale & Causality: Before biological testing, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) strictly quantifies the exact concentration of leached Sn, Bi, Zn, or Ti. This internal validation step ensures that any observed cytotoxicity in Phase 3 is mathematically correlated to the metal concentration, ruling out unreacted monomers as the toxic agent.

Phase 3: Microbial Inhibition & Cytotoxicity Assay
  • Rationale & Causality: Evaluates the dual impact on mammalian cells (human safety) and degrading microorganisms (environmental fate)[4].

  • Mammalian Cytotoxicity: Expose L929 murine fibroblasts to the Phase 1 eluates for 24 hours. Quantify cell viability using an MTT assay. (Expected result: DBTDL eluate < 50% viability; Bi/Zn eluate > 95% viability)[3].

  • Environmental Fate: Inoculate the eluates with Pseudomonas lemoignei (a standard polymer-degrading bacterium). Measure optical density (OD600) over 48 hours to assess growth inhibition.

Workflow cluster_assays Self-Validating Assays Step1 1. Polymer Synthesis (Tin vs Bi/Zn Catalysts) Step2 2. Aqueous Extraction (ISO 10993-12, 37°C, 72h) Step1->Step2 Standardized Leaching Step3 3. Cytotoxicity Assay (Fibroblast Cell Viability) Step2->Step3 Eluate Testing Step4 4. Environmental Fate (Biodegradation Inhibition) Step2->Step4 Soil/Water Microbes Step5 5. ICP-MS Analysis (Trace Metal Quantification) Step2->Step5 Chemical Validation

Fig 2. Self-validating experimental workflow for assessing catalyst leaching and cytotoxicity.

Conclusion

The empirical data is unequivocal: the era of organotin catalysts is ending. While DBTDL offers reliable kinetic control, its severe cytotoxicity and tendency to inhibit environmental biodegradation make it an unsustainable choice. By leveraging the synergistic bimetallic coordination of Bismuth and Zinc, formulators can achieve identical—if not superior—curing profiles, enhanced hydrolytic stability, and complete compliance with modern environmental regulations.

References

  • BDMAEE. "Organic Bismuth Catalyst Bismuth Neodecanoate: The Definitive Solution for High-Performance Polyurethane Adhesives and Sealants." bdmaee.net. Available at: [Link]

  • SN-Tin. "Advantages and Characteristics of Polyurethane Bismuth Zinc Catalyst." sn-tin.com. Available at: [Link]

  • ACS Publications. "Toxic Effect of Tin-Based Catalysts on Polymer Biodegradation." acs.org. Available at: [Link]

  • ResearchGate. "Fatty-acid-derived ester-urethane macromonomers synthesized using bismuth and zinc catalysts." researchgate.net. Available at: [Link]

  • Tesco PLC. "TESCO DETOX Substitution Case-Study: Organotin compounds in a China mill." tescoplc.com. Available at: [Link]

Sources

Safety & Regulatory Compliance

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